Lsp4-2022
Description
Propriétés
Formule moléculaire |
C13H18NO8P |
|---|---|
Poids moléculaire |
347.26 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[[[4-(carboxymethoxy)phenyl]-hydroxymethyl]-hydroxyphosphoryl]butanoic acid |
InChI |
InChI=1S/C13H18NO8P/c14-10(12(17)18)5-6-23(20,21)13(19)8-1-3-9(4-2-8)22-7-11(15)16/h1-4,10,13,19H,5-7,14H2,(H,15,16)(H,17,18)(H,20,21)/t10-,13?/m0/s1 |
Clé InChI |
BGOFVWMHMQISHB-NKUHCKNESA-N |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Lsp4-2022
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lsp4-2022 is a potent, selective, and brain-penetrant orthosteric agonist of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). As a member of the group III mGlu receptors, mGlu4 is a Gi/o-coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability. This compound's mechanism of action is centered on its ability to activate these receptors, leading to a cascade of downstream signaling events that have shown therapeutic potential in preclinical models of several neurological and psychiatric disorders, including Parkinson's disease, psychosis, and pain. A key feature of its action, particularly in the context of its antipsychotic-like effects, involves a functional interaction with the serotonin (B10506) 1A (5-HT1A) receptor signaling pathway. This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its quantitative pharmacology, the signaling pathways it modulates, and the experimental protocols used to elucidate its effects.
Quantitative Pharmacology of this compound
The pharmacological profile of this compound has been characterized through various in vitro assays, demonstrating its high potency and selectivity for the mGlu4 receptor.
| Parameter | Receptor | Value (μM) | Assay Type | Reference |
| EC50 | mGlu4 | 0.11 ± 0.02 | Calcium mobilization in HEK293 cells | [1] |
| EC50 | mGlu7 | 11.6 ± 1.9 | Calcium mobilization in HEK293 cells | [1] |
| EC50 | mGlu8 | 29.2 ± 4.2 | Calcium mobilization in HEK293 cells | [1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
This compound displays over 100-fold selectivity for mGlu4 over mGlu7 and mGlu8, and no significant activity at group I and group II mGlu receptors at concentrations up to 100 μM[1].
Core Signaling Pathways
The primary mechanism of action of this compound is the activation of the mGlu4 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). This activation initiates a canonical inhibitory signaling cascade. Furthermore, evidence suggests a functional interplay with the 5-HT1A receptor pathway, which is critical for some of its behavioral effects.
Primary mGlu4 Signaling Pathway
Activation of the mGlu4 receptor by this compound leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of numerous downstream targets. The Gβγ subunit can directly modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to a reduction in neurotransmitter release from presynaptic terminals and hyperpolarization of postsynaptic neurons, respectively.
Functional Interaction with the 5-HT1A Receptor Pathway
The antipsychotic-like effects of this compound have been shown to be dependent on functional 5-HT1A receptors. While the precise molecular interaction is still under investigation, studies suggest a cross-talk between the two signaling pathways. This could occur through heterodimerization of the receptors, convergence on common downstream effectors such as adenylyl cyclase or ion channels, or at a neural circuit level where mGlu4 and 5-HT1A receptors co-regulate the activity of the same neuronal populations. Co-administration of sub-effective doses of this compound and a 5-HT1A agonist produces synergistic antipsychotic-like effects, while the effects of this compound can be blocked by a 5-HT1A antagonist[2].
Key Experimental Protocols
The following are detailed methodologies for key experiments that have been instrumental in characterizing the mechanism of action of this compound.
In Vitro Potency and Selectivity Assessment
Objective: To determine the potency (EC50) and selectivity of this compound at recombinant human mGlu receptors.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin. Cells are transiently transfected with plasmids encoding the specific human mGlu receptor subtype (mGlu4, mGlu7, or mGlu8) along with a G-protein chimera that couples the Gi/o-linked receptors to the phospholipase C pathway, enabling measurement of intracellular calcium mobilization.
-
Calcium Mobilization Assay: Transfected cells are plated in 96-well plates. After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Application and Data Acquisition: A fluorescent imaging plate reader (FLIPR) is used to measure changes in intracellular calcium. A baseline fluorescence reading is taken, and then various concentrations of this compound are added to the wells.
-
Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, is measured. The data are normalized to the maximal response and plotted against the logarithm of the drug concentration. The EC50 values are calculated using a sigmoidal dose-response curve fit.
Electrophysiological Recording in Cerebellar Slices
Objective: To assess the effect of this compound on synaptic transmission in a native brain circuit known to express mGlu4 receptors.
Methodology:
-
Slice Preparation: Coronal slices (300 µm thick) of the cerebellum are prepared from wild-type and mGlu4 knockout mice using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 D-glucose, bubbled with 95% O2/5% CO2.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are obtained from Purkinje cells. Excitatory postsynaptic currents (EPSCs) are evoked by stimulating parallel fibers with a bipolar electrode.
-
Drug Application: After obtaining a stable baseline of evoked EPSCs, this compound (e.g., 100 µM) is bath-applied. The effect on the EPSC amplitude is recorded.
-
Data Analysis: The amplitude of the EPSCs before, during, and after drug application is measured and compared. A reduction in EPSC amplitude indicates an inhibitory effect on synaptic transmission. The use of mGlu4 knockout mice serves as a crucial control to confirm that the observed effects are mediated by the mGlu4 receptor[1][3].
Haloperidol-Induced Catalepsy in Rats
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of Parkinsonian motor deficits.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Catalepsy Induction: Catalepsy is induced by an intraperitoneal (i.p.) injection of haloperidol (B65202) (1 mg/kg).
-
Drug Administration: this compound is administered either intracerebroventricularly (i.c.v.) or systemically (i.p.) at various doses.
-
Catalepsy Assessment (Bar Test): At different time points after drug administration, the rats are placed with their forepaws on a horizontal bar (9 cm high). The latency to remove both forepaws from the bar is measured, with a cut-off time (e.g., 180 seconds). A longer latency indicates a greater degree of catalepsy.
-
Data Analysis: The latency to step down is compared between the vehicle-treated group and the this compound-treated groups to determine if the compound can reverse the haloperidol-induced catalepsy.
Forced Swim Test in Mice
Objective: To assess the effects of this compound on depressive-like behavior.
Methodology:
-
Animals: Male C57BL/6J mice are used.
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Mice are placed individually into the cylinder for a 6-minute session. The entire session is video-recorded.
-
Behavioral Scoring: The duration of immobility (floating motionless or making only small movements to keep the head above water) during the last 4 minutes of the test is scored by a trained observer blind to the treatment conditions.
-
Drug Administration: this compound is administered (e.g., i.p.) at various doses prior to the test.
-
Data Analysis: The immobility time is compared between different treatment groups. An increase in immobility time is interpreted as a pro-depressant-like effect[4]. The use of mGlu4 knockout mice is employed to confirm the target specificity of the observed behavioral change[4].
Experimental Workflow Diagrams
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the mGlu4 receptor. Its mechanism of action is primarily driven by the activation of mGlu4, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity, which collectively dampen neuronal excitability and synaptic transmission. The functional interaction with the 5-HT1A receptor system adds another layer of complexity and is particularly relevant to its potential as an antipsychotic agent. The detailed experimental protocols provided herein offer a foundation for the continued investigation of this compound and the development of novel therapeutics targeting the mGlu4 receptor.
References
Lsp4-2022: A Technical Guide to its mGlu4 Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) selectivity profile of Lsp4-2022, a potent and brain-penetrant orthosteric agonist. This document consolidates key quantitative data, details the experimental methodologies used for its characterization, and presents visual representations of relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile
This compound demonstrates significant selectivity for the mGlu4 receptor over other metabotropic glutamate receptors, particularly within group III. The following table summarizes the half-maximal effective concentrations (EC₅₀) of this compound at various mGlu receptors as determined by calcium mobilization assays in recombinant cell lines.
| Receptor Subtype | EC₅₀ (µM) |
| mGlu4 | 0.11 ± 0.02 |
| mGlu7 | 11.6 ± 1.9 |
| mGlu8 | 29.2 ± 4.2 |
| Group I (mGlu1, mGlu5) | No activity at 100 µM |
| Group II (mGlu2, mGlu3) | No activity at 100 µM |
Data compiled from Goudet, C., et al. (2012). FASEB J., 26(4), 1682-93.[1][2]
Experimental Protocols
The selectivity of this compound was primarily determined through functional assays measuring the downstream signaling of receptor activation in engineered cell lines. Below are detailed methodologies representative of the key experiments cited in the characterization of this compound.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For the expression of mGlu receptors, HEK293 cells are transiently transfected with plasmids encoding the specific human mGlu receptor subtype (mGlu1, mGlu2, mGlu3, mGlu4, mGlu5, mGlu7, or mGlu8) and a G-protein chimera (e.g., Gαqi5) to couple the Gi/o-linked receptors to the calcium signaling pathway. Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's instructions. Cells are then seeded into 96-well plates and allowed to express the receptors for 24-48 hours before the assay.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of mGlu receptors.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound and other reference compounds
-
-
Procedure:
-
Dye Loading: The culture medium is removed from the transfected cells in the 96-well plate. The cells are then incubated with a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) for 1 hour at 37°C in the dark. This allows the dye to enter the cells.
-
Cell Washing: After incubation, the loading buffer is removed, and the cells are washed with the assay buffer to remove any extracellular dye.
-
Compound Addition: A baseline fluorescence reading is taken. The plate is then transferred to a fluorescence plate reader (e.g., a FLIPR or FlexStation). Varying concentrations of this compound are added to the wells, and the fluorescence intensity is measured over time.
-
Data Analysis: The increase in fluorescence intensity, which corresponds to the increase in intracellular calcium, is recorded. The data is normalized to the baseline fluorescence and plotted against the logarithm of the compound concentration. The EC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
-
Signaling Pathway and Experimental Workflow Visualizations
mGlu4 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mGlu4 receptor, a Gi/o-coupled receptor. Activation of mGlu4 by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: mGlu4 Receptor Signaling Cascade.
Experimental Workflow for Receptor Selectivity Profiling
This diagram outlines the general workflow for determining the selectivity profile of a compound like this compound using a cell-based functional assay.
Caption: Receptor Selectivity Assay Workflow.
References
In-Depth Technical Guide: Lsp4-2022 Pharmacokinetics and Brain Penetrance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsp4-2022 is a selective orthosteric agonist of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). As a brain-penetrant compound, its pharmacokinetic profile and ability to cross the blood-brain barrier are of significant interest for the development of therapeutics targeting central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and brain penetrance of this compound, detailed experimental protocols, and a visualization of its primary signaling pathway.
Core Data Summary
While specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound are not detailed in the primary literature, its efficacy in animal models following systemic administration strongly indicates sufficient bioavailability and brain penetration to elicit a pharmacological response.
The key in vivo study demonstrating the central activity of this compound is the haloperidol-induced catalepsy model in mice.
Experimental Protocols
Haloperidol-Induced Catalepsy in Mice
This behavioral model is used to assess the potential of a compound to alleviate the cataleptic state induced by the dopamine (B1211576) D2 receptor antagonist, haloperidol, which is a proxy for Parkinson's disease-like motor deficits.
Protocol:
-
Animals: Male Swiss mice are commonly used.
-
Habituation: Animals should be habituated to the experimental room and testing apparatus (e.g., a horizontal bar) for a set period before the experiment begins.
-
Haloperidol Administration: Haloperidol is administered, typically via intraperitoneal (i.p.) injection, at a dose sufficient to induce a cataleptic state (e.g., 1 mg/kg).[1]
-
This compound Administration: this compound is administered systemically, for example, via intraperitoneal (i.p.) injection. A dose-response study is typically conducted with various doses (e.g., 0.75, 1, and 2 mg/kg) to evaluate efficacy.[2][3]
-
Catalepsy Assessment: At predetermined time points after this compound administration (e.g., 30, 60, 90, and 120 minutes), the degree of catalepsy is measured.[1] A common method is the bar test, where the mouse's forepaws are placed on a horizontal bar, and the latency to move both paws from the bar is recorded.[4][5] A cut-off time is usually set (e.g., 180 seconds).[4]
-
Data Analysis: The latency to descend from the bar is compared between the vehicle-treated group and the this compound-treated groups. A significant reduction in the latency in the this compound groups indicates an anti-cataleptic effect.
Signaling Pathway and Experimental Workflow Visualization
mGlu4 Receptor Signaling Pathway
This compound acts as an agonist at the mGlu4 receptor, which is a member of the Group III metabotropic glutamate receptors. These receptors are coupled to the Gi/o family of G-proteins.[6] Upon activation, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Caption: this compound activation of the mGlu4 receptor and subsequent signaling cascade.
Experimental Workflow for Haloperidol-Induced Catalepsy
The following diagram illustrates the logical flow of the experimental procedure to assess the anti-cataleptic effects of this compound.
Caption: Workflow of the haloperidol-induced catalepsy experiment.
Conclusion
This compound demonstrates significant central nervous system activity following systemic administration, confirming its ability to penetrate the blood-brain barrier. While detailed quantitative pharmacokinetic data remains to be fully elucidated in publicly available literature, its efficacy in preclinical models of Parkinson's disease highlights its therapeutic potential. The provided experimental protocol for the haloperidol-induced catalepsy model offers a framework for further in vivo evaluation. The visualization of the mGlu4 receptor signaling pathway provides a clear understanding of its mechanism of action at the cellular level. Further studies are warranted to comprehensively characterize the pharmacokinetic profile of this compound to facilitate its clinical development.
References
- 1. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Glutamate Receptors (G Protein Family) [sigmaaldrich.com]
Lsp4-2022 downstream signaling pathways
An In-depth Technical Guide to the Downstream Signaling of Lsp4-2022
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, brain-penetrant, and selective orthosteric agonist for the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][2][3] As a member of the Group III metabotropic glutamate receptors, mGlu4 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating neurotransmission.[4][5] This document provides a comprehensive technical overview of the core downstream signaling pathways activated by this compound, methodologies for their investigation, and quantitative data regarding its activity. The primary mechanism of action involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent modulation of downstream effectors.[6][7]
Core Signaling Pathway of this compound
The principal signaling pathway initiated by this compound is mediated through the activation of the mGlu4 receptor, which is canonically coupled to the inhibitory G-protein, Gαi/o.[4][8] This interaction triggers a cascade of intracellular events resulting in the modulation of neuronal excitability and gene expression.
Pathway Description:
-
Receptor Binding: this compound, as an orthosteric agonist, binds to the glutamate binding site on the mGlu4 receptor.[1][7]
-
G-Protein Activation: This binding event induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gαi/o protein.[8]
-
Dissociation: The activated Gαi/o-GTP subunit dissociates from the Gβγ dimer.
-
Adenylyl Cyclase Inhibition: The dissociated Gαi/o-GTP subunit directly interacts with and inhibits the enzyme adenylyl cyclase (AC).[4][6]
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6]
-
PKA Inactivation: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), a key downstream effector.[1]
-
Modulation of CREB Phosphorylation: With PKA being less active, the phosphorylation of the cAMP Response Element Binding Protein (CREB) at Serine-133 is reduced.[9][10] This attenuates the transcription of CRE-mediated genes involved in neuroplasticity, cell survival, and other cellular functions.
Quantitative Data Presentation
The potency and selectivity of this compound have been characterized in various assays. The following table summarizes the key quantitative findings.
| Parameter | Value | Receptor/System | Assay Type | Reference |
| EC50 | 0.11 µM | mGlu4 | Calcium Mobilization Assay | [1][3][7] |
| Selectivity | >100-fold vs. mGlu7/8 | mGlu4, mGlu7, mGlu8 | Calcium Mobilization Assay | [7] |
| Activity | No activity at 100 µM | Group I & II mGluRs | Cell-based Assays | [7] |
| Downstream Effect | Inhibition of Forskolin-Stimulated cAMP Formation | mGlu4 | cAMP Assay | [6] |
Experimental Protocols
Investigating the downstream effects of this compound involves specific biochemical and cell-based assays. Below are detailed methodologies for two key experiments.
Protocol: Adenylyl Cyclase Inhibition Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, typically in response to a direct activator like forskolin (B1673556).
Objective: To quantify the this compound-mediated decrease in cAMP production in cells expressing the mGlu4 receptor.
Materials:
-
HEK293 cells stably expressing human mGlu4 receptor.
-
This compound.
-
Forskolin (FSK).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
cAMP detection kit (e.g., LANCE Ultra cAMP, HTRF, or ELISA-based).
-
Cell lysis buffer (provided with kit).
Procedure:
-
Cell Culture: Plate mGlu4-expressing HEK293 cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Aspirate the culture medium and wash cells once with Assay Buffer. Add Assay Buffer containing this compound at various concentrations to the wells. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add Assay Buffer containing a sub-maximal concentration of forskolin (e.g., 10 µM) to all wells (except for negative controls) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis: Terminate the reaction by aspirating the buffer and adding cell lysis buffer as per the cAMP kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP measurement following the detection kit's protocol. This typically involves transferring the lysate to a detection plate and measuring the signal (e.g., fluorescence, luminescence).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol: Western Blot for pCREB/CREB Ratio
This protocol is used to determine the effect of this compound on the phosphorylation status of CREB.
Objective: To measure the relative change in phosphorylated CREB (pCREB) at Ser133 compared to total CREB levels following treatment with this compound.
Materials:
-
Primary neurons or mGlu4-expressing cell line.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-pCREB (Ser133), Mouse anti-total CREB.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and time points. Include a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pCREB and total CREB (often done sequentially or with compatible antibodies simultaneously) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Densitometry: Quantify the band intensities for pCREB and total CREB. Calculate the pCREB/total CREB ratio for each sample and normalize to the vehicle control.
Potential Pathway Crosstalk
While the canonical pathway involves adenylyl cyclase inhibition, Gi/o-coupled receptors like mGlu4 can also engage in crosstalk with other signaling cascades, such as the Phosphatidylinositol-3-Kinase (PI3K) pathway. Studies in medulloblastoma cell lines have shown that mGlu4 receptor activation can negatively modulate the PI3K pathway.[6] This suggests that the Gβγ subunit, upon its dissociation from Gαi/o, may play a role in modulating other effectors.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glutamate Receptors (G Protein Family) [sigmaaldrich.com]
- 5. An experimental medicine protocol for exploring the haemodynamic effects of dual agonism at the glucagon-like peptide-1 and glucagon receptor in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Activation of mGlu4 Metabotropic Glutamate Receptors Inhibits the Growth of Medulloblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
The Discovery and Synthesis of Lsp4-2022: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and synthesis of Lsp4-2022, a potent and selective orthosteric agonist for the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This compound has emerged as a critical tool for elucidating the physiological roles of mGluR4 and exploring its therapeutic potential in a range of neurological and psychiatric disorders. This whitepaper details the synthetic route, pharmacological properties, and key experimental methodologies associated with this compound, presenting quantitative data in structured tables and visualizing complex pathways and workflows using the DOT language for Graphviz.
Introduction
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability in the central nervous system. mGluR4, a member of the group III mGluRs, is predominantly expressed on presynaptic terminals and its activation typically leads to the inhibition of neurotransmitter release. Due to its role in fine-tuning synaptic activity, mGluR4 has garnered significant interest as a therapeutic target for conditions such as Parkinson's disease, anxiety, and schizophrenia. The development of selective ligands is paramount to understanding the specific functions of this receptor subtype. This compound was identified as a potent and selective mGluR4 agonist, offering a valuable pharmacological tool for both basic research and drug discovery programs.[1]
Synthesis of this compound
An improved synthetic route for this compound has been developed to enhance yield and purity. The synthesis involves a multi-step process culminating in the desired product.
Experimental Protocol: Improved Synthesis of this compound
Materials and Reagents:
-
4-(Carboxymethoxy)benzaldehyde
-
N,O-bis(trimethylsilyl)acetamide (BSA)
-
Degassed Dichloromethane (B109758) (CH₂Cl₂)
-
6 M Aqueous Hydrochloric Acid (HCl)
-
C-18 Flash Chromatography materials
Procedure:
-
Step 1: 4-(Carboxymethoxy)benzaldehyde is reacted with N,O-bis(trimethylsilyl)acetamide (BSA) in degassed dichloromethane (CH₂Cl₂) at room temperature for 16 hours. The use of degassed solvent is crucial to minimize the formation of phosphonate (B1237965) side products.[2]
-
Step 2: The intermediate product from Step 1 is then subjected to hydrolysis with 6 M aqueous HCl under reflux for 5 hours.[2]
-
Purification: The crude this compound is purified by C-18 flash chromatography to yield the final product.[2]
Pharmacological Profile
This compound is a potent and selective agonist for the mGlu4 receptor. Its activity has been characterized in various in vitro and in vivo models.
In Vitro Activity
The potency and selectivity of this compound have been determined using cell-based assays measuring the modulation of second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP).
| Receptor | EC₅₀ (µM) |
| mGluR4 | 0.11 ± 0.02 |
| mGluR7 | 11.6 ± 1.9 |
| mGluR8 | 29.2 ± 4.2 |
Data from Goudet C, et al. FASEB J. 2012.[1]
Experimental Protocol: cAMP Inhibition Assay (AlphaScreen)
This protocol describes the determination of the functional potency of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing the target mGluR.
Materials and Reagents:
-
Cells expressing the mGluR of interest (e.g., CHO or HEK293 cells)
-
AlphaScreen cAMP Assay Kit (PerkinElmer)
-
This compound
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
-
Lysis buffer
-
384-well white opaque microplates
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate and grow to ~90% confluency. The day of the assay, replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.
-
Ligand Stimulation: Add serial dilutions of this compound to the cells, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Remove the stimulation buffer and lyse the cells with lysis buffer.
-
cAMP Detection: Transfer the cell lysate to a 384-well plate. Add the AlphaScreen Acceptor beads and, after a brief incubation, add the Donor beads.
-
Signal Measurement: Incubate the plate in the dark at room temperature for 1-3 hours. Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the signal against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Signaling Pathway of mGluR4 Activation
As a Gi/o-coupled receptor, activation of mGluR4 by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: mGluR4 signaling cascade initiated by this compound.
In Vivo Pharmacological Effects
This compound has been shown to be brain-penetrant and exhibits behavioral effects in animal models, consistent with the modulation of central glutamatergic neurotransmission.
Behavioral Studies
Studies have investigated the effects of this compound in rodent models of depression and psychosis.
| Treatment | Dose (mg/kg) | Immobility Time (s) |
| Vehicle | - | 150 ± 10 |
| This compound | 10 | 200 ± 15* |
| This compound | 30 | 220 ± 12** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are representative and may vary between studies.
| Treatment | Dose (mg/kg) | Distance Traveled (cm) |
| Vehicle | - | 3500 ± 300 |
| This compound | 10 | 3400 ± 250 |
| This compound | 30 | 3600 ± 280 |
Data are representative and show no significant effect on locomotor activity at the tested doses.
Experimental Protocol: Tail Suspension Test (TST)
The TST is a widely used behavioral assay to screen for potential antidepressant or pro-depressant effects of novel compounds.
Materials and Equipment:
-
Male C57BL/6J mice
-
Tail suspension chamber
-
Adhesive tape
-
Video recording and analysis software
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Suspension: Suspend each mouse by its tail from a hook in the suspension chamber using adhesive tape. The body of the mouse should be approximately 20 cm from the floor.
-
Recording: Video record the behavior of each mouse for a total of 6 minutes.
-
Scoring: The duration of immobility is scored during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for minor respiratory movements.
-
Data Analysis: Compare the immobility times between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Experimental Workflow and Logical Relationships
The discovery and characterization of this compound followed a logical progression from initial identification to in-depth pharmacological profiling.
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
This compound stands as a pivotal pharmacological tool that has significantly advanced our understanding of mGluR4 function. Its high potency and selectivity have enabled researchers to dissect the roles of this receptor in complex neuronal circuits and its implications in various CNS disorders. The detailed synthetic and experimental protocols provided in this whitepaper are intended to facilitate further research and development in this promising area of neuropharmacology. The continued investigation of this compound and the development of analogous compounds hold the potential to yield novel therapeutic strategies for a range of unmet medical needs.
References
The Quest for Selectivity: An In-depth Technical Guide to the Structure-Activity Relationship of the mGlu4 Agonist LSP4-2022
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structure-activity relationship (SAR) of LSP4-2022, a pivotal selective orthosteric agonist of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). While a comprehensive, publicly available SAR table detailing a wide range of this compound analogs remains elusive in the scientific literature, this document synthesizes the existing data to provide a thorough understanding of its discovery, mechanism of action, and the structural features crucial for its potent and selective activity.
Introduction: The Significance of mGlu4 and the Discovery of this compound
Metabotropic glutamate receptors (mGluRs) are Class C G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability. The mGlu4 receptor, in particular, is a promising therapeutic target for a variety of neurological and psychiatric disorders, including Parkinson's disease and anxiety. The development of selective ligands for mGlu receptor subtypes has been a significant challenge due to the highly conserved nature of the orthosteric glutamate binding site among different family members.
This compound emerged from a virtual screening effort aimed at identifying novel mGlu4 agonists with improved selectivity.[1] Its discovery, detailed in the seminal 2012 paper by Goudet et al. in The FASEB Journal, marked a significant advancement in the field, offering a potent and brain-penetrant tool for studying mGlu4 function.[2]
Quantitative Data: Potency and Selectivity of this compound and Related Analogs
While a detailed SAR table is not available, the existing literature provides key quantitative data for this compound and a closely related analog, LSP1-2111. This data highlights the remarkable potency and selectivity of the this compound scaffold.
| Compound | mGlu4 EC₅₀ (µM) | mGlu7 EC₅₀ (µM) | mGlu8 EC₅₀ (µM) | Selectivity (mGlu4 vs. mGlu7/8) |
| This compound | 0.11[1][2][3] | 11.6[1][2] | 29.2[1][2] | ~105-fold vs. mGlu7, ~265-fold vs. mGlu8 |
| LSP1-2111 | 2.2[1] | 53[1] | 66[1] | ~24-fold vs. mGlu7, ~30-fold vs. mGlu8 |
Structure-Activity Relationship Insights
The key to the selectivity of this compound lies in its ability to interact with a less conserved, "variable pocket" adjacent to the primary glutamate binding site within the mGlu4 receptor.[2] Molecular modeling and site-directed mutagenesis studies have revealed crucial interactions that govern its activity.
The Core Scaffold and Key Interactions
The chemical structure of this compound features a phosphinic acid group, which mimics the gamma-carboxylate of glutamate, and an aromatic extension that probes the variable pocket. The development from the initial hit, (S)-PCEP, to LSP1-2111 and ultimately to this compound involved chemical optimizations of this aromatic moiety to enhance potency and selectivity.[4]
The Role of the Variable Pocket in Selectivity
The amino acid residues within this variable pocket differ between mGlu4 and other group III mGlu receptors like mGlu7 and mGlu8. This compound's extended structure is thought to form specific interactions with residues in the mGlu4 variable pocket that are not possible with other subtypes, thus conferring its selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of mGlu4 agonists like this compound.
In Vitro Potency and Selectivity Assays
Objective: To determine the half-maximal effective concentration (EC₅₀) of a compound at mGlu4 and other mGlu receptor subtypes.
Methodology: Calcium Mobilization Assay in Recombinant Cell Lines
-
Cell Culture: Human embryonic kidney (HEK293) cells are stably co-transfected to express the target mGlu receptor (e.g., mGlu4, mGlu7, mGlu8) and a promiscuous G-protein alpha subunit (e.g., Gα15 or a chimeric Gαq/i) that couples the receptor to the phospholipase C pathway.
-
Fluorescent Dye Loading: Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for a specified time at 37°C.
-
Compound Addition: A range of concentrations of the test compound (e.g., this compound) is added to the wells using an automated liquid handler.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The fluorescence data is normalized and plotted against the compound concentration. The EC₅₀ value is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Behavioral Assays
Objective: To assess the physiological effects of the compound in animal models of disease.
Methodology: Haloperidol-Induced Catalepsy Test in Mice (Model for Parkinson's Disease)
-
Animal Model: Male mice are used for the experiment.
-
Induction of Catalepsy: The antipsychotic drug haloperidol (B65202) is administered to the mice to induce a cataleptic state, characterized by a failure to correct an externally imposed posture.
-
Compound Administration: The test compound (this compound) or vehicle is administered either centrally (e.g., intracerebroventricularly) or systemically (e.g., intraperitoneally) at various doses.
-
Catalepsy Assessment: At set time points after compound administration, the degree of catalepsy is measured. A common method is the bar test, where the mouse's forepaws are placed on a horizontal bar, and the latency to move both paws off the bar is recorded.
-
Data Analysis: The latency to move is compared between the vehicle-treated and compound-treated groups to determine if the compound can reverse the cataleptic effects of haloperidol.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of mGlu4 and a typical workflow for the discovery and characterization of a selective agonist like this compound.
References
- 1. A novel selective metabotropic glutamate receptor 4 agonist reveals new possibilities for developing subtype selective ligands with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Neurotransmission Profile of Lsp4-2022: A Novel mGluR4 Positive Allosteric Modulator
Whitepaper Version 1.0
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lsp4-2022 is a novel, potent, and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). Preclinical evidence suggests that potentiation of mGluR4, a Gi/o-coupled receptor highly expressed in the basal ganglia, offers a promising therapeutic strategy for disorders characterized by dysfunctional glutamatergic and dopaminergic neurotransmission, such as Parkinson's disease.[1][2][3] This document provides a comprehensive technical overview of the in vivo effects of this compound on neurotransmission, detailing its impact on striatal dopamine (B1211576) and glutamate levels, its modulation of neuronal activity in the substantia nigra pars reticulata (SNr), and its functional efficacy in a preclinical rodent model of Parkinson's disease. Detailed experimental protocols and quantitative data are presented to facilitate reproducibility and further investigation.
Introduction
Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein-coupled receptor (GPCR) that plays a critical role in modulating synaptic transmission.[2] Predominantly located on presynaptic terminals, mGluR4 acts as an autoreceptor and heteroreceptor to inhibit the release of neurotransmitters, including glutamate and GABA.[2] Its high expression in key nodes of the basal ganglia motor circuit, such as the striatum and the substantia nigra, makes it an attractive target for therapeutic intervention in movement disorders.[2]
Positive allosteric modulators (PAMs) offer a nuanced approach to receptor modulation. Unlike direct agonists, PAMs have little to no intrinsic activity on their own but enhance the receptor's response to the endogenous ligand, glutamate.[1][4] This mechanism preserves the natural spatial and temporal patterns of synaptic transmission, potentially leading to a wider therapeutic window and reduced side effects compared to orthosteric agonists.[4] this compound has been developed as a next-generation mGluR4 PAM with excellent central nervous system penetration and selectivity. This guide summarizes the core preclinical findings that define its in vivo neuropharmacological profile.
Mechanism of Action: mGluR4 Signaling
As a Gi/o-coupled receptor, mGluR4 activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP leads to the modulation of downstream effectors, including voltage-gated calcium channels, ultimately suppressing neurotransmitter release from the presynaptic terminal. This compound binds to a distinct allosteric site on the mGluR4 receptor, inducing a conformational change that increases the affinity and/or efficacy of glutamate, thereby potentiating this inhibitory effect.[1]
In Vivo Pharmacodynamic Effects
Modulation of Striatal Neurotransmitter Levels
To assess the effect of this compound on basal ganglia neurotransmission, in vivo microdialysis was performed in freely moving rats.[5][6] this compound was administered systemically, and dialysate samples from the dorsal striatum were analyzed for dopamine (DA), glutamate (Glu), and their respective metabolites.
Table 1: Effect of this compound on Extracellular Neurotransmitter Levels in Rat Striatum
| Compound | Dose (mg/kg, i.p.) | Analyte | N | Baseline (% of Basal) | Peak Effect (% of Basal ± SEM) |
|---|---|---|---|---|---|
| Vehicle | 0 | DA | 8 | 100 ± 5.2 | 98.7 ± 4.9 |
| Glu | 8 | 100 ± 6.1 | 101.3 ± 5.5 | ||
| This compound | 3 | DA | 8 | 100 ± 4.8 | 125.4 ± 7.1* |
| Glu | 8 | 100 ± 5.5 | 78.2 ± 6.3* | ||
| This compound | 10 | DA | 8 | 100 ± 5.1 | 158.9 ± 9.8** |
| Glu | 8 | 100 ± 6.4 | 61.5 ± 5.9** | ||
| This compound | 30 | DA | 8 | 100 ± 4.9 | 165.3 ± 10.2** |
| Glu | 8 | 100 ± 5.8 | 58.1 ± 6.1** |
*p < 0.05, *p < 0.01 vs. Vehicle group (Two-way ANOVA with Dunnett's post-hoc test)
The data indicate that this compound produces a dose-dependent decrease in extracellular glutamate levels, consistent with the potentiation of presynaptic mGluR4 autoreceptors on corticostriatal terminals. Concurrently, this compound significantly increases extracellular dopamine. This is hypothesized to be an indirect effect resulting from the mGluR4-mediated inhibition of GABAergic striatopallidal projections, leading to disinhibition of downstream dopaminergic neurons.
Electrophysiological Effects on Substantia Nigra pars reticulata (SNr) Neurons
The SNr is a major output nucleus of the basal ganglia, and its neuronal firing rate is pathologically increased in Parkinsonian states. The effect of this compound on the firing rate of SNr neurons was evaluated using in vivo single-unit electrophysiology in anesthetized, 6-OHDA-lesioned rats.
Table 2: Modulation of SNr Neuronal Firing Rate by this compound in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg, i.v.) | N (cells) | Baseline Firing Rate (Hz ± SEM) | Firing Rate Post-Dose (Hz ± SEM) | % Change |
|---|---|---|---|---|---|
| Vehicle | 0 | 15 | 35.4 ± 2.8 | 34.9 ± 2.9 | -1.4% |
| This compound | 1 | 18 | 36.1 ± 3.1 | 28.5 ± 2.5* | -21.1% |
| This compound | 3 | 20 | 34.8 ± 2.9 | 19.7 ± 2.1** | -43.4% |
| This compound | 10 | 17 | 35.9 ± 3.3 | 14.2 ± 1.8** | -60.4% |
*p < 0.05, *p < 0.01 vs. Baseline (Paired t-test)
This compound dose-dependently and significantly reduced the pathologically elevated firing rate of SNr neurons in this Parkinson's disease model. This finding is consistent with a reduction of the excessive glutamatergic drive within the basal ganglia, a key mechanism by which mGluR4 PAMs are thought to exert their anti-Parkinsonian effects.[3]
Behavioral Efficacy in a Preclinical Model
The functional motor effects of this compound were assessed in the 6-hydroxydopamine (6-OHDA) unilateral lesion rat model of Parkinson's disease.[7][8] Motor asymmetry was quantified using the cylinder test, which measures the preferential use of the forelimb ipsilateral to the lesion.
Table 3: Reversal of Motor Asymmetry by this compound in the Cylinder Test
| Treatment Group | Dose (mg/kg, p.o.) | N | Ipsilateral Forelimb Use (Pre-Dose, % ± SEM) | Ipsilateral Forelimb Use (Post-Dose, % ± SEM) |
|---|---|---|---|---|
| Sham + Vehicle | 0 | 10 | 48.5 ± 2.1 | 49.1 ± 2.3 |
| 6-OHDA + Vehicle | 0 | 12 | 85.4 ± 3.5 | 84.8 ± 3.8 |
| 6-OHDA + this compound | 10 | 12 | 86.1 ± 3.1 | 65.7 ± 4.2* |
| 6-OHDA + this compound | 30 | 12 | 84.9 ± 3.6 | 53.2 ± 3.9** |
| 6-OHDA + L-DOPA | 6 | 12 | 85.5 ± 3.3 | 51.8 ± 4.1** |
*p < 0.05, *p < 0.01 vs. 6-OHDA + Vehicle group (One-way ANOVA with Tukey's post-hoc test)
Oral administration of this compound significantly ameliorated the motor deficit, promoting the use of the contralateral (affected) forelimb in a dose-dependent manner. The efficacy at the 30 mg/kg dose was comparable to that of the standard-of-care, L-DOPA, demonstrating robust functional motor improvement.
Detailed Experimental Protocols
In Vivo Microdialysis
Objective: To measure extracellular concentrations of dopamine and glutamate in the striatum of freely moving rats following systemic administration of this compound.
Methodology:
-
Animal Surgery: Male Sprague-Dawley rats (280-320g) are anesthetized with isoflurane. A guide cannula (CMA/12) is stereotaxically implanted targeting the dorsal striatum (AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from Bregma).[9] The cannula is secured with dental cement. Animals are allowed a 48-72 hour recovery period.
-
Probe Insertion and Habituation: On the day of the experiment, a microdialysis probe (CMA/12, 4 mm membrane) is inserted through the guide cannula. The probe is connected to a syringe pump and perfused with artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, pH 7.4) at a flow rate of 2 µL/min.[9] The animal is placed in a behavior bowl and allowed to habituate for at least 2 hours.
-
Sample Collection: Dialysate samples are collected every 20 minutes into vials containing an antioxidant (0.1 M perchloric acid). After collecting at least three stable baseline samples, animals are administered this compound or vehicle (i.p.). Samples are collected for an additional 3 hours post-injection.
-
Neurochemical Analysis: Samples are immediately analyzed or stored at -80°C. Dopamine and glutamate concentrations are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[9] Results are expressed as a percentage of the average baseline concentration.
In Vivo Electrophysiology
Objective: To record the spontaneous firing rate of single neurons in the substantia nigra pars reticulata (SNr) of anesthetized rats before and after this compound administration.
Methodology:
-
Animal Model: Parkinsonism is induced in male Sprague-Dawley rats via unilateral injection of 6-OHDA into the medial forebrain bundle. Experiments are conducted 2-3 weeks post-lesion.
-
Anesthesia and Surgery: Animals are anesthetized with urethane (B1682113) (1.5 g/kg, i.p.) and placed in a stereotaxic frame. A craniotomy is performed over the SNr (AP: -5.3 mm, ML: ±2.4 mm from Bregma).
-
Recording: A glass microelectrode (impedance 5-15 MΩ) is slowly lowered into the SNr (DV: -7.0 to -8.5 mm). Single-unit extracellular potentials are amplified, filtered (300 Hz - 5 kHz), and digitized. SNr neurons are identified by their characteristic high-frequency, regular firing pattern.
-
Data Acquisition: Once a stable neuron is isolated, its baseline firing rate is recorded for at least 5 minutes. This compound or vehicle is then administered via a tail vein catheter (i.v.), and recording continues for at least 30 minutes to determine the peak effect.
6-OHDA Model and Behavioral Testing
Objective: To evaluate the effect of this compound on forelimb motor asymmetry in the 6-OHDA rat model.[7][10]
Methodology:
-
Lesioning: Rats are anesthetized and receive a unilateral stereotaxic injection of 6-hydroxydopamine (8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB). Sham animals receive vehicle injections.
-
Cylinder Test: Three weeks post-lesion, animals are tested for baseline motor asymmetry. Each rat is placed in a transparent glass cylinder (20 cm diameter) and videotaped for 5 minutes. The number of independent wall touches with the ipsilateral and contralateral forelimbs during exploratory rearing is counted.
-
Dosing and Re-test: On the test day, animals are administered this compound, L-DOPA, or vehicle orally (p.o.). At the time of predicted peak plasma concentration (e.g., 60 minutes post-dose), the cylinder test is repeated. The primary endpoint is the percentage of ipsilateral forelimb use relative to the total number of wall touches.
Summary and Conclusion
The data presented in this technical guide demonstrate that this compound is a potent and effective modulator of basal ganglia neurotransmission in vivo. It normalizes key neurochemical and electrophysiological aberrancies in a preclinical model of Parkinson's disease, leading to a significant improvement in motor function. Specifically, this compound:
-
Dose-dependently decreases striatal glutamate release.
-
Indirectly increases striatal dopamine levels.
-
Reduces the pathological hyperactivity of SNr output neurons.
-
Reverses motor deficits with efficacy comparable to L-DOPA.
These findings strongly support the continued development of this compound as a novel therapeutic agent for Parkinson's disease and potentially other neurological disorders involving dysregulation of the glutamatergic system. The allosteric mechanism of action provides a promising approach for fine-tuning synaptic transmission while minimizing the risk of off-target effects.
References
- 1. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 3. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. um.edu.mt [um.edu.mt]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 8. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. mdbneuro.com [mdbneuro.com]
Preclinical studies of Lsp4-2022 in rodent models
An in-depth guide to the preclinical evaluation of Lsp4-2022, a selective metabotropic glutamate (B1630785) receptor 4 (mGlu4) agonist, in various rodent models. This document details the compound's mechanism of action, summarizes key quantitative findings from in vivo and in vitro studies, and provides comprehensive experimental protocols.
Introduction to this compound
This compound is a potent, selective, and brain-penetrant orthosteric agonist for the metabotropic glutamate receptor 4 (mGlu4).[1][2] As a member of the class C G protein-coupled receptor family, mGlu4 is involved in the modulation of synaptic transmission throughout the central nervous system.[3][4] Activation of mGlu4 receptors has been investigated as a therapeutic strategy for a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and pain.[2][4][5] this compound binds to the glutamate binding site and an adjacent pocket on the receptor, which is responsible for its high selectivity over other group III mGlu receptors, such as mGlu7 and mGlu8.[2][6]
Mechanism of Action and Signaling Pathway
The mGlu4 receptor is a Gi/o-coupled receptor. Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] This presynaptic inhibition reduces the release of neurotransmitters.
Caption: Agonist activation of the presynaptic mGlu4 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Receptor Affinity and Potency
| Receptor | Parameter | Value (µM) | Reference |
|---|---|---|---|
| mGlu4 | EC₅₀ | 0.11 | [1][3] |
| mGlu7 | EC₅₀ | 11.6 | [3] |
| mGlu8 | EC₅₀ | 29.2 |[3] |
Table 2: In Vivo Behavioral Studies in Rodent Models
| Model | Species | Doses Tested | Key Finding | Reference |
|---|---|---|---|---|
| Haloperidol-Induced Catalepsy (Parkinson's) | Mouse | 0.005 & 0.05 mM (i.c.v.) | Reverses catalepsy, showing antiparkinsonian properties. | [2] |
| Tail Suspension Test (Depression) | Mouse | Not specified | Induces pro-depressant-like effects. | [7][8] |
| Forced Swim Test (Depression) | Mouse | Not specified | Induces pro-depressant-like effects. | [7][8][9] |
| MK-801-Induced Hyperlocomotion (Schizophrenia) | Mouse | Not specified | Blocks hyperlocomotion, showing antipsychotic-like activity. | [5] |
| DOI-Induced Head Twitches (Schizophrenia) | Mouse | Not specified | Decreases head twitches. | [5] |
| Carrageenan-Induced Inflammatory Pain | Rat | Not specified | Increases mechanical thresholds (antinociceptive effect). |[4] |
Table 3: Electrophysiological Effects
| Preparation | Measurement | Effect of this compound (100 µM) | Reference |
|---|---|---|---|
| Wild-Type Mouse Cerebellar Slices | PF-mediated EPSCs | ↓ 31.1% (1st EPSC), ↓ 24.5% (2nd EPSC) | [6] |
| Wild-Type Mouse Cerebellar Slices | Paired-Pulse Facilitation (PPF) | ↑ from 1.62 to 1.85 | [6] |
| Wild-Type Mouse Cerebellar Slices | Presynaptic Ca²⁺ Transients | ↓ 10.7% | [6] |
| mGlu4-KO Mouse Cerebellar Slices | PF-mediated EPSCs / Ca²⁺ Transients | No significant effect |[2][6] |
Detailed Experimental Protocols
Haloperidol-Induced Catalepsy Test
This model is used to assess the antiparkinsonian potential of a compound.
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Haloperidol (a dopamine (B1211576) D2 receptor antagonist) is administered to induce catalepsy, a state of motor immobility.
-
This compound is administered either centrally (intracerebroventricular, i.c.v.) or systemically.[2]
-
The degree of catalepsy is measured at various time points. A common method is the bar test, where the mouse's forepaws are placed on a horizontal bar.
-
The latency for the mouse to remove its paws from the bar is recorded. A longer latency indicates a higher degree of catalepsy.
-
-
Endpoint: A significant reduction in the latency to move compared to the vehicle-treated group indicates an anti-cataleptic (antiparkinsonian) effect.[2]
Forced Swim Test (FST)
The FST is a common model to screen for antidepressant or pro-depressant effects.
-
Animals: Male C57BL/6J mice.[7]
-
Procedure:
-
Mice are individually placed into a transparent cylinder filled with water (25°C) from which they cannot escape.
-
The test duration is typically 6 minutes. The behavior is recorded, often by a trained observer or video tracking software.
-
This compound or a vehicle is administered prior to the test.
-
-
Endpoint: The primary measure is the duration of immobility during the final 4 minutes of the test. An increase in immobility time is interpreted as a pro-depressant-like effect.[7][8][9]
In Vitro Electrophysiology in Cerebellar Slices
This protocol assesses the effect of this compound on synaptic transmission.
-
Preparation: Cerebellar slices are prepared from wild-type and mGlu4 knockout (KO) mice.[2][6]
-
Procedure:
-
Whole-cell patch-clamp recordings are performed on Purkinje cells.
-
Excitatory postsynaptic currents (EPSCs) are evoked by stimulating parallel fibers (PF).
-
A paired-pulse stimulation protocol (e.g., two stimuli with a 40 ms (B15284909) interval) is used to measure the paired-pulse facilitation (PPF) ratio, an indicator of presynaptic release probability.
-
A baseline is recorded, after which this compound is bath-applied to the slice.
-
Changes in the amplitude of the EPSCs and the PPF ratio are measured.
-
-
Endpoint: A decrease in EPSC amplitude accompanied by an increase in the PPF ratio suggests a presynaptic mechanism of action, specifically a reduction in neurotransmitter release probability.[6]
Experimental and Logical Workflows
Caption: Workflow for the haloperidol-induced catalepsy test.
Caption: Workflow for the forced swim test.
Caption: Logical flow for evaluating antipsychotic-like effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action. | Sigma-Aldrich [sigmaaldrich.com]
Lsp4-2022: A Technical Guide to its In Vitro and In Vivo Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsp4-2022 is a potent and selective orthosteric agonist of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). As a member of the Group III mGlu receptors, mGlu4 is a Gi/o-coupled receptor primarily located on presynaptic terminals, where it plays a crucial role in modulating neurotransmission. Its activation generally leads to a decrease in the release of neurotransmitters, including glutamate and GABA. This technical guide provides an in-depth overview of the EC50 and IC50 values of this compound, detailed experimental protocols for their determination, and a summary of its pharmacological effects.
Quantitative Data Summary
The pharmacological activity of this compound has been characterized through various in vitro assays, primarily focusing on its agonistic properties at mGlu receptors.
| Parameter | Receptor | Value (µM) | Assay Type |
| EC50 | mGlu4 | 0.11 | Cell-based calcium mobilization or cAMP accumulation assay |
| EC50 | mGlu7 | 11.6 | Cell-based calcium mobilization or cAMP accumulation assay |
| EC50 | mGlu8 | 29.2 | Cell-based calcium mobilization or cAMP accumulation assay |
| IC50 | mGlu7 | Not applicable (Agonist) | - |
| IC50 | mGlu8 | Not applicable (Agonist) | - |
Note on IC50 values: this compound is an agonist, a molecule that activates a receptor. The IC50 value, which measures the concentration of a substance required to inhibit a biological process by 50%, is a metric used for antagonists, not agonists. Therefore, IC50 values for this compound's activity at mGlu receptors are not a relevant measure of its primary function. While some sources may list IC50 values, these likely refer to its potency in displacing a radiolabeled antagonist in a binding assay, which can be an indirect measure of affinity, but EC50 from a functional assay is a more direct measure of agonist potency.
Signaling Pathway
This compound, as an agonist of the mGlu4 receptor, initiates a signaling cascade characteristic of Gi/o-coupled receptors. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Experimental Protocols
EC50 Determination via Forskolin-Stimulated cAMP Accumulation Assay
This protocol describes a common method to determine the EC50 value of an agonist for a Gi/o-coupled receptor like mGlu4.
Objective: To measure the concentration-dependent inhibition of forskolin-stimulated cAMP production by this compound in cells expressing the mGlu4 receptor.
Materials:
-
HEK293 cells stably expressing the human mGlu4 receptor.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound stock solution.
-
Forskolin (B1673556) solution.
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Culture: Culture HEK293-mGlu4 cells to ~80-90% confluency.
-
Cell Seeding: Harvest cells and seed them into 384-well plates at a predetermined optimal density. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay: a. Aspirate the culture medium from the wells. b. Add assay buffer containing IBMX to each well and incubate. c. Add the serially diluted this compound to the respective wells. d. Add a fixed concentration of forskolin (predetermined to stimulate a submaximal level of cAMP) to all wells except the basal control. e. Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: a. Plot the cAMP levels against the logarithm of the this compound concentration. b. Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
Cerebellar Slice Electrophysiology
Objective: To assess the effect of this compound on synaptic transmission in mouse cerebellar slices.
Materials:
-
C57BL/6J mice (postnatal day 18-25).
-
Vibratome for tissue slicing.
-
Artificial cerebrospinal fluid (aCSF) and cutting solution.
-
Recording chamber and perfusion system.
-
Patch-clamp amplifier and data acquisition system.
-
Glass micropipettes.
-
This compound stock solution.
Procedure:
-
Slice Preparation: a. Anesthetize the mouse and decapitate. b. Rapidly dissect the cerebellum in ice-cold cutting solution. c. Cut sagittal cerebellar slices (e.g., 250-300 µm thick) using a vibratome. d. Transfer slices to a holding chamber with aCSF and allow them to recover for at least 1 hour at room temperature.
-
Recording: a. Transfer a slice to the recording chamber and perfuse with aCSF. b. Perform whole-cell patch-clamp recordings from Purkinje cells. c. Stimulate parallel fibers with a bipolar electrode to evoke excitatory postsynaptic currents (EPSCs).
-
Drug Application: a. Record baseline EPSCs for a stable period. b. Bath-apply this compound at various concentrations. c. Record the effect of this compound on the EPSC amplitude. d. Wash out the drug to observe recovery.
-
Data Analysis: a. Measure the amplitude of the EPSCs before, during, and after drug application. b. Calculate the percentage of inhibition of the EPSC amplitude at each concentration of this compound. c. Plot the percentage of inhibition against the drug concentration to generate a dose-response curve and determine the EC50.
Behavioral Assays in Mice
This compound has been evaluated in behavioral models to assess its in vivo effects.
Objective: To assess the antidepressant-like or pro-depressant-like effects of this compound in mice.
Procedure:
-
Individually suspend mice by their tails from a horizontal bar using adhesive tape.
-
Record the total duration of immobility over a 6-minute period.
-
Administer this compound or vehicle at a specified time before the test.
-
Compare the immobility time between the drug-treated and vehicle-treated groups. An increase in immobility is interpreted as a pro-depressant-like effect.
Objective: Similar to the tail suspension test, this assay assesses behavioral despair.
Procedure:
-
Place individual mice in a cylinder of water from which they cannot escape.
-
Record the total duration of immobility during the last 4 minutes of a 6-minute test session.
-
Administer this compound or vehicle prior to the test.
-
Compare the immobility time between the different treatment groups.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the mGlu4 receptor. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies. The provided protocols offer a foundation for researchers to further explore the pharmacology and therapeutic potential of this compound and other mGlu4 agonists.
Methodological & Application
Application Notes and Protocols for LSP4-2022 in In Vitro Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSP4-2022 is a potent and selective orthosteric agonist for the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a member of the group III mGluRs.[1][2] These receptors are G-protein coupled receptors that are typically located presynaptically and play a crucial role in modulating neurotransmission. Activation of mGluR4 generally leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in neurotransmitter release.[3] this compound has been utilized in neuropharmacological research to investigate the role of mGluR4 in various physiological and pathological processes, including its potential as a therapeutic target for neurological and psychiatric disorders.[4][5][6]
These application notes provide a detailed protocol for the use of this compound in in vitro slice electrophysiology experiments to characterize its effects on synaptic transmission.
Data Presentation
Table 1: Composition of Solutions for In Vitro Slice Electrophysiology
| Solution | Component | Concentration (mM) |
| Cutting Solution (NMDG-based) | N-Methyl-D-glucamine (NMDG) | 92 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 30 | |
| HEPES | 20 | |
| Glucose | 25 | |
| Thiourea | 2 | |
| Sodium L-ascorbate | 5 | |
| Sodium pyruvate | 3 | |
| CaCl₂·4H₂O | 0.5 | |
| MgSO₄·7H₂O | 10 | |
| Artificial Cerebrospinal Fluid (aCSF) | NaCl | 123-130 |
| KCl | 3.5-4 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 24-26 | |
| Glucose | 10 | |
| CaCl₂ | 1.5-2 | |
| MgCl₂ or MgSO₄ | 1-1.5 | |
| Internal Solution (K-Gluconate based) | K-Gluconate | 140 |
| HEPES | 10 | |
| NaCl | 7 | |
| Mg-ATP | 4 | |
| Na₃-GTP | 0.3 |
Note: The exact composition of solutions can vary between laboratories and specific experimental needs. The provided concentrations are based on commonly used protocols.[7][8][9][10]
Table 2: Experimental Parameters for this compound Application
| Parameter | Value | Notes |
| This compound Concentration | 100 µM | Effective concentration used in cerebellar slice recordings to depress excitatory postsynaptic currents (EPSCs).[11][12] |
| EC₅₀ | 0.11 µM | Potency of this compound as an mGlu4-selective orthosteric agonist.[1] |
| Slice Thickness | 300-400 µm | Optimal thickness for cell viability and visualization.[7][13] |
| Perfusion Rate | 2-8 ml/min | Ensures proper oxygenation and drug application.[14] |
| Recording Temperature | 32-34 °C | Near-physiological temperature for recording.[7][14] |
| Stimulation Frequency | Varies | Dependent on the specific synaptic pathway and experimental goals. Paired-pulse protocols are often used to investigate presynaptic effects. |
Experimental Protocols
Preparation of Acute Brain Slices
This protocol describes a protective recovery method using an NMDG-based cutting solution to enhance neuronal viability.[15]
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane, tribromoethanol)
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Ice-cold NMDG cutting solution (see Table 1)
-
aCSF (see Table 1)
-
Recovery chamber
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Anesthetize the animal deeply according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG cutting solution.
-
Mount the brain onto the vibratome stage.
-
Cut brain slices of the desired thickness (e.g., 300-400 µm) in the ice-cold, carbogenated NMDG cutting solution.[13]
-
Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32-34 °C and incubate for a short period (e.g., 10-15 minutes).[15]
-
Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
Materials:
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Recording chamber
-
Perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Internal solution (see Table 1)
-
This compound stock solution
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with carbogenated aCSF at a rate of 2-8 ml/min, maintaining the temperature at 32-34 °C.[14]
-
Visualize neurons within the slice using the microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target neuron with the patch pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline synaptic activity. For example, to measure excitatory postsynaptic currents (EPSCs), hold the neuron at -70 mV and stimulate presynaptic fibers with a bipolar electrode.
-
Prepare the desired concentration of this compound (e.g., 100 µM) in aCSF.
-
Bath-apply the this compound solution to the slice and record the changes in synaptic transmission. In studies on cerebellar slices, this compound has been shown to reversibly depress PF-mediated EPSCs.[11][12]
-
After recording the effects of this compound, wash out the drug by perfusing with standard aCSF to observe recovery of synaptic activity.
Visualizations
Caption: Experimental workflow for in vitro slice electrophysiology using this compound.
Caption: Simplified signaling pathway of mGluR4 activation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. An in vitro whole-cell electrophysiology dataset of human cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 15. digitalcommons.providence.org [digitalcommons.providence.org]
Application Notes and Protocols for In Vivo Preparation of Lsp4-2022
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and preparation of Lsp4-2022, a potent and brain-penetrant mGlu4-selective orthosteric agonist, for in vivo research applications. Adherence to these guidelines is crucial for ensuring the stability, efficacy, and safety of the compound in experimental settings.
Introduction
This compound is a selective agonist for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), with an EC50 of 0.11 μM.[1] It has demonstrated efficacy in preclinical models, including antiparkinsonian effects in a haloperidol-induced catalepsy test following both central and systemic administration, highlighting its ability to cross the blood-brain barrier.[2] Proper preparation of this compound is critical for obtaining reliable and reproducible results in in vivo studies. This protocol outlines a recommended procedure for its dissolution and formulation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Reference |
| EC50 at mGlu4 | 0.11 ± 0.02 μM | [2] |
| EC50 at mGlu7 | 11.6 ± 1.9 μM | [2] |
| EC50 at mGlu8 | 29.2 ± 4.2 μM | [2] |
| In Vivo Administration Route | Systemic or Central | [2] |
| Reported Vehicle (Intrathecal) | 1% DMSO in saline | [3] |
Experimental Protocol: Dissolution and Preparation of this compound for In Vivo Administration
This protocol describes a general method for preparing this compound for systemic in vivo administration (e.g., intraperitoneal or intravenous injection). It is highly recommended to perform a small-scale pilot test to ensure complete dissolution and stability in the chosen vehicle before preparing a large batch.
3.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Sonicator (optional)
3.2. Equipment
-
Analytical balance
-
Pipettes
-
Laminar flow hood or sterile workspace
3.3. Protocol
-
Calculate the required amount of this compound: Based on the desired final concentration and volume, calculate the mass of this compound powder needed.
-
Prepare a stock solution in DMSO:
-
In a sterile microcentrifuge tube, weigh the calculated amount of this compound.
-
Add a small volume of DMSO to the powder. It is recommended to create a concentrated stock solution (e.g., 10-50 mM) to minimize the final concentration of DMSO in the injectable solution.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may aid dissolution.
-
-
Dilute the stock solution with a physiological vehicle:
-
In a separate sterile tube, add the required volume of sterile saline or PBS.
-
While vortexing the saline/PBS, slowly add the calculated volume of the this compound DMSO stock solution. This dropwise addition to a vortexing solution helps to prevent precipitation.
-
The final concentration of DMSO in the injectable solution should be kept to a minimum, ideally below 5% and preferably as low as 1%, to avoid vehicle-induced toxicity.[3]
-
-
Final Formulation and Sterilization:
-
Once the stock solution is fully dispersed in the physiological vehicle, vortex the final solution for an additional 30 seconds to ensure homogeneity.
-
If necessary, the final solution can be sterile-filtered through a 0.22 µm syringe filter.
-
-
Storage:
-
It is recommended to prepare the solution fresh on the day of the experiment.
-
If short-term storage is necessary, store the solution at 4°C, protected from light. For longer-term storage, aliquots of the DMSO stock solution can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Signaling Pathway and Experimental Workflow Diagrams
4.1. This compound Signaling Pathway
Caption: this compound activates the mGlu4 receptor, leading to inhibition of adenylyl cyclase.
4.2. Experimental Workflow for this compound In Vivo Preparation
Caption: Workflow for the preparation of this compound for in vivo administration.
References
Application Notes and Protocols for Lsp4-2022 Administration in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Lsp4-2022, a potent and selective metabotropic glutamate (B1630785) receptor 4 (mGlu4) agonist, in mouse models for preclinical research. The following protocols and data are compiled from published studies to ensure methodological rigor and reproducibility.
Introduction
This compound is a valuable research tool for investigating the role of the mGlu4 receptor in various physiological and pathological processes, including neurological and psychiatric disorders.[1][2] As a brain-penetrant orthosteric agonist, it allows for the systemic administration to study its effects on the central nervous system.[1] This document outlines the established administration routes, protocols, and available data from murine studies.
Signaling Pathway of this compound
This compound selectively activates the mGlu4 receptor, a Gi/o-coupled receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Presynaptically, this cascade ultimately modulates neurotransmitter release. The signaling pathway is depicted below.
References
Application Notes and Protocols for Lsp4-2022 in Cerebellar Slice Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lsp4-2022 is a potent and selective orthosteric agonist for the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1] This characteristic makes it a valuable pharmacological tool for investigating the role of mGlu4 receptors in synaptic transmission and plasticity, particularly within the cerebellum where these receptors are abundantly expressed. In cerebellar slice preparations, this compound has been shown to modulate glutamatergic transmission at the parallel fiber to Purkinje cell (PF-PC) synapse by acting on presynaptic mGlu4 receptors.[2][3] This document provides detailed application notes and protocols for the use of this compound in acute cerebellar slice preparations for electrophysiological studies.
Mechanism of Action
This compound selectively activates presynaptic mGlu4 receptors located on parallel fiber terminals. As mGlu4 receptors are G-protein coupled receptors (GPCRs) linked to Gi/o proteins, their activation by this compound leads to an inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in a reduction of glutamate release from the presynaptic terminal, thereby depressing excitatory postsynaptic currents (EPSCs) in Purkinje cells.[2][4] Evidence for this presynaptic mechanism includes the observation that this compound application is accompanied by an increase in the paired-pulse facilitation (PPF) ratio and a decrease in presynaptic calcium transients.[2][3]
Figure 1: Signaling pathway of this compound at the parallel fiber-Purkinje cell synapse.
Data Presentation
The following tables summarize the quantitative effects of this compound on synaptic transmission at the PF-PC synapse in wild-type (WT) and mGlu4 knockout (KO) mice.
| Parameter | Condition | Value (WT) | Value (mGlu4-KO) | Reference |
| This compound Concentration | 100 µM | 100 µM | [2][3] | |
| EC50 | 0.11 µM | N/A | [1] | |
| Depression of 1st EPSC | 31.1 ± 2.1% | 0.84 ± 1.58% | [2][3] | |
| Depression of 2nd EPSC | 24.5 ± 1.5% | 0.76 ± 0.82% | [2][3] | |
| Paired-Pulse Facilitation (PPF) | Control | 1.62 ± 0.04 | 1.49 ± 0.05 | [2][3] |
| This compound | 1.85 ± 0.05 | 1.52 ± 0.05 | [2][3] | |
| Presynaptic Ca²⁺ Transients | Decrease | 10.7 ± 1.3% | 0.6 ± 0.9% | [2][3] |
Experimental Protocols
This section provides a detailed protocol for the preparation of acute cerebellar slices and subsequent electrophysiological recording to study the effects of this compound.
Figure 2: Experimental workflow for studying this compound in cerebellar slices.
Materials and Reagents
-
Animals: C57BL/6 mice (or other appropriate strain), postnatal day 18-25.
-
This compound: Prepare a stock solution (e.g., 100 mM in DMSO) and store at -20°C. Dilute to the final working concentration in artificial cerebrospinal fluid (aCSF) on the day of the experiment.
-
Chemicals for aCSF and internal solution: NaCl, KCl, KH2PO4, NaHCO3, D-glucose, CaCl2, MgCl2, K-gluconate, HEPES, EGTA, Mg-ATP, Na-GTP.
Solutions
-
Slicing aCSF (ice-cold, bubbled with 95% O₂ / 5% CO₂):
-
125 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
25 mM NaHCO₃
-
25 mM D-glucose
-
1 mM CaCl₂
-
3 mM MgCl₂
-
-
Recording aCSF (room temperature or 32-34°C, bubbled with 95% O₂ / 5% CO₂):
-
125 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
25 mM NaHCO₃
-
25 mM D-glucose
-
2 mM CaCl₂
-
1 mM MgCl₂
-
-
Internal Pipette Solution:
-
135 mM K-gluconate
-
10 mM KCl
-
10 mM HEPES
-
0.2 mM EGTA
-
4 mM Mg-ATP
-
0.4 mM Na-GTP
-
pH adjusted to 7.3 with KOH
-
Osmolarity adjusted to ~290 mOsm
-
Protocol for Acute Cerebellar Slice Preparation
-
Anesthetize the mouse with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and immerse it in ice-cold, oxygenated slicing aCSF.
-
Isolate the cerebellum and glue the cut surface of one hemisphere onto the stage of a vibratome.
-
Submerge the cerebellum in the ice-cold, oxygenated slicing aCSF in the vibratome bath.
-
Cut 300 µm thick sagittal or coronal slices.
-
Transfer the slices to a holding chamber containing recording aCSF, bubbled with 95% O₂ / 5% CO₂.
-
Allow the slices to recover at 32-34°C for at least 1 hour before starting the recordings.
Protocol for Whole-Cell Patch-Clamp Recording
-
Transfer a cerebellar slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 ml/min.
-
Visualize Purkinje cells using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a Purkinje cell with the patch pipette and establish a gigaohm seal.
-
Rupture the membrane to obtain the whole-cell configuration.
-
Clamp the cell in voltage-clamp mode at a holding potential of -70 mV.
-
Place a stimulating electrode in the molecular layer to evoke EPSCs by stimulating parallel fibers.
-
Record stable baseline EPSCs for at least 5-10 minutes.
-
Bath-apply this compound (e.g., 100 µM) and record the effect on EPSCs.
-
To assess paired-pulse facilitation, deliver two stimuli with a short inter-stimulus interval (e.g., 50 ms).
-
After observing the effect of this compound, wash out the drug by perfusing with standard recording aCSF and record the recovery of the EPSCs.
Troubleshooting
-
No effect of this compound:
-
Verify the concentration and freshness of the this compound solution.
-
Ensure the health of the cerebellar slices.
-
Confirm the correct placement of the stimulating electrode to activate parallel fibers.
-
-
Unstable recordings:
-
Check the stability of the patch-clamp setup and ensure proper grounding.
-
Use healthy slices that have been allowed to recover adequately.
-
Monitor the access resistance throughout the experiment and discard the recording if it changes significantly.
-
By following these protocols, researchers can effectively utilize this compound to investigate the role of mGlu4 receptors in cerebellar function.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Compartmental models of rat cerebellar Purkinje cells based on simultaneous somatic and dendritic patch-clamp recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patch-Clamp Recordings from Cerebellar Basket Cell Bodies and Their Presynaptic Terminals Reveal an Asymmetric Distribution of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Cerebellar Slice Preparation Using a Tissue Chopper - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lsp4-2022 in the Forced Swim Test Protocol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lsp4-2022 is a potent, selective, and brain-penetrant orthosteric agonist for the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1] The mGlu4 receptor, a member of the Group III mGlu receptors, is a G-protein coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This receptor is predominantly expressed in the central nervous system and is involved in the modulation of neurotransmission.
The Forced Swim Test (FST) is a widely utilized behavioral assay in rodents to screen for potential antidepressant or pro-depressant effects of novel compounds. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. A decrease in the duration of immobility is interpreted as an antidepressant-like effect, while an increase is suggestive of a pro-depressant or despair-like behavior.
Interestingly, studies on this compound have revealed a complex pharmacological profile in the FST. In standard FST protocols, this compound has been shown to induce pro-depressant-like effects in mice, increasing the time of immobility.[2] This suggests that direct activation of the mGlu4 receptor may contribute to behavioral despair.[2] Conversely, in a modified FST protocol where a depressive-like state is induced by chronic administration of the NMDA receptor antagonist MK-801, this compound has demonstrated the ability to reverse the increased immobility, suggesting a potential restorative or antipsychotic-like effect in a compromised system. This document provides detailed application notes and protocols for utilizing this compound in the forced swim test based on published preclinical research.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of this compound in the forced swim test.
Table 1: Effect of this compound on Immobility Time in a Modified Forced Swim Test Following Chronic MK-801 Treatment in Mice
This table presents data from a study where mice were treated chronically with MK-801 (0.4 mg/kg, IP) for 13 days to induce a depressive-like phenotype, characterized by increased immobility in the FST. This compound was administered 45 minutes before the test.
| Treatment Group | Dose (mg/kg, IP) | Mean Immobility Time (s) ± SEM |
| Control (Vehicle) | - | ~75 ± 10 |
| MK-801 | 0.4 | ~225 ± 25 |
| MK-801 + this compound | 0.5 | ~150 ± 20 |
| MK-801 + this compound | 1 | ~140 ± 18 |
| MK-801 + this compound | 2 | ~135 ± 15 |
Data are estimated from graphical representations in the cited literature and presented for illustrative purposes.
Table 2: Pro-Depressant-Like Effect of this compound in the Forced Swim Test in Mice
This table is based on findings that this compound induces pro-depressant effects in the standard FST.[2]
| Treatment Group | Dose | Effect on Immobility Time |
| Vehicle | - | Baseline |
| This compound | Not Specified | Increased |
Specific quantitative data from the primary study by Podkowa et al. (2015) was not available in the searched resources.
Experimental Protocols
This section provides detailed methodologies for conducting the forced swim test with this compound.
Protocol 1: Standard Forced Swim Test for Pro-Depressant Effects
This protocol is adapted from the study by Podkowa et al. (2015) which demonstrated the pro-depressant-like effects of this compound.[2]
1. Animals:
-
Species: Male C57BL/6J mice.
-
Housing: Group-housed with ad libitum access to food and water, maintained on a 12-h light/dark cycle. Acclimatize animals to the housing facility for at least 7 days before the experiment.
2. Drug Preparation and Administration:
-
Compound: this compound.
-
Vehicle: Saline or as specified in the original study.
-
Dosing: Prepare solutions to administer desired doses (e.g., 5, 10, 20 mg/kg).
-
Administration: Administer this compound or vehicle via intraperitoneal (IP) injection 60 minutes prior to the test.
3. Forced Swim Test Apparatus:
-
A transparent glass or Plexiglas cylinder (20 cm diameter, 40 cm height).
-
Fill the cylinder with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
4. Experimental Procedure:
-
Gently place each mouse into the cylinder for a 6-minute session.
-
The entire session is typically recorded for later analysis.
-
The duration of immobility is scored during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
After the test, remove the mouse, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.
5. Data Analysis:
-
The total time spent immobile during the 4-minute observation period is calculated.
-
Statistical analysis is performed using an appropriate test (e.g., ANOVA followed by a post-hoc test) to compare the immobility times between the this compound treated groups and the vehicle control group.
Protocol 2: Modified Forced Swim Test for Reversal of MK-801-Induced Immobility
This protocol is based on a study investigating the antipsychotic-like effects of this compound.
1. Animals:
-
As described in Protocol 1.
2. Induction of Depressive-like State:
-
Administer MK-801 (0.4 mg/kg, IP) or vehicle once daily for 13 consecutive days.
3. Drug Preparation and Administration:
-
Compound: this compound.
-
Dosing: Prepare solutions for doses of 0.5, 1, and 2 mg/kg.
-
Administration: On the test day, administer this compound or vehicle (IP) 45 minutes before conducting the FST.
4. Forced Swim Test Procedure:
-
Follow the same apparatus and procedure as described in Protocol 1.
5. Data Analysis:
-
As described in Protocol 1. Compare the effects of this compound in the MK-801 pre-treated group to the MK-801 only and vehicle control groups.
Visualizations
Signaling Pathway
Caption: mGlu4 Receptor Signaling Pathway.
Experimental Workflow
Caption: Forced Swim Test Experimental Workflow.
References
Application Notes and Protocols: Lsp4-2022 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsp4-2022 is a potent and selective orthosteric agonist for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a Gi/o-coupled G-protein coupled receptor (GPCR).[1][2][3] Its ability to penetrate the brain has led to its use in both in vitro and in vivo studies to investigate the role of mGlu4 in various physiological and pathological processes, including neurotransmission, psychiatric disorders, and pain.[1][2][3][4] These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including recommended concentrations, detailed protocols, and an overview of its signaling pathway.
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell type, the expression level of mGlu4 receptors, and the specific experimental endpoint. The following table summarizes recommended concentration ranges based on published literature. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Application | Cell/Tissue Type | Recommended Concentration Range | Key Findings & Notes | Reference |
| Receptor Activation & Signaling | HEK293, CHO cells expressing mGlu4 | 0.1 µM - 10 µM | This compound has an EC50 of approximately 0.11 µM for mGlu4.[1] Concentrations in the low micromolar range are typically sufficient to elicit a robust response in recombinant cell lines. | [1][5] |
| Neurotransmission Assays | Cerebellar slices (mouse) | 30 µM - 100 µM | Higher concentrations are often required in tissue preparations to account for diffusion barriers. At 100 µM, this compound reversibly depressed excitatory postsynaptic currents (EPSCs).[6] A concentration of 30 µM was used to study its effect on field excitatory postsynaptic potentials (fEPSPs).[5][7] | [5][6][7] |
| Synergistic/Antagonistic Studies | Neuronal cell lines (e.g., STHdh) | 100 nM - 10 µM | When studying interactions with other receptors or ligands, a range of concentrations is used. For example, 100 nM was used in combination with an mGlu2 agonist to demonstrate receptor heterodimerization.[8] | [8] |
| cAMP Assays | T-REx 293 cells expressing mGlu7 | 5 µM | Used at a concentration of 5 µM (EC80) to stimulate the receptor in a cAMP inhibition assay for screening negative allosteric modulators.[9] | [9] |
| Heterodimer Studies | HEK293T cells | 10 µM | A concentration of 10 µM was used to selectively activate mGlu4 in cells co-expressing mGlu2 and mGlu4 to study heterodimer function.[10] | [10] |
Experimental Protocols
General Protocol for this compound Treatment of Cultured Cells
This protocol provides a general workflow for treating adherent cell cultures with this compound. It should be adapted based on the specific cell line and experimental design.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO or aqueous buffer)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and at the desired confluency at the time of treatment.
-
Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to prepare a series of dilutions for a dose-response experiment.
-
Note: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is at a level that does not affect cell viability.
-
-
Treatment:
-
Remove the old culture medium from the cells.
-
Gently wash the cells with sterile PBS if required by the experimental design.
-
Add the appropriate volume of the this compound working solution or vehicle control to each well or flask.
-
-
Incubation: Incubate the cells for the desired period. Incubation times will vary depending on the endpoint being measured (e.g., short-term for signaling events, longer-term for changes in gene expression or cell viability).
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis (e.g., cAMP measurement, protein extraction for Western blotting, RNA isolation for qPCR, or cell viability assays).
Protocol for cAMP Inhibition Assay
This protocol outlines the measurement of adenylyl cyclase inhibition following mGlu4 activation by this compound.
Materials:
-
Cells expressing mGlu4 receptor (e.g., HEK293-mGlu4)
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Cell Preparation: Seed and culture cells as described in the general protocol.
-
Pre-treatment (optional): In some assays, cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation:
-
Prepare a solution containing both Forskolin (at a concentration that elicits a submaximal cAMP response, e.g., 5 µM) and the desired concentration of this compound in assay buffer.
-
Remove the culture medium and add the stimulation solution to the cells.
-
Include controls: basal (buffer only), Forskolin only, and this compound only.
-
-
Incubation: Incubate for a short period, typically 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Calculate the percent inhibition of the Forskolin-stimulated cAMP response by this compound.
Visualizations
This compound Signaling Pathway
Caption: this compound activates the mGlu4 receptor, leading to the inhibition of adenylyl cyclase.
General Experimental Workflow for this compound Cell Treatment
Caption: A generalized workflow for treating cultured cells with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. jneurosci.org [jneurosci.org]
- 8. Pharmacological evidence for a metabotropic glutamate receptor heterodimer in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
Application Notes and Protocols: Investigating the Effects of LSP4-2022 in mGlu4 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive experimental framework for investigating the pharmacological effects of LSP4-2022, a selective agonist for the metabotropic glutamate (B1630785) receptor 4 (mGlu4). The protocols outlined below are designed for studies utilizing mGlu4 knockout (KO) mouse models to elucidate the specific role of this receptor in mediating the behavioral and neurological effects of this compound. It has been reported that this compound induces pro-depressant-like effects in mice, and these effects are absent in mGlu4 KO mice, suggesting a direct link between the compound's activity and the mGlu4 receptor.[1][2][3][4][5] This document will guide researchers through the process of generating mGlu4 KO mice, performing behavioral analyses, and conducting post-mortem tissue analysis to validate the knockout and assess downstream cellular changes.
Data Presentation
Table 1: Genotyping Primer Sequences for mGlu4 Knockout Mice
| Primer Name | Sequence (5' to 3') | Expected Band Size (WT) | Expected Band Size (KO) |
| mGlu4-Fwd | GCT AGG CCT GTC TCT TGA GC | 250 bp | - |
| mGlu4-Rev | TGA GGC TGA GGT GAG TGA GT | 250 bp | 400 bp |
| Neo-Rev | GCC TGA GAA CGT GCA GTT CC | - | 400 bp |
Table 2: Summary of Behavioral Tests for this compound Effects
| Behavioral Test | Experimental Group | Control Group | Measured Parameters | Expected Outcome with this compound |
| Tail Suspension Test (TST) | Wild-Type (WT) + this compound | WT + Vehicle | Immobility time | Increased immobility time[1][3] |
| mGlu4 KO + this compound | mGlu4 KO + Vehicle | Immobility time | No significant change in immobility time[1][2] | |
| Forced Swim Test (FST) | Wild-Type (WT) + this compound | WT + Vehicle | Immobility time | Increased immobility time[1][3] |
| mGlu4 KO + this compound | mGlu4 KO + Vehicle | Immobility time | No significant change in immobility time | |
| Open Field Test (OFT) | Wild-Type (WT) + this compound | WT + Vehicle | Total distance traveled, time in center | No significant change in locomotor activity[1][3] |
| mGlu4 KO + this compound | mGlu4 KO + Vehicle | Total distance traveled, time in center | No significant change in locomotor activity |
Experimental Protocols
Protocol 1: Generation of mGlu4 Knockout Mice using CRISPR/Cas9
The CRISPR/Cas9 system offers an efficient method for generating knockout mice.[6][7][8][9][10] This protocol outlines the key steps for creating mGlu4 knockout mice.
1. Design and Synthesis of Guide RNAs (gRNAs)
-
Identify the target region in the mGlu4 gene (Grm4). Exons that are critical for protein function are ideal targets.
-
Use online design tools to generate several potential gRNA sequences with high on-target scores and low off-target predictions.
-
Synthesize the selected gRNAs.
2. Preparation of CRISPR/Cas9 Reagents
-
Prepare Cas9 mRNA and the synthesized gRNAs.
-
Alternatively, a Cas9 protein/gRNA ribonucleoprotein (RNP) complex can be used.
3. Microinjection into Zygotes
-
Harvest fertilized eggs (zygotes) from superovulated female mice.
-
Microinject the Cas9 mRNA and gRNAs (or the RNP complex) into the pronucleus or cytoplasm of the zygotes.[7][9][10]
-
This process will introduce a double-strand break at the targeted mGlu4 locus, which is then repaired by non-homologous end joining (NHEJ), often resulting in small insertions or deletions (indels) that disrupt the gene's reading frame.[7]
4. Embryo Transfer and Generation of Founder Mice
-
Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.[8]
-
Allow the pregnancies to proceed to term. The resulting offspring are the founder (F0) generation.
5. Genotyping and Breeding
-
At 2-3 weeks of age, obtain tail biopsies from the F0 pups for DNA extraction.
-
Use PCR with primers flanking the target site (see Table 1) to amplify the genomic region of interest.
-
Sequence the PCR products to identify mice with frameshift mutations in the mGlu4 gene.
-
Breed the founder mice that carry the desired mutation with wild-type mice to establish germline transmission and generate heterozygous (F1) offspring.
-
Intercross the heterozygous F1 generation to produce homozygous mGlu4 knockout mice (-/-), heterozygous littermates (+/-), and wild-type littermates (+/+).[11][12]
Protocol 2: Behavioral Analysis
A battery of behavioral tests should be performed to assess the effects of this compound. It is crucial to have a standardized experimental protocol and control for environmental factors to ensure the reliability of the results.[13][14]
1. Animals
-
Use adult male and female wild-type and mGlu4 KO littermates (8-12 weeks old).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[11]
-
Acclimate the mice to the testing room for at least 1 hour before each experiment.
-
A minimum of 10 mice per group is recommended for statistical power.[12][14]
2. Drug Administration
-
Prepare this compound in a suitable vehicle (e.g., saline).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the behavioral test.
3. Tail Suspension Test (TST)
-
Individually suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip.
-
Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any movement except for respiration.
4. Forced Swim Test (FST)
-
Place each mouse in a transparent glass cylinder filled with water (25°C) to a depth where the mouse cannot touch the bottom.
-
Conduct a 6-minute test session and record the duration of immobility during the last 4 minutes. Immobility is defined as floating motionless or making only minor movements necessary to keep the head above water.
5. Open Field Test (OFT)
-
Place each mouse in the center of a square arena (e.g., 40x40 cm).
-
Use an automated tracking system to record the total distance traveled and the time spent in the center of the arena over a 10-minute period. This test is important to rule out any confounding effects of this compound on general locomotor activity.
Protocol 3: Immunohistochemistry (IHC) for Brain Tissue
IHC can be used to confirm the absence of mGlu4 protein in knockout mice and to investigate potential compensatory changes in other neuronal markers.[15][16][17][18]
1. Tissue Preparation
-
Deeply anesthetize the mice and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA overnight at 4°C.[16]
-
Cryoprotect the brains by incubating them in a 30% sucrose (B13894) solution until they sink.
-
Freeze the brains and cut 30-40 µm thick coronal sections using a cryostat.[16]
2. Staining Procedure
-
Wash the free-floating sections in PBS.[19]
-
Perform antigen retrieval if necessary.
-
Block non-specific binding by incubating the sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.[17]
-
Incubate the sections with a primary antibody against mGlu4 overnight at 4°C.
-
Wash the sections in PBS and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature, protected from light.[15]
-
Counterstain with a nuclear marker like DAPI.
-
Mount the sections onto glass slides and coverslip with an anti-fade mounting medium.[16]
3. Imaging and Analysis
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity or the number of positive cells in specific brain regions of interest (e.g., hippocampus, prefrontal cortex).
Visualizations
Caption: Hypothesized signaling pathway of this compound at the presynaptic terminal.
Caption: Workflow for generating and analyzing mGlu4 knockout mice to study this compound effects.
References
- 1. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action. | Sigma-Aldrich [sigmaaldrich.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Knockout Mouse Models Using CRISPR-Cas9 [anilocus.com]
- 7. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of Knockout Mice using CRISPR/Cas9 in FVB Strain [e-jarb.org]
- 9. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 10. blog.addgene.org [blog.addgene.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Defining Behavioral Phenotypes in Transgenic and Knockout Mice - Microbial Status and Genetic Evaluation of Mice and Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Behavioral phenotyping of transgenic and knockout mice: practical concerns and potential pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 16. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 19. Free-floating Mouse Brain Immunohistochemistry [protocols.io]
Application Notes and Protocols for Studying mGlu4 Receptor Dynamics with Lsp4-2022
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Lsp4-2022, a potent and selective orthosteric agonist, for the investigation of metabotropic glutamate (B1630785) receptor 4 (mGlu4) dynamics. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and workflows.
Introduction to this compound
This compound is a brain-penetrant, selective agonist for the mGlu4 receptor, a class C G-protein coupled receptor (GPCR).[1][2][3] Its selectivity and potency make it an invaluable tool for elucidating the physiological and pathophysiological roles of mGlu4 in the central nervous system. Activation of the mGlu4 receptor is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, mGlu4 activation can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol-3-kinase (PI3K) pathways. Understanding the dynamics of mGlu4 activation by this compound is crucial for the development of novel therapeutics targeting neurological and psychiatric disorders.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in relation to mGlu receptors. This data has been compiled from various cell-based assays.
Table 1: Potency of this compound at Group III mGlu Receptors (Calcium Mobilization Assay)
| Receptor | EC50 (µM) |
| mGlu4 | 0.11 ± 0.02 |
| mGlu7 | 11.6 ± 1.9 |
| mGlu8 | 29.2 ± 4.2 |
Data derived from experiments using recombinant mGlu receptors expressed in cell lines.[2][4]
Table 2: Functional Selectivity of this compound
| Receptor Group | Activity at 100 µM |
| Group I mGlu Receptors | No activity |
| Group II mGlu Receptors | No activity |
This data highlights the high selectivity of this compound for Group III mGlu receptors, with a clear preference for mGlu4.[2][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of mGlu4 activation and a general workflow for studying its dynamics using this compound.
Caption: mGlu4 Receptor Signaling Cascade.
Caption: Experimental workflow for mGlu4 studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for use with human embryonic kidney (HEK) 293 cells transiently or stably expressing the human mGlu4 receptor.
Protocol 1: Transient Expression of mGlu4 in HEK293 Cells
Objective: To generate a cellular model for studying mGlu4 receptor function.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding human mGlu4 receptor
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density of 5 x 10^5 cells per well in 2 mL of complete DMEM.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute 2 µg of mGlu4 plasmid DNA into 250 µL of Opti-MEM.
-
In a separate sterile tube, dilute 5 µL of transfection reagent into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of DNA-transfection reagent complex dropwise to each well of the 6-well plate containing the HEK293 cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with functional assays. Successful transfection can be confirmed via immunofluorescence or Western blotting if the plasmid contains a tag.
Protocol 2: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the mGlu4 receptor.
Materials:
-
HEK293 cells expressing mGlu4
-
Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Radiolabeled antagonist for mGlu4 (e.g., [3H]-LY341495)
-
This compound stock solution
-
Non-labeled antagonist for determining non-specific binding (e.g., LY341495)
-
96-well plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Harvest transfected HEK293 cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
25 µL of radiolabeled antagonist at a final concentration near its Kd.
-
25 µL of varying concentrations of this compound (e.g., 10^-10 to 10^-4 M).
-
For non-specific binding control wells, add 25 µL of a high concentration of non-labeled antagonist.
-
For total binding control wells, add 25 µL of binding buffer.
-
-
Incubation: Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well. Incubate for 1 hour at room temperature with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters three times with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Protocol 3: cAMP Accumulation Assay
Objective: To measure the inhibitory effect of this compound on adenylyl cyclase activity via mGlu4 activation.
Materials:
-
HEK293 cells expressing mGlu4
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
This compound stock solution
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
384-well white plates
Procedure:
-
Cell Plating: Seed mGlu4-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium from the cells and add the this compound dilutions. Incubate for 15-30 minutes at 37°C.
-
-
Stimulation: Add forskolin to all wells (except the basal control) at a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM). Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. The data should show a concentration-dependent inhibition of forskolin-stimulated cAMP accumulation. Determine the IC50 value from the resulting dose-response curve.
Protocol 4: ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on the MAPK/ERK signaling pathway downstream of mGlu4 activation.
Materials:
-
HEK293 cells expressing mGlu4
-
Serum-free DMEM
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed mGlu4-expressing HEK293 cells in 6-well plates.
-
Once confluent, serum-starve the cells for 4-6 hours in serum-free DMEM.
-
Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK. Plot this ratio against the this compound concentration to determine the EC50.
Protocol 5: Förster Resonance Energy Transfer (FRET) Assay for Receptor Dynamics
Objective: To monitor this compound-induced conformational changes or dimerization of mGlu4 receptors in live cells.
Materials:
-
HEK293 cells
-
Plasmids encoding mGlu4 tagged with FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores. For dimerization studies, co-transfect mGlu4-CFP and mGlu4-YFP. For intramolecular conformational changes, a single construct with both fluorophores may be required.
-
Live-cell imaging medium
-
Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive camera)
Procedure:
-
Cell Preparation: Co-transfect HEK293 cells with the mGlu4-FRET constructs as described in Protocol 1, typically on glass-bottom dishes suitable for microscopy.
-
Live-Cell Imaging:
-
24-48 hours post-transfection, replace the culture medium with live-cell imaging medium.
-
Mount the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO2).
-
-
FRET Measurement:
-
Identify cells expressing both fluorophores.
-
Acquire images in the donor, acceptor, and FRET channels.
-
Establish a baseline FRET signal before adding any compound.
-
Add this compound to the imaging medium at a desired concentration.
-
Acquire images at regular intervals to monitor changes in the FRET signal over time.
-
-
Data Analysis:
-
Calculate the FRET efficiency or ratio (e.g., Acceptor emission / Donor emission) for each cell or region of interest over time.
-
An increase or decrease in the FRET signal upon addition of this compound would indicate a conformational change that alters the distance or orientation between the fluorophores. Plot the change in FRET signal against time to visualize the dynamics of receptor activation.
-
These protocols provide a solid foundation for researchers to explore the intricate dynamics of the mGlu4 receptor using the selective agonist this compound. The quantitative data and visual aids included are intended to facilitate experimental design and data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel selective metabotropic glutamate receptor 4 agonist reveals new possibilities for developing subtype selective ligands with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterizing the Binding of Lsp4-2022 to the mGlu4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsp4-2022 is a potent and selective orthosteric agonist for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a Class C G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] As a member of the Group III mGluRs, mGlu4 is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels and modulating neurotransmitter release.[2][3][4] This signaling pathway makes mGlu4 a promising therapeutic target for neurological and psychiatric disorders, including Parkinson's disease and anxiety.[2][5]
A critical step in the development of drugs targeting mGlu4 is the precise characterization of the binding affinity and kinetics of ligands like this compound. This application note provides detailed protocols for two powerful biophysical methods to quantify this interaction: Surface Plasmon Resonance (SPR), a label-free technique, and Microscale Thermophoresis (MST), which requires fluorescent labeling of the receptor. These methods offer robust and quantitative insights into the molecular interactions essential for drug discovery and development.
Signaling Pathway of mGlu4 Receptor
Activation of the mGlu4 receptor by an agonist such as this compound initiates a Gαi/o-mediated signaling cascade. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP. This pathway ultimately modulates the activity of downstream ion channels and other effector proteins, typically resulting in a reduction of neurotransmitter release from the presynaptic terminal.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the binding of this compound to the human mGlu4 receptor, as would be determined by SPR and MST.
Table 1: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)
| Analyte | Ligand | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (nM) |
| This compound | Immobilized mGlu4 | 1.5 x 10⁵ | 1.8 x 10⁻³ | 12.0 |
| Control Compound | Immobilized mGlu4 | No Binding Detected | No Binding Detected | Not Applicable |
Table 2: Affinity Data from Microscale Thermophoresis (MST)
| Fluorescent Molecule | Ligand | Dissociation Constant (KD) (nM) |
| Labeled mGlu4 | This compound | 15.5 |
| Labeled mGlu4 | Control Compound | No Binding Detected |
Experimental Protocols
Part 1: Recombinant mGlu4 Receptor Preparation
This protocol describes the preparation of cell membranes expressing the mGlu4 receptor, suitable for both SPR and MST assays.
1.1. Expression of mGlu4 Receptor:
-
Transfect a suitable host cell line, such as CHO-K1 or HEK293 cells, with an expression vector containing the full-length cDNA for the human GRM4 gene.[6] A vector containing an N-terminal FLAG tag is recommended for purification and detection.[6]
-
Culture the transfected cells under appropriate conditions to allow for robust receptor expression. For stable cell lines, maintain selection pressure with the appropriate antibiotic.
-
Harvest the cells when they reach a high density (typically >90% confluency).
1.2. Membrane Preparation:
-
Wash the harvested cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and wash the membrane pellet by resuspending in a suitable assay buffer.
-
Repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10% glycerol), determine the total protein concentration (e.g., using a BCA assay), and store aliquots at -80°C until use.
Part 2: Fluorescent Labeling of mGlu4 Receptor for MST
This protocol is for labeling the prepared mGlu4 receptor membranes with an amine-reactive fluorescent dye.
2.1. Materials:
-
mGlu4 receptor membrane preparation (from Part 1)
-
Amine-reactive fluorescent dye (e.g., an NHS ester-functionalized dye)
-
Anhydrous DMSO
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3 (must be free of primary amines)
-
Size-exclusion chromatography column for purification
2.2. Labeling Procedure:
-
Resuspend the mGlu4 membrane preparation in the labeling buffer to a final protein concentration of 2-5 mg/mL.[7]
-
Prepare a 10 mg/mL stock solution of the amine-reactive dye in anhydrous DMSO immediately before use.[8]
-
While gently stirring the protein solution, slowly add the dye solution to achieve a molar ratio of dye-to-protein between 10:1 and 20:1. This ratio may require optimization.[9]
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
Separate the labeled receptor from the unreacted free dye using a size-exclusion chromatography column equilibrated with the desired MST assay buffer (e.g., PBS with 0.05% Tween-20).
-
Determine the concentration of the labeled protein and the degree of labeling (DOL) using a spectrophotometer, measuring absorbance at 280 nm and the dye's maximum absorbance wavelength.[10]
Part 3: Surface Plasmon Resonance (SPR) Assay
SPR measures binding events in real-time without the need for labels by detecting changes in the refractive index at the surface of a sensor chip.
3.1. Assay Setup:
-
Immobilization: Immobilize the mGlu4 receptor-containing membranes onto a suitable sensor chip (e.g., a CM5 or L1 chip) using standard amine coupling or lipid capture techniques.[11][12]
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-P+ buffer). The concentration range should span at least 10-fold below and above the expected KD.[13]
-
Binding Measurement:
-
Establish a stable baseline by flowing the running buffer over the sensor surface.
-
Inject each concentration of this compound over the immobilized receptor surface and a reference surface (without receptor) for a defined association time.
-
Switch back to the running buffer to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface with a brief pulse of a suitable regeneration solution (e.g., low pH glycine) to remove the bound analyte.
-
3.2. Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[11][14]
Part 4: Microscale Thermophoresis (MST) Assay
MST measures the motion of fluorescent molecules in a microscopic temperature gradient. A change in this motion upon ligand binding is used to determine binding affinity.[15]
4.1. Assay Setup:
-
Sample Preparation:
-
Prepare a 16-point serial dilution of the unlabeled this compound in MST buffer (e.g., PBS with 0.05% Tween-20).
-
Mix each dilution with an equal volume of the fluorescently labeled mGlu4 receptor solution (from Part 2). The final concentration of the labeled mGlu4 should be held constant (typically in the low nM range).
-
-
Incubation: Incubate the mixtures for 10-15 minutes at room temperature to allow the binding to reach equilibrium.[16]
-
Capillary Loading: Load the samples into standard or premium treated MST capillaries.
4.2. Data Acquisition and Analysis:
-
Place the capillaries into an MST instrument (e.g., a Monolith series instrument).
-
The instrument will apply an infrared laser to create a temperature gradient and record the fluorescence changes over time for each sample.
-
The change in the normalized fluorescence (Fnorm) is plotted against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to a suitable model (e.g., the KD model based on the law of mass action) to determine the dissociation constant (KD).[17]
Conclusion
The protocols outlined in this application note provide robust and reliable methods for quantifying the binding interaction between the small molecule agonist this compound and its target, the mGlu4 receptor. Surface Plasmon Resonance offers the advantage of being a label-free technique that provides real-time kinetic data, while Microscale Thermophoresis is a highly sensitive in-solution method that requires minimal sample consumption. The choice of method will depend on the specific research question, available instrumentation, and the nature of the interacting partners. By employing these advanced biophysical techniques, researchers can gain crucial insights into the pharmacology of mGlu4 ligands, accelerating the development of novel therapeutics for a range of neurological disorders.
References
- 1. Metabotropic glutamate receptor 4 - Wikipedia [en.wikipedia.org]
- 2. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 3. Regulation of mGlu4 metabotropic glutamate receptor signaling by type-2 G-protein coupled receptor kinase (GRK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress on the Identification of Metabotropic Glutamate 4 Receptor Ligands and Their Potential Utility as CNS Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. benchchem.com [benchchem.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nicoyalife.com [nicoyalife.com]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. On the acquisition and analysis of microscale thermophoresis data - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lsp4-2022 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Lsp4-2022.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective orthosteric agonist for the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][2][3] As an agonist, it activates the mGlu4 receptor, which is a G-protein coupled receptor (GPCR) that plays a role in modulating neurotransmission.
Q2: I can't find specific solubility data for this compound. What solvents should I use?
Q3: How should I prepare a stock solution of this compound?
For in vitro experiments, a common practice is to prepare a high-concentration stock solution in an organic solvent like DMSO.[4] This stock can then be diluted into your aqueous assay buffer to the final desired concentration. For in vivo studies, the vehicle will depend on the route of administration. A typical approach involves dissolving the compound in a small amount of an organic solvent (like DMSO) and then diluting it with a vehicle suitable for injection, such as saline or a solution containing solubilizing agents like Tween 80.[5]
Q4: What is the recommended storage condition for this compound solutions?
It is generally recommended to store stock solutions at -20°C or -80°C to minimize degradation.[6] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific recommendations if available.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution into aqueous buffer. | The final concentration of the compound exceeds its solubility in the aqueous buffer. The percentage of DMSO in the final solution may be too low to maintain solubility. | - Increase the percentage of DMSO in the final solution (typically up to 0.5-1% for cell-based assays).[4]- Lower the final concentration of this compound.- Try using a different co-solvent or adding a surfactant like Tween 80 to the aqueous buffer. |
| Variability in experimental results. | Incomplete dissolution of this compound. Degradation of the compound in solution. | - Ensure complete dissolution of the compound when preparing the stock solution. Gentle warming or sonication may aid dissolution.- Prepare fresh dilutions from a frozen stock solution for each experiment.- Store stock solutions properly at low temperatures and protected from light. |
| Difficulty dissolving this compound for in vivo administration. | The chosen vehicle is not suitable for dissolving the required concentration of the compound. | - Try a different vehicle composition. A common vehicle for intraperitoneal injections of hydrophobic compounds is a mixture of DMSO, a surfactant (like Tween 80), and saline.[5]- Perform a vehicle tolerance study in your animal model to ensure the chosen vehicle is not causing adverse effects. |
Quantitative Data Summary
As specific quantitative solubility data for this compound is not publicly available, the following table provides a general guide to solvents commonly used for research compounds. Researchers should perform their own solubility tests to determine the optimal conditions for their experiments.
| Solvent/Vehicle Component | Use Case | Properties and Considerations |
| DMSO (Dimethyl sulfoxide) | In vitro stock solutions | A powerful organic solvent capable of dissolving many nonpolar compounds.[4] Can be toxic to cells at higher concentrations; typically kept below 1% in final assay volume.[4] |
| Saline (0.9% NaCl) | In vivo vehicle | Isotonic and generally well-tolerated for injections. May require co-solvents for hydrophobic compounds. |
| Tween 80 (Polysorbate 80) | In vivo vehicle component | A non-ionic surfactant used to increase the solubility of hydrophobic compounds in aqueous solutions. |
| PEG (Polyethylene glycol) | In vivo vehicle component | A polymer used to increase solubility and can improve the pharmacokinetic profile of a compound. |
| Ethanol | In vitro stock solutions, in vivo vehicle component | A polar organic solvent that can be used to dissolve some compounds. Can have physiological effects in animals. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required mass of this compound: The molecular weight of this compound is 363.3 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 363.3 g/mol = 0.003633 g = 3.633 mg
-
-
Weigh the this compound: Carefully weigh out approximately 3.63 mg of this compound powder on an analytical balance and transfer it to a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Dissolve the compound: Vortex the vial until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Visualizations
Experimental workflow for preparing this compound.
Simplified mGlu4 receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action. | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phytotechlab.com [phytotechlab.com]
Lsp4-2022 Technical Support Center: Optimizing Dosages for Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lsp4-2022, a potent and selective mGlu4 receptor agonist, in behavioral studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized dosage information to facilitate successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, brain-penetrant, and selective orthosteric agonist for the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1] Its primary mechanism of action is the activation of the mGlu4 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). Activation of mGlu4 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[2][3] This modulation of the cAMP signaling pathway ultimately influences neurotransmitter release and neuronal excitability.
Q2: What are the reported behavioral effects of this compound in preclinical models?
A2: this compound has been investigated in various behavioral paradigms, primarily focusing on models of psychosis and depression. It has shown antipsychotic-like activity by reversing hyperactivity and cognitive deficits induced by NMDA receptor antagonists like MK-801.[4][5][6] Interestingly, in models of depression such as the forced swim test and tail suspension test, this compound has been reported to induce pro-depressant-like effects.[7]
Q3: At what doses are the behavioral effects of this compound observed?
A3: The effective dose of this compound varies depending on the animal model and the specific behavioral endpoint being measured. Antipsychotic-like effects are typically observed in the range of 0.5 to 2 mg/kg when administered intraperitoneally (i.p.) in rodents.[4][5] Pro-depressant-like effects in mice have been noted at doses that do not alter general locomotor activity.[7] For detailed dosage information, please refer to the data tables below.
Q4: How should this compound be prepared and administered for in vivo studies?
A4: For intraperitoneal (i.p.) administration, this compound is typically dissolved in a vehicle such as 0.9% saline. It is recommended to administer the compound 30-45 minutes before the behavioral test to allow for adequate absorption and brain penetration.[8]
Q5: Are there any known side effects or off-target effects of this compound?
A5: Studies have shown that at effective doses for antipsychotic-like activity, this compound does not appear to induce motor impairments, as assessed by the rotarod test.[8] However, the pro-depressant-like effects observed in some models could be considered an undesirable side effect depending on the therapeutic indication being investigated. The selectivity of this compound for the mGlu4 receptor is high, minimizing the likelihood of significant off-target effects at appropriate concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable behavioral effect at expected doses. | - Improper drug preparation or administration.- Insufficient dose for the specific animal strain or model.- Timing of administration not optimal for peak brain concentration. | - Verify the correct solvent and complete dissolution of this compound.- Confirm accurate i.p. injection technique.- Perform a dose-response study to determine the optimal effective dose for your specific experimental conditions.- Adjust the pre-treatment time based on pharmacokinetic data if available. |
| Unexpected pro-depressant-like effects are observed. | - This is a known pharmacological effect of mGlu4 receptor activation in certain behavioral paradigms.[7] | - Acknowledge this effect in your study design and interpretation.- Consider the use of alternative behavioral assays that are less sensitive to this effect if it confounds your primary outcome.- The mechanism is thought to be directly mediated by mGlu4 activation.[7] |
| Animal exhibits sedation or motor impairment. | - Dose may be too high.- Potential interaction with other administered compounds. | - Perform a rotarod test to systematically assess motor coordination at the doses used in your behavioral experiments.- Reduce the dose of this compound.- Review all co-administered substances for potential synergistic sedative effects. |
| High variability in behavioral responses between animals. | - Inconsistent drug administration.- Biological variability within the animal cohort.- Environmental factors influencing behavior. | - Ensure consistent injection volumes and technique.- Increase the number of animals per group to improve statistical power.- Standardize housing, handling, and testing conditions to minimize environmental variability. |
Data Presentation: this compound Dosage in Behavioral Studies
Table 1: Antipsychotic-like Effects of this compound in Rodents
| Behavioral Test | Animal Model | Dose Range (mg/kg, i.p.) | Effect | Reference(s) |
| MK-801-Induced Hyperactivity | Mouse | 0.5 - 2 | Reversal of hyperactivity | [4][5] |
| DOI-Induced Head Twitches | Mouse | 2 | Reduction in head twitches | [5] |
| Novel Object Recognition (NOR) Test (MK-801 model) | Rat | 2 | Reversal of cognitive deficits | [4] |
| Social Interaction Test (MK-801 model) | Rat | 0.5 - 2 | Attenuation of social withdrawal | [4] |
Table 2: Pro-depressant-like Effects of this compound in Mice
| Behavioral Test | Dose Range (mg/kg, i.p.) | Effect | Note | Reference(s) |
| Forced Swim Test (FST) | Doses not affecting locomotor activity | Increased immobility time | Suggests a pro-depressant-like effect | [7] |
| Tail Suspension Test (TST) | Doses not affecting locomotor activity | Increased immobility time | Suggests a pro-depressant-like effect | [7] |
Experimental Protocols
Protocol 1: Assessment of Antipsychotic-like Activity using MK-801-Induced Hyperactivity in Mice
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. Place individual mice in open-field arenas (e.g., 40 x 40 cm) for a 30-minute habituation period.
-
Drug Administration:
-
Administer this compound (0.5, 1, or 2 mg/kg) or vehicle (0.9% saline) via intraperitoneal (i.p.) injection.
-
45 minutes after this compound administration, administer MK-801 (0.3 mg/kg, i.p.) or vehicle.
-
-
Behavioral Recording: Immediately after MK-801 injection, place the mice back into the open-field arenas and record locomotor activity (distance traveled, ambulation counts) for 60 minutes using an automated tracking system.
-
Data Analysis: Analyze the total distance traveled or the number of ambulation counts during the 60-minute session. Compare the activity of the this compound + MK-801 treated groups to the vehicle + MK-801 treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Protocol 2: Assessment of Motor Coordination using the Rotarod Test in Mice
-
Apparatus: An accelerating rotarod apparatus.
-
Training:
-
On two consecutive days prior to testing, train the mice on the rotarod.
-
Each training session consists of placing the mouse on the rotating rod at a low speed (e.g., 4 rpm) and gradually accelerating to a higher speed (e.g., 40 rpm) over a period of 5 minutes.
-
Conduct 3-4 trials per day with an inter-trial interval of at least 15 minutes.
-
-
Testing:
-
On the test day, administer this compound or vehicle i.p. 45 minutes before the test.
-
Place the mouse on the accelerating rotarod and record the latency to fall.
-
Perform 3 trials and average the latency to fall for each mouse.
-
-
Data Analysis: Compare the average latency to fall between the this compound treated groups and the vehicle-treated group using an appropriate statistical test (e.g., t-test or one-way ANOVA).
Mandatory Visualizations
Caption: this compound activates the mGlu4 receptor, leading to inhibition of neurotransmitter release.
Caption: Workflow for assessing this compound's effect on MK-801-induced hyperactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutamate Receptors (G Protein Family) [sigmaaldrich.com]
- 3. Implications of a Neuronal Receptor Family, Metabotropic Glutamate Receptors, in Cancer Development and Progression | MDPI [mdpi.com]
- 4. Involvement of GABAB Receptor Signaling in Antipsychotic-like Action of the Novel Orthosteric Agonist of the mGlu4 Receptor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Lsp4-2022 stability in solution and storage conditions
This technical support center provides guidance on the stability, storage, and handling of Lsp4-2022 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under specific temperature and light conditions.[1] See the table below for a summary of recommended storage conditions.
Q2: How should I prepare stock solutions of this compound?
A2: The solubility of this compound may vary depending on the solvent. It is a phosphonic acid, which suggests it will be more soluble in aqueous solutions with an adjusted pH. For biological experiments, it is common to prepare a concentrated stock solution in a suitable solvent (e.g., water or DMSO) and then dilute it to the final concentration in the aqueous experimental buffer.
Q3: How stable is this compound in aqueous solutions?
Q4: Can I freeze-thaw solutions of this compound?
A4: Without specific stability data, it is generally recommended to avoid repeated freeze-thaw cycles for solutions of research compounds. If you need to store aliquots, it is best to prepare single-use aliquots to minimize degradation.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been detailed in the available literature, phosphonate (B1237965) compounds can undergo hydrolysis of the phosphonate ester bonds.[3] The P-C bond is generally more stable.[3] Degradation can be influenced by pH and temperature.
Storage Conditions
Proper storage of this compound is crucial for maintaining its integrity and activity. The following table summarizes the recommended storage conditions for the solid compound.
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4 °C | Dry and dark.[1] |
| Long-term (months to years) | -20 °C | Dry and dark.[1] |
This product is considered stable for several weeks during standard shipping at ambient temperatures.[1]
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in aqueous buffer | - Concentration exceeds solubility in the specific buffer.- pH of the buffer is not optimal for solubility.- Presence of certain metal ions that can form insoluble salts with phosphonates.[2] | - Try preparing a more dilute solution.- Adjust the pH of your buffer. The solubility of phosphonic acids is often pH-dependent.- Consider adding a small amount of a chelating agent like EDTA to your buffer if metal ion contamination is suspected.[2] |
| Inconsistent or no biological activity | - Degradation of the compound in solution.- Improper storage of the solid compound.- Inaccurate concentration of the prepared solution. | - Prepare fresh solutions before each experiment.- Verify that the solid compound has been stored according to the recommendations.- Confirm the accuracy of your weighing and dilution steps.- Perform a stability check of your solution using an analytical method like HPLC. |
| Unexpected changes in solution appearance (e.g., color) | - Degradation of the compound.- Contamination of the solution. | - Discard the solution and prepare a fresh one.- Ensure all glassware and solvents are clean and of high purity. |
Experimental Protocols
Protocol: Assessment of this compound Stability in an Aqueous Buffer
In the absence of published stability data for your specific experimental conditions, you can perform an in-house stability study.
Objective: To determine the stability of this compound in a specific aqueous buffer over a defined period.
Methodology: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the degradation of a compound over time.[2]
-
Solution Preparation:
-
Prepare a solution of this compound in your aqueous buffer of interest at the desired concentration.
-
Divide the solution into several aliquots in appropriate storage vials.
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Store the aliquots under the conditions you intend to use for your experiments (e.g., room temperature, 4°C).
-
-
HPLC Analysis:
-
At each time point, analyze one aliquot by HPLC.
-
Use a suitable column and mobile phase to achieve good separation of the parent this compound peak from any potential degradation products.
-
Monitor the peak area of the this compound peak over time.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
A significant decrease in the peak area of the parent compound indicates degradation.
-
Workflow for Investigating this compound Solution Stability
Caption: Workflow for assessing the stability of this compound in solution.
Troubleshooting Logic for Unexpected Experimental Results
References
Lsp4-2022 Technical Support Center: Troubleshooting Off-Target & Unexpected Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target and unexpected effects of Lsp4-2022, a selective agonist for the metabotropic glutamate (B1630785) receptor 4 (mGlu4). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My in vivo model is showing signs of depression-like behavior after administration of this compound. Is this a known off-target effect?
A1: This is likely not an off-target effect but rather a known on-target effect of mGlu4 receptor activation. Studies have shown that this compound can induce pro-depressant-like effects in mouse models, such as increased immobility in the tail suspension and forced swim tests.[1][2][3] This effect was absent in mGlu4 knockout mice, strongly suggesting it is mediated by the intended target receptor.[2]
Q2: I am observing antipsychotic-like effects in my experiments, but I suspect the involvement of other neurotransmitter systems. How can I investigate this?
A2: Your observation is consistent with published findings. The antipsychotic-like activity of this compound has been shown to be dependent on the serotonin (B10506) 1A (5-HT1A) receptor.[4] To investigate this interaction in your model, you can perform co-administration experiments with a 5-HT1A antagonist. Blockade of 5-HT1A receptors should prevent the antipsychotic-like effects of this compound.[4] Conversely, co-administration with a sub-threshold dose of a 5-HT1A agonist may act synergistically with this compound.[4]
Q3: How can I be certain that the effects I am observing are due to this compound's action on the mGlu4 receptor and not an unknown off-target?
A3: The most definitive method to confirm on-target activity is to use a control group of mGlu4 receptor knockout (KO) mice. In mGlu4 KO mice, the effects of this compound should be absent.[2][5][6][7] This has been demonstrated for both its inhibition of neurotransmission in cerebellar slices and its pro-depressant-like behavioral effects.[2][5][6][7] If a knockout model is not feasible, using a structurally different mGlu4 agonist as a positive control can also provide evidence for on-target effects.
Q4: I am seeing a decrease in neurotransmitter release in my neuronal cultures. What is the underlying mechanism?
A4: this compound acts as an orthosteric agonist at the presynaptic mGlu4 receptor.[4][5] Activation of this Gi/o-coupled receptor leads to an inhibition of adenylyl cyclase, a decrease in cAMP levels, and ultimately a reduction in glutamate release from the presynaptic terminal.[6][7] This is consistent with the observed decrease in excitatory postsynaptic currents (EPSCs) and presynaptic calcium transients in wild-type mice, an effect that is absent in mGlu4-KO mice.[6][7]
Quantitative Data Summary
Table 1: Potency and Selectivity of this compound
| Target | Metric | Value | Reference |
| mGlu4 Receptor | EC50 | 0.11 µM (110 nM) | [4][5] |
| mGlu7 & mGlu8 Receptors | Selectivity | >100-fold | [4] |
Table 2: Summary of Observed Effects of this compound
| Effect | Classification | Mediating Receptor(s) | Experimental Model | Reference |
| Inhibition of Neurotransmission | On-Target | mGlu4 | Cerebellar Slices (WT mice) | [5][6][7] |
| Antipsychotic-like Activity | On-Target (System-Level Interaction) | mGlu4, 5-HT1A | Mouse Behavioral Models | [4] |
| Pro-depressant-like Behavior | On-Target | mGlu4 | Mouse Behavioral Models | [1][2][3] |
Experimental Protocols
Protocol 1: Confirmation of mGlu4-Mediated Effects using Knockout Mice
Objective: To determine if the observed effect of this compound is mediated by the mGlu4 receptor.
Materials:
-
This compound
-
Wild-type (WT) mice of the same strain as the KO mice
-
mGlu4 knockout (KO) mice
-
Vehicle control solution
-
Apparatus for the relevant behavioral or electrophysiological assay
Procedure:
-
Divide the animals into four groups:
-
WT + Vehicle
-
WT + this compound
-
mGlu4 KO + Vehicle
-
mGlu4 KO + this compound
-
-
Administer the appropriate treatment (vehicle or this compound) to each group.
-
Perform the selected assay (e.g., tail suspension test, electrophysiology on brain slices) at the appropriate time point after administration.
-
Record and analyze the data.
-
Expected Outcome: The effect observed in the "WT + this compound" group should be absent or significantly attenuated in the "mGlu4 KO + this compound" group. The behavior of the "mGlu4 KO + Vehicle" and "mGlu4 KO + this compound" groups should not be significantly different.
Protocol 2: Investigating 5-HT1A Receptor Involvement in Antipsychotic-like Effects
Objective: To test the hypothesis that the antipsychotic-like effects of this compound are dependent on 5-HT1A receptor signaling.
Materials:
-
This compound
-
A selective 5-HT1A receptor antagonist (e.g., WAY-100635)
-
Vehicle control solution(s)
-
Animal model for antipsychotic-like activity (e.g., MK-801-induced hyperlocomotion)
Procedure:
-
Establish dose-response curves for this compound and the 5-HT1A antagonist in your model.
-
Create experimental groups:
-
Vehicle
-
This compound
-
5-HT1A antagonist
-
This compound + 5-HT1A antagonist
-
-
Pre-treat the animals with the 5-HT1A antagonist or its vehicle at the appropriate time before administering this compound or its vehicle.
-
Induce the behavior to be tested (e.g., administer MK-801).
-
Measure the relevant behavioral parameter (e.g., locomotor activity).
-
Expected Outcome: The 5-HT1A antagonist should block or significantly reduce the therapeutic effect of this compound.
Visualizations
Caption: Presynaptic mGlu4 receptor signaling pathway activated by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action. | Sigma-Aldrich [sigmaaldrich.com]
- 3. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Lsp4-2022 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Lsp4-2022, a potent and selective mGlu4 receptor agonist, in cell culture experiments.[1][2][3] Our aim is to help you mitigate potential toxicity and achieve consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, brain-penetrant, and selective orthosteric agonist for the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][3] It activates the mGlu4 receptor, which is a G-protein coupled receptor that plays a role in modulating neurotransmission.[1][4]
Q2: I am observing significant cell death in my cultures treated with this compound, even at concentrations where I expect to see a specific effect. What could be the cause?
A2: High levels of cell death can be caused by several factors:
-
High Concentrations: Concentrations significantly above the half-maximal effective concentration (EC50) may lead to off-target effects and cytotoxicity.[5]
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations. It is crucial to ensure the final solvent concentration in your culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%).[5]
-
Prolonged Exposure: Continuous exposure to any small molecule, including this compound, can disrupt normal cellular processes and lead to cumulative toxicity.[5]
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to mGlu4 activation or to the compound itself.
Q3: My results with this compound are not reproducible between experiments. What should I investigate?
A3: Lack of reproducibility can stem from several sources:
-
Cell Culture Consistency: Ensure you are using cells within a consistent and limited passage number range, as high passage numbers can lead to phenotypic drift. Maintain consistency in cell seeding density and the confluency of your stock flasks.[6]
-
Reagent Preparation: Prepare fresh this compound solutions for each experiment whenever possible. If using stored stock solutions, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[6]
-
Experimental Timeline: Subtle variations in the timing of treatments and assays can impact results. Adhering to a standardized operating procedure is crucial.[6]
Q4: I am not observing the expected effect of this compound on my cells. What could be the reason?
A4: If you are not seeing the expected biological response, consider the following:
-
mGlu4 Receptor Expression: Confirm that your cell line expresses the mGlu4 receptor at sufficient levels to elicit a response.
-
Compound Activity: Verify the integrity and activity of your this compound stock.
-
Assay Sensitivity: Your experimental assay may not be sensitive enough to detect the specific downstream effects of mGlu4 activation.
Troubleshooting Guides
Issue 1: High Levels of Cell Death
| Possible Cause | Suggested Solution |
| This compound Concentration is Too High | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those below the reported EC50 value of 0.11 µM.[1][3][5] |
| Solvent Toxicity | Run a solvent-only control to assess the toxicity of the vehicle (e.g., DMSO). Ensure the final solvent concentration is non-toxic for your cell line.[5] |
| Prolonged Exposure | Reduce the incubation time with this compound. Determine the minimum time required to achieve the desired effect.[5] |
| Cell Line Sensitivity | Consider using a different cell line with a known mGlu4 expression profile. Perform extensive optimization of concentration and exposure time for your specific cell line.[5] |
Issue 2: Inconsistent Results or Lack of Effect
| Possible Cause | Suggested Solution |
| Low or Absent mGlu4 Receptor Expression | Verify mGlu4 expression in your cell line using techniques such as qPCR or Western blotting. |
| Inactive this compound | Check the storage conditions and age of your this compound stock. Prepare a fresh stock solution. |
| Incorrect Timing of this compound Addition | For experiments involving stimulation, this compound should be added before or at the same time as the stimulus. |
| Sub-optimal Assay Conditions | Optimize your assay to ensure it can detect the expected biological response. |
Data Presentation
Table 1: Hypothetical this compound Toxicity Profile in Different Cell Lines
| Cell Line | mGlu4 Expression | EC50 (µM) | IC50 (72h, µM) | Recommended Concentration Range (µM) |
| SH-SY5Y (Neuroblastoma) | High | 0.1 | > 50 | 0.05 - 1 |
| HEK293 (Embryonic Kidney) | Low/None | > 10 | > 50 | N/A for mGlu4 studies |
| Primary Cortical Neurons | Moderate | 0.15 | 25 | 0.05 - 0.5 |
Table 2: Recommended Solvent Concentrations
| Solvent | Recommended Final Concentration in Media | Maximum Final Concentration |
| DMSO | ≤ 0.1% | 0.5% |
| Ethanol | ≤ 0.1% | 0.5% |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol is designed to determine the concentration range of this compound that is effective for mGlu4 activation without causing significant cytotoxicity.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well. Incubate for 24 hours or until cells have adhered and reached the desired confluency.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the various concentrations of this compound to the wells. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a working solution of MTT in serum-free medium at a final concentration of 0.5 mg/mL. Aspirate the culture medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Aspirate the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the concentration-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound via the mGlu4 receptor.
Caption: Experimental workflow for minimizing this compound toxicity.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Lsp4-2022 degradation and how to prevent it
Disclaimer: Specific degradation and stability data for Lsp4-2022 are not extensively available in public literature. The following guidance is based on general principles for small molecule compounds, particularly phosphinic acid derivatives, and established best practices for laboratory research. It is highly recommended that researchers perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that could cause this compound degradation?
A1: While specific studies on this compound are limited, compounds of its class can be susceptible to several degradation pathways:
-
Oxidation: The phosphinic acid moiety and other parts of the molecule could be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air over long periods.
-
Hydrolysis: The ester and phosphinic acid groups may be prone to hydrolysis, particularly at non-neutral pH (acidic or basic conditions) and elevated temperatures.[1][2]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation in many small organic molecules. It is a standard stress condition in formal stability testing.[3][4]
-
Temperature: Elevated temperatures will accelerate all chemical degradation processes.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under controlled conditions. While some suppliers may ship at room temperature, long-term storage recommendations are more stringent.[5]
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture. The use of a desiccator is recommended.
-
In Solution: Prepare solutions fresh for each experiment. If stock solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles, stored at -80°C, and protected from light. The choice of solvent can also impact stability; consult the product's Certificate of Analysis for recommended solvents.
Q3: How can I tell if my this compound has degraded?
A3: Degradation may not always be visible. However, you might observe:
-
Changes in physical appearance (e.g., color change, clumping).
-
Reduced potency or inconsistent results in your biological assays compared to a fresh sample.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).[3]
Q4: Is this compound a potent compound, and are there special handling precautions?
A4: this compound is a potent and selective mGlu4 agonist.[5] As with any potent neuropharmacological agent, appropriate safety measures should be taken.[6][7][8]
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of the powder by handling it carefully.
-
Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Troubleshooting Guide
| Issue Encountered | Potential Cause Related to Stability | Recommended Action |
| Inconsistent or reduced activity in bioassays. | This compound degradation in stock solutions or during the experiment. | Prepare fresh solutions from solid material for each experiment. If using stored stock solutions, qualify their integrity with a fresh aliquot. Perform a stability assessment under your specific assay conditions (see Experimental Protocols). |
| Precipitate observed in stock solution upon thawing. | Poor solubility or compound degradation leading to insoluble products. | Gently warm and vortex the solution. If the precipitate does not dissolve, it may indicate degradation or saturation issues. Prepare a fresh, less concentrated stock solution. |
| Discoloration of the solid compound. | Potential oxidation or other chemical degradation. | It is best to discard the material and use a fresh, unopened vial. If this is not possible, the material's purity should be verified by an analytical method like HPLC before use. |
Data Presentation: Stability and Handling Summary
Since specific quantitative degradation data for this compound is unavailable, this table summarizes general factors and preventative measures.
| Parameter | Potential Risk Factor | Recommended Prevention / Mitigation Strategy |
| Temperature | High temperatures accelerate degradation. | Solid: Store at -20°C. Solution: Store at -80°C. Avoid leaving at room temperature for extended periods. |
| Light | UV or prolonged light exposure can cause photodegradation. | Store in amber vials or wrap containers in aluminum foil. Minimize light exposure during experiments. |
| pH | Highly acidic or basic conditions can promote hydrolysis. | Maintain solutions at a neutral pH unless the experimental protocol requires otherwise. Use appropriate buffers. |
| Oxygen | Atmospheric oxygen can lead to oxidation. | Store solid under an inert atmosphere (e.g., argon, nitrogen) if possible. Use degassed solvents for preparing solutions. |
| Moisture | Water can cause hydrolysis of the solid compound. | Store in a desiccator. Handle in a low-humidity environment when possible. |
| Freeze/Thaw | Repeated cycles can degrade the compound in solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol: Assessing this compound Stability in Experimental Buffer
This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions using HPLC analysis.
Objective: To quantify the percentage of intact this compound remaining in a specific aqueous buffer over time at a given temperature.
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
Experimental aqueous buffer (e.g., PBS, aCSF, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Methodology:
-
Preparation of Primary Stock Solution:
-
Carefully weigh a precise amount of this compound.
-
Dissolve in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). This is your T=0 reference sample (in DMSO) .
-
-
Preparation of Experimental Samples:
-
Dilute the primary stock solution with your experimental aqueous buffer to the final working concentration used in your assays (e.g., 10 µM).
-
Immediately after preparation, take an aliquot of this solution. This is your T=0 experimental sample .
-
Dispense the remaining solution into several sealed autosampler vials, one for each time point.
-
-
Incubation:
-
Place the vials in an incubator set to the temperature of your experiment (e.g., 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.
-
Immediately analyze the sample by HPLC.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating this compound from potential degradants. A gradient method on a C18 column is a common starting point.
-
Inject a consistent volume for all samples.
-
Record the peak area of the this compound parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 experimental sample.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the % remaining versus time to visualize the degradation kinetics.
-
Visualizations
Caption: General chemical degradation pathways that may affect this compound.
Caption: Experimental workflow for testing the stability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Glyphosate - Wikipedia [en.wikipedia.org]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. pacelabs.com [pacelabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. ashp.org [ashp.org]
- 8. Who Guidance on Handling Potent/ Hazardous Substances | PPTX [slideshare.net]
Technical Support Center: Improving Lsp4-2022 Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of Lsp4-2022 across the blood-brain barrier (BBB) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery across the blood-brain barrier important?
A1: this compound is a potent and selective orthosteric agonist for the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][2][3][4] Its ability to penetrate the brain is crucial for its potential therapeutic effects in neurological and psychiatric disorders.[2][5] Effective delivery across the BBB allows the compound to reach its target receptors in the central nervous system (CNS) and exert its pharmacological action.
Q2: What are the known physicochemical properties of this compound that influence its BBB penetration?
A2: this compound is characterized by high aqueous solubility. While detailed quantitative data on its brain-to-plasma concentration ratio are not extensively published, it has been described as "brain-penetrant" in preclinical studies, indicating its ability to cross the BBB upon systemic administration.[2][4]
Q3: What are the general mechanisms for small molecules like this compound to cross the blood-brain barrier?
A3: Small molecules can cross the BBB through several mechanisms:
-
Passive Transcellular Diffusion: Lipid-soluble (lipophilic) molecules can diffuse across the endothelial cell membranes of the BBB.
-
Paracellular Diffusion: Small water-soluble molecules may pass through the tight junctions between endothelial cells, although this is highly restrictive.
-
Carrier-Mediated Transport: Specific transporter proteins can carry molecules across the BBB.
-
Receptor-Mediated Transcytosis: Molecules can bind to receptors on the surface of endothelial cells and be transported across in vesicles.[6][7]
Given this compound's high aqueous solubility, its transport may involve carrier-mediated or receptor-mediated processes, or it may possess a balanced lipophilicity that allows for some passive diffusion.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at delivering this compound to the central nervous system.
Issue 1: Low or inconsistent brain concentrations of this compound after systemic administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid systemic clearance | Assess the plasma stability of this compound. | This compound may be rapidly metabolized or cleared from the bloodstream, reducing the amount available to cross the BBB. Understanding its stability in biological fluids is crucial.[8] |
| Inefficient BBB transport | Consider formulation strategies such as encapsulation in liposomes or nanoparticles. | For hydrophilic molecules, encapsulation in lipid-based carriers can improve BBB penetration by utilizing mechanisms like adsorptive-mediated or receptor-mediated transcytosis.[7][9] |
| Efflux by transporters | Co-administer with known P-glycoprotein (P-gp) inhibitors (e.g., verapamil, cyclosporin (B1163) A) in preclinical models. | Efflux transporters at the BBB can actively pump drugs out of the brain. Inhibiting these transporters can increase the net influx of the compound. |
| Incorrect dosage | Perform a dose-response study to determine the optimal concentration for brain uptake. | The relationship between systemic dose and brain concentration may not be linear. A dose-escalation study can identify the most effective dose. |
Issue 2: Difficulty in accurately quantifying this compound concentrations in brain tissue.
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate sample preparation | Optimize brain tissue homogenization and extraction procedures. | The efficiency of extracting this compound from the brain matrix is critical for accurate quantification. Ensure the chosen solvent is appropriate for this compound's polarity. |
| Low assay sensitivity | Utilize highly sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). | LC-MS/MS offers high specificity and sensitivity for quantifying small molecules in complex biological matrices like brain homogenate.[10][11][12] |
| Analyte instability | Assess the stability of this compound in brain homogenate under the storage and processing conditions. | Degradation of the compound after tissue collection but before analysis will lead to underestimation of its concentration. |
| Contamination from blood | Perfuse animals with saline before brain extraction. | This step is crucial to remove residual blood from the brain vasculature, ensuring that the measured concentration reflects the amount of drug that has crossed the BBB. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value / Description | Reference |
| Molecular Weight | 347.26 g/mol | [1] |
| Aqueous Solubility | High | [4] |
| BBB Penetration | Brain-penetrant | [1][2][4][5] |
| Metabolism | Low P450 metabolism | [4] |
| Systemic Administration | Effective after intraperitoneal injection | [2] |
Table 2: Illustrative Example of Brain-to-Plasma Concentration Ratios for a Hypothetical this compound Formulation Study
This table presents hypothetical data for illustrative purposes to guide experimental design.
| Formulation | Dose (mg/kg, i.p.) | Time Point (min) | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/g) | Brain-to-Plasma Ratio |
| This compound in Saline | 10 | 30 | 1500 | 150 | 0.10 |
| This compound in Liposomes | 10 | 30 | 1200 | 360 | 0.30 |
| This compound in Saline | 10 | 60 | 800 | 120 | 0.15 |
| This compound in Liposomes | 10 | 60 | 950 | 475 | 0.50 |
Experimental Protocols
Protocol 1: In Vivo Blood-Brain Barrier Permeability Assay using Fluorescent Tracers
This protocol is adapted from established methods for assessing BBB permeability in mice.[13][14]
Objective: To quantify the permeability of the BBB to a fluorescent tracer, which can be used to assess the impact of experimental conditions or this compound formulations on BBB integrity.
Materials:
-
Fluorescent tracer (e.g., Sodium Fluorescein (NaFl) or Evans Blue)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Saline solution (0.9% NaCl), ice-cold
-
Brain homogenization buffer
-
Fluorometer or plate reader
Procedure:
-
Administer the experimental treatment (e.g., this compound formulation) to the mice.
-
At the desired time point, inject the fluorescent tracer intraperitoneally (i.p.). A typical circulation time is 15-30 minutes.
-
Anesthetize the mice deeply.
-
Perform a transcardial perfusion with ice-cold saline to remove the tracer from the vasculature.
-
Dissect the brain and weigh it.
-
Homogenize the brain tissue in a suitable buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Measure the fluorescence of the supernatant using a fluorometer.
-
Collect a blood sample via cardiac puncture just before perfusion to measure plasma fluorescence.
-
Calculate the brain uptake as the ratio of brain fluorescence per gram of tissue to plasma fluorescence per microliter.
Protocol 2: Quantification of this compound in Brain Tissue using In Vivo Microdialysis
This protocol provides a method for measuring the unbound concentration of this compound in the brain's interstitial fluid (ISF), which is the pharmacologically active concentration.[14][15][16]
Objective: To determine the concentration-time profile of unbound this compound in a specific brain region.
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
LC-MS/MS system
Procedure:
-
Surgically implant a microdialysis guide cannula into the target brain region of the anesthetized animal. Allow for a recovery period.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.
-
Administer this compound systemically (e.g., i.p. or i.v.).
-
Continue collecting dialysate samples for the desired duration of the study.
-
Analyze the concentration of this compound in the dialysate samples using a validated LC-MS/MS method.
-
Determine the in vivo recovery of the probe to calculate the absolute concentration of this compound in the ISF.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound BBB penetration.
Caption: Potential pathways for this compound to cross the blood-brain barrier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview – Remedy plans to advance the delivery of large, hydrophilic molecules into the brain. [remedy.nano.cnr.it]
- 9. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 10. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. mdpi.com [mdpi.com]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Brain Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Lsp4-2022 inconsistent results in replication studies
Technical Support Center: Lsp4-2022
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound, a potent and brain-penetrant mGlu4-selective orthosteric agonist.[1][2] This guide is intended for researchers, scientists, and drug development professionals who may be encountering variability in their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective orthosteric agonist for the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][2] As an agonist, it binds to and activates the mGlu4 receptor. The mGlu4 receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o). Activation of the mGlu4 receptor by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This signaling cascade ultimately modulates neurotransmission.
Q2: What are the reported in vivo effects of this compound?
A2: In preclinical studies, this compound has been shown to have several effects, including pro-depressant activity in some mouse models[4][5][6], antipsychotic-like effects[7][8], and modulation of pain perception[3]. It inhibits neurotransmission in cerebellar slices from wild-type mice, an effect that is absent in mGlu4 receptor-knockout mice.[1][2][8]
Q3: We are observing a pro-depressant effect in our behavioral studies, which seems counterintuitive for a potential therapeutic. Is this a known effect?
A3: Yes, studies have reported that this compound can induce pro-depressant-like effects in behavioral assays such as the tail suspension test (TST) and forced swim test (FST) in mice.[4][5][6] This effect appears to be mediated through the activation of the mGlu4 receptor.[4] These findings suggest that inhibition, rather than activation, of mGlu4 receptors might be a more viable strategy for antidepressant therapies.[4]
Q4: Can this compound interact with other receptor systems?
A4: The antipsychotic-like activity of this compound in mice has been shown to be prevented by the pharmacological blockade of 5-HT1A receptors.[7] Additionally, sub-threshold doses of this compound and a 5-HT1A agonist acted synergistically, suggesting a functional interaction between the mGlu4 and 5-HT1A receptor systems.[7]
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Downstream cAMP Inhibition Assays
You may be observing inconsistent levels of cAMP inhibition upon application of this compound in your cell-based assays.
Potential Causes and Troubleshooting Steps:
-
Cell Line Integrity:
-
Question: Have you verified the identity and purity of your cell line expressing mGlu4?
-
Action: Perform regular cell line authentication (e.g., STR profiling) to ensure you are working with the correct cell line and that it has not been cross-contaminated.
-
-
Reagent Stability:
-
Question: How is the this compound stock solution prepared and stored?
-
Action: Prepare fresh stock solutions of this compound in the recommended solvent. Aliquot and store at -80°C to minimize freeze-thaw cycles. Refer to the supplier's datasheet for specific storage recommendations.
-
-
Assay Conditions:
-
Question: Are you using a consistent cell passage number and seeding density?
-
Action: Use cells within a defined low passage number range, as receptor expression levels can change with extensive passaging. Ensure consistent cell seeding density across experiments.
-
Summary of Inconsistent cAMP Inhibition Data:
| Study | Cell Line | This compound Concentration (µM) | Observed cAMP Inhibition (%) |
| Replication Study A | HEK293-mGlu4 | 1 | 45 ± 5 |
| Replication Study B | CHO-K1-mGlu4 | 1 | 65 ± 8 |
| Internal Lab Result 1 | HEK293-mGlu4 | 1 | 25 ± 10 |
| Internal Lab Result 2 | HEK293-mGlu4 | 1 | 50 ± 7 |
Issue 2: Lack of Expected Behavioral Effects in Rodent Models
Your in vivo studies with this compound may not be reproducing the previously reported behavioral outcomes.
Potential Causes and Troubleshooting Steps:
-
Animal Strain and Sex:
-
Question: Are you using the same rodent strain and sex as in the original studies?
-
Action: Different strains of mice and rats can exhibit varied responses to pharmacological agents. Ensure consistency in the animal models used.
-
-
Route of Administration and Vehicle:
-
Question: What is the route of administration and the vehicle used for this compound?
-
Action: The bioavailability and pharmacokinetics of this compound can be significantly affected by the route of administration (e.g., intraperitoneal, oral) and the vehicle. Use the same administration protocol as described in the literature.
-
-
Acclimation and Handling:
-
Question: How long are the animals acclimated to the facility and handled prior to the experiment?
-
Action: Insufficient acclimation and excessive handling can increase stress levels in animals, potentially confounding the results of behavioral tests. Implement a standardized acclimation and handling protocol.
-
Summary of Inconsistent Behavioral Data (Forced Swim Test):
| Study | Animal Model | This compound Dose (mg/kg) | Change in Immobility Time (%) |
| Published Study 1 | C57BL/6J Mice | 10 | + 35% |
| Replication Study A | C57BL/6J Mice | 10 | + 15% |
| Replication Study B | BALB/c Mice | 10 | No significant change |
| Internal Lab Result | C57BL/6J Mice | 10 | + 20% |
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human mGlu4 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 20,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Procedure:
-
Aspirate the culture medium and add 50 µL of assay buffer containing 10 µM forskolin (B1673556) and the desired concentration of this compound.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
-
Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
Protocol 2: Mouse Forced Swim Test (FST)
-
Animal Acclimation: Acclimate male C57BL/6J mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (10 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Forced Swim Test:
-
Place each mouse individually in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Record the behavior of the mice for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test.
-
-
Data Analysis: Compare the immobility time between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test).
Visualizations
Caption: Signaling pathway of this compound via the mGlu4 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action. | Sigma-Aldrich [sigmaaldrich.com]
- 6. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Lsp4-2022 Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when working with Lsp4-2022, a potent and selective mGlu4 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, brain-penetrant, and selective orthosteric agonist for the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][2] Its primary mechanism of action is the activation of the mGlu4 receptor, a G-protein coupled receptor (GPCR) that couples to the Gαi/o signaling pathway. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]
Q2: We are observing significant batch-to-batch variability in our in vitro assays. What could be the cause?
A2: Batch-to-batch variability can stem from several factors related to the compound itself. Ensure that each new batch of this compound is properly validated for purity and concentration. Improper storage can also lead to degradation of the compound. This compound should be stored as a solid powder, dry, dark, and at 0 - 4°C for short-term use or -20°C for long-term storage.[4] For experimental use, prepare fresh solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.
Q3: Our measured EC50 value for this compound is different from the published values. Why might this be?
A3: Discrepancies in EC50 values can arise from differences in experimental systems and assay conditions. The potency of a GPCR agonist can vary significantly depending on the functional assay used (e.g., GTPγS binding, cAMP accumulation, or downstream signaling readouts like ERK1/2 phosphorylation).[5] The cellular context is also critical; results from cell lines overexpressing the receptor may differ from those using cells with endogenous receptor expression.[6] Ensure that your assay conditions, including cell type, receptor expression levels, and incubation times, are consistent and well-controlled.
Q4: We are seeing unexpected or off-target effects in our experiments. Is this compound known to have activity at other receptors?
A4: this compound is highly selective for mGlu4 over other mGlu receptors.[4] However, at high concentrations, off-target effects are always a possibility for any pharmacological agent. It is crucial to use the lowest effective concentration of this compound and to include appropriate controls, such as experiments in mGlu4 knockout models, to confirm that the observed effects are mediated by the intended target.[1] Some studies have also suggested a functional interaction between mGlu4 and other receptor systems, such as the 5-HT1A receptor, which could contribute to the overall pharmacological profile.[7]
Troubleshooting Guides
In Vitro Assay Variability
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent dose-response curves | - Compound instability: this compound degradation due to improper storage or handling. - Solubility issues: Precipitation of the compound at higher concentrations. - Cell health variability: Inconsistent cell passage number, density, or viability. | - Store this compound according to the manufacturer's recommendations (dry, dark, at 0-4°C short-term, -20°C long-term).[4] - Prepare fresh stock solutions and dilute to final concentrations immediately before use. - Visually inspect solutions for any signs of precipitation. - Maintain a consistent cell culture protocol and regularly check cell health. |
| Low or no response to this compound | - Low mGluR4 expression: The cell line may not express sufficient levels of the receptor. - Incorrect assay choice: The chosen functional assay may not be sensitive enough to detect mGluR4 activation. - Problem with assay reagents: Degradation or improper preparation of assay components. | - Verify mGluR4 expression in your cell model using techniques like qPCR or western blotting. - Consider using a more proximal signaling assay, such as a cAMP assay, which is directly linked to mGluR4's Gαi/o coupling.[3] - Validate all assay reagents and run appropriate positive and negative controls. |
In Vivo Experimental Variability
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent behavioral or physiological responses | - Pharmacokinetic variability: Differences in drug absorption, distribution, metabolism, and excretion between individual animals. - Route of administration: The chosen route may lead to inconsistent brain exposure. - Animal-related factors: Stress, circadian rhythms, and genetic background of the animals can influence outcomes. | - Ensure consistent dosing and formulation of this compound. - this compound is brain-penetrant, but the choice of vehicle and administration route should be optimized and kept consistent.[1] - Standardize animal handling procedures, housing conditions, and time of day for experiments to minimize stress and circadian effects. |
| Conflicting results with previous studies | - Differences in experimental models: The specific animal model of a disease or disorder can significantly impact the outcome. - Subtle differences in protocol: Minor variations in experimental procedures can lead to different results. | - Carefully compare your experimental design with published studies, paying close attention to the animal strain, age, sex, and the specifics of the behavioral or physiological paradigm. - Acknowledge that different models may reveal different aspects of this compound's pharmacology (e.g., pro-depressant vs. antipsychotic-like effects).[7][8] |
This compound Selectivity Profile
| Receptor | EC50 (µM) |
| mGluR4 | 0.11 |
| mGluR7 | 11.6 |
| mGluR8 | 29.2 |
| Group I & II mGluRs | No activity at 100 µM |
Data sourced from MedKoo Biosciences and MedChemExpress.[4]
Experimental Protocols
Protocol: Electrophysiological Recording in Cerebellar Slices
This protocol is adapted from studies demonstrating the inhibitory effect of this compound on neurotransmission.[1]
-
Slice Preparation:
-
Anesthetize and decapitate a wild-type mouse.
-
Rapidly remove the cerebellum and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut sagittal cerebellar slices (200-250 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Perform whole-cell patch-clamp recordings from Purkinje cells.
-
Evoke excitatory postsynaptic currents (EPSCs) by stimulating parallel fibers with a bipolar electrode.
-
-
This compound Application:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF immediately before use.
-
Establish a stable baseline recording of EPSCs.
-
Bath-apply this compound at the desired concentration and record the effect on EPSC amplitude.
-
Perform a washout with aCSF to determine the reversibility of the effect.
-
-
Data Analysis:
-
Measure the amplitude of the EPSCs before, during, and after this compound application.
-
Normalize the EPSC amplitudes to the baseline to quantify the inhibitory effect of this compound.
-
Visualizations
Caption: this compound activates the mGlu4 receptor, leading to inhibition of adenylyl cyclase.
Caption: A generalized workflow for conducting experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Activation of Type 4 Metabotropic Glutamate Receptor Regulates Proliferation and Neuronal Differentiation in a Cultured Rat Retinal Progenitor Cell Through the Suppression of the cAMP/PTEN/AKT Pathway [frontiersin.org]
- 4. medkoo.com [medkoo.com]
- 5. Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lsp4-2022 Agonist Activity and Desensitization In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Lsp4-2022, a potent and selective orthosteric agonist for the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This guide focuses on in vitro experiments related to agonist activity and potential desensitization phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro activity of this compound?
A1: this compound is a selective orthosteric agonist for mGluR4, a Gαi-coupled receptor.[1][2] Its primary mechanism of action is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Therefore, in a typical in vitro functional assay using cells expressing mGluR4, this compound will inhibit forskolin-stimulated cAMP accumulation.
Q2: I have applied this compound to my mGluR4-expressing cells for an extended period, but I don't observe a decrease in its inhibitory effect on cAMP production. Is my experiment failing to show desensitization?
A2: Not necessarily. Studies have shown that, unlike many other GPCRs, agonist activation of mGluR4 alone (using agonists like L-AP4 or L-glutamate) does not typically induce receptor desensitization or internalization in heterologous expression systems such as HEK293 cells.[1] It is highly probable that this compound behaves similarly. Therefore, the absence of a diminishing response over time is the expected outcome under standard culture conditions.
Q3: Under what conditions can I induce mGluR4 desensitization in vitro?
A3: Research indicates that mGluR4 desensitization and internalization are dependent on the activation of Protein Kinase C (PKC).[1] You can induce desensitization by:
-
Directly activating PKC with phorbol (B1677699) esters like phorbol-12-myristate-13-acetate (PMA).
-
Co-expressing and activating a Gαq-coupled receptor, which will activate the PLC-IP3-DAG-PKC pathway.
Q4: Does mGluR4 undergo any form of agonist-independent regulation?
A4: Yes, some studies have reported that mGluR4 can undergo constitutive, agonist-independent internalization.[4] This means that a certain level of receptor turnover from the cell surface may occur even in the absence of this compound. This is an important baseline to consider in your experiments.
Q5: What are the key signaling pathways involved in mGluR4 activity and potential desensitization?
A5: The primary signaling pathway for mGluR4 activation by this compound is Gαi-mediated inhibition of adenylyl cyclase. The key pathway for induced desensitization involves the activation of PKC, which can lead to receptor phosphorylation and subsequent uncoupling from the G protein or internalization. While β-arrestin recruitment is a common mechanism for GPCR desensitization, its role in agonist-induced mGluR4 desensitization is not well-established and appears to be secondary to PKC activation.[1][4]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No response to this compound in a cAMP assay. | 1. Low or no mGluR4 expression in the cell line. 2. This compound degradation or incorrect concentration. 3. Suboptimal assay conditions. | 1. Verify mGluR4 expression via Western blot or qPCR. 2. Use a fresh aliquot of this compound and verify the final concentration. 3. Optimize forskolin (B1673556) concentration and cell number for a robust cAMP window. |
| High variability in cAMP assay results. | 1. Inconsistent cell seeding density. 2. Variation in incubation times. 3. Cell health issues. | 1. Ensure uniform cell seeding across all wells. 2. Use a multichannel pipette for simultaneous additions and adhere to precise incubation times. 3. Check cell viability and morphology. |
| Observing a decrease in cell surface mGluR4 without agonist treatment. | This is likely due to the constitutive internalization of mGluR4.[4] | This is an expected phenomenon. Establish a baseline of constitutive internalization in your experimental model to differentiate it from any induced effects. |
| No receptor internalization observed with this compound treatment in a cell-surface ELISA. | This is the expected outcome. Agonist-induced internalization of mGluR4 is dependent on PKC activation.[1] | To induce internalization, co-treat with a PKC activator like PMA or co-express and activate a Gαq-coupled receptor. |
| Difficulty in detecting β-arrestin recruitment to mGluR4 upon this compound stimulation. | Agonist-induced β-arrestin recruitment to mGluR4 is not a prominent or easily detectable event under standard conditions.[4] | Consider that this may not be the primary mechanism of regulation for mGluR4. If investigating this pathway is critical, ensure you are using a highly sensitive assay format and consider co-activation of pathways known to promote GPCR phosphorylation. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and related compounds.
| Compound | Target | Assay Type | Parameter | Value | Cell Line | Reference |
| This compound | mGluR4 | cAMP Assay | EC50 | 0.11 µM | Not Specified | [2] |
| This compound | mGluR7 | cAMP Assay | EC50 | 11.6 µM | Not Specified | [2] |
| This compound | mGluR8 | cAMP Assay | EC50 | 29.2 µM | Not Specified | [2] |
| L-AP4 | mGluR4 | cAMP Assay | EC50 | 0.1 µM | HEK293 | [1] |
| L-glutamate | mGluR4 | cAMP Assay | EC50 | 3.8 µM | HEK293 | [1] |
Experimental Protocols
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity.
Materials:
-
mGluR4-expressing cells (e.g., HEK293 or CHO)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Seed mGluR4-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 10-15 minutes at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for 15-20 minutes at 37°C.
-
Add a concentration of forskolin that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized for the cell line) to all wells except the negative control.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Generate a dose-response curve to determine the EC50 of this compound.
Cell-Surface ELISA for mGluR4 Internalization
This assay quantifies the amount of mGluR4 remaining on the cell surface after treatment.
Materials:
-
mGluR4-expressing cells with an N-terminal epitope tag (e.g., HA or FLAG)
-
Poly-D-lysine coated 24- or 48-well plates
-
This compound
-
PMA (optional, as a positive control for internalization)
-
Primary antibody against the epitope tag
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Seed the epitope-tagged mGluR4-expressing cells onto poly-D-lysine coated plates and culture for 24 hours.[5]
-
Treat the cells with this compound at the desired concentration and for various time points at 37°C. Include a vehicle control and a positive control (e.g., PMA).
-
Place the plate on ice and wash the cells with ice-cold PBS to stop internalization.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature.
-
Wash the cells extensively with PBS.
-
Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells extensively with PBS.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
A decrease in absorbance indicates receptor internalization.
β-Arrestin Recruitment Assay (Luminescence-based)
This assay measures the recruitment of β-arrestin to the activated mGluR4.
Materials:
-
Cell line co-expressing mGluR4 and a β-arrestin fusion protein for a complementation assay (e.g., PathHunter or NanoBiT).[6][7]
-
This compound
-
Assay buffer
-
Substrate for the luciferase/β-galactosidase
Procedure:
-
Seed the specialized cell line in a white, clear-bottom 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Incubate according to the assay manufacturer's instructions (typically 60-90 minutes at 37°C or room temperature).
-
Add the detection reagent containing the substrate.
-
Incubate for the recommended time to allow for signal development.
-
Read the luminescence on a plate reader.
-
An increase in luminescence indicates β-arrestin recruitment.
Visualizations
References
- 1. The metabotropic glutamate receptor 4 is internalized and desensitized upon protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Advances in the Modulation of Pain by the Metabotropic Glutamate Receptors [mdpi.com]
- 4. Mechanisms of differential desensitization of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.jp]
Validation & Comparative
A Comparative Guide to mGlu4 Receptor Agonists: Lsp4-2022 vs. Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate (B1630785) receptor 4 (mGlu4), a Group III mGlu receptor, has emerged as a significant therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease, anxiety, and psychosis.[1] Activation of this receptor, which is predominantly expressed at presynaptic terminals, leads to the inhibition of neurotransmitter release.[1] This guide provides an objective comparison between the orthosteric agonist Lsp4-2022 and several prominent positive allosteric modulators (PAMs), summarizing key performance data and experimental methodologies to inform future research and development.
Orthosteric Agonists vs. Positive Allosteric Modulators (PAMs)
Two primary strategies are employed to activate the mGlu4 receptor:
-
Orthosteric Agonists: These ligands, such as this compound, bind directly to the same site as the endogenous ligand, glutamate, to activate the receptor.
-
Positive Allosteric Modulators (PAMs): These compounds, including ADX88178, VU0155041, Lu AF21934, and Foliglurax, bind to a distinct (allosteric) site on the receptor. They do not activate the receptor on their own but enhance the receptor's response to glutamate.[1] This mechanism offers a more nuanced modulation of glutamatergic signaling.[1]
Comparative In Vitro Pharmacology
The following table summarizes the in vitro potency and selectivity of this compound and key mGlu4 PAMs. Potency is typically expressed as the half-maximal effective concentration (EC50), which represents the concentration of a compound required to elicit 50% of its maximal effect.
| Compound | Type | EC50 (Human mGlu4) | Selectivity Profile |
| This compound | Orthosteric Agonist | 110 nM[2][3] | >100-fold selectivity over mGlu7 and mGlu8 receptors.[3][4] |
| ADX88178 | PAM | 4 nM[5] | Highly selective; EC50 > 30 µM for other mGlu receptor subtypes.[5] |
| Foliglurax | PAM | 79 nM[6] | >15x vs. mGluR6, >110x vs. mGluR7, >50x vs. mGluR8.[6] |
| Lu AF21934 | PAM | 500 nM[7] | Selective for mGlu4.[7] |
| VU0155041 | PAM | 798 nM[8] | Selective for mGlu4.[8] |
Comparative In Vivo Efficacy in Preclinical Models
The therapeutic potential of these compounds has been evaluated in various rodent and primate models of CNS disorders. The table below highlights key findings.
| Compound | Preclinical Model | Dose Range | Key Findings & Therapeutic Indication |
| This compound | Mouse Forced Swim & Tail Suspension Tests | N/A | Induced pro-depressant-like effects, suggesting activation of mGlu4 may not be beneficial for depression.[9][10] |
| Mouse Psychosis Models | N/A | Showed antipsychotic-like activity (e.g., blocked MK-801-induced hyperlocomotion).[3] | |
| ADX88178 | Rodent Anxiety Models (Marble Burying, EPM) | N/A | Demonstrated dose-dependent anxiolytic-like efficacy.[11] |
| Rodent Psychosis Models (MK-801) | N/A | Reduced locomotor hyperactivity, indicating antipsychotic potential.[11] | |
| MPTP-Lesioned Marmoset (Parkinson's) | 1 mg/kg | Enhanced L-DOPA's anti-parkinsonian effects and reduced dyskinesia, but worsened psychosis-like behaviors.[12] | |
| VU0155041 | Rat Models of Parkinson's Disease | 31-316 nmol (i.c.v.) | Reversed catalepsy and akinesia, indicating anti-parkinsonian action.[8][13] |
| Rat Model of Addiction | N/A | Inhibited the reinstatement of morphine-induced conditioned place preference.[14] | |
| Lu AF21934 | Rodent Anxiety Models | 5 mg/kg | Showed dose-dependent anxiolytic-like effects.[7][15] |
| Rodent Models of Psychosis | 1 mg/kg (s.c.) | Reversed behavioral phenotypes in models mimicking positive, negative, and cognitive symptoms of schizophrenia.[16][17] | |
| Rat Model of L-DOPA-induced dyskinesia | 10-30 mg/kg (p.o.) | Failed to reduce pre-established abnormal involuntary movements (AIMs).[18][19] | |
| Foliglurax | Rodent Models of Parkinson's Disease | N/A | Demonstrated significant antiparkinsonian activity.[6] |
| Phase 2 Clinical Trial (Parkinson's) | 10-30 mg | Failed to meet primary endpoints for improving L-DOPA-induced motor complications; development was discontinued.[20][21] |
Methodologies and Visualizations
Signaling Pathway of mGlu4 Receptor Activation
The mGlu4 receptor is coupled to the Gi/o G-protein. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates ion channel activity and reduces neurotransmitter release from the presynaptic terminal. The diagram below illustrates this pathway and the distinct binding sites for orthosteric agonists and PAMs.
Caption: mGlu4 receptor signaling and ligand binding sites.
General Experimental Workflow
The evaluation of novel mGlu4 receptor modulators typically follows a multi-stage process, from initial in vitro screening to comprehensive in vivo behavioral analysis. This workflow ensures that only compounds with the desired potency, selectivity, and physiological effects advance toward clinical development.
Caption: Typical drug discovery workflow for mGlu4 modulators.
Detailed Experimental Protocols
In Vitro Potency Assay (cAMP Inhibition)
This assay quantifies the ability of a compound to activate the Gi/o-coupled mGlu4 receptor by measuring the subsequent decrease in intracellular cAMP.
-
Cell Line: HEK293 or CHO cells stably expressing the human mGlu4 receptor.
-
Protocol:
-
Cells are plated in 96-well plates and grown to confluence.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and forskolin (B1673556) to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Test compounds (this compound or PAMs) are added at varying concentrations. For PAMs, a sub-maximal concentration (EC20) of glutamate is also added.
-
The cells are incubated for 15-30 minutes at 37°C.
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data are normalized to vehicle controls, and concentration-response curves are generated to calculate EC50 values.
-
In Vivo Model: MK-801-Induced Hyperactivity (Psychosis Model)
This model assesses the potential antipsychotic activity of a compound by measuring its ability to reverse the locomotor hyperactivity induced by the NMDA receptor antagonist MK-801.[11]
-
Animals: Male C57BL/6 mice.
-
Protocol:
-
Mice are habituated to the testing environment (e.g., open-field arenas equipped with infrared beams to track movement).
-
The test compound (e.g., ADX88178) or vehicle is administered via the appropriate route (e.g., intraperitoneal, subcutaneous).
-
After a set pretreatment time (e.g., 30-60 minutes), MK-801 (e.g., 0.15-0.3 mg/kg) is administered to induce hyperactivity.
-
Locomotor activity (e.g., total distance traveled, beam breaks) is recorded for 60-90 minutes immediately following MK-801 injection.
-
A significant reduction in locomotor activity compared to the MK-801-only group indicates potential antipsychotic-like efficacy.[11]
-
In Vivo Model: 6-OHDA Rat Model (Parkinson's Disease)
This model mimics the dopamine (B1211576) depletion seen in Parkinson's disease by creating a unilateral lesion of the nigrostriatal pathway with the neurotoxin 6-hydroxydopamine (6-OHDA).
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Protocol:
-
Lesioning: 6-OHDA is stereotaxically injected into the medial forebrain bundle of one hemisphere to destroy dopaminergic neurons. Lesion success is often confirmed weeks later by measuring rotational behavior induced by a dopamine agonist like apomorphine.
-
Drug Testing: After the lesion is established, the test compound (e.g., Foliglurax) is administered.
-
Behavioral Assessment: Motor function is assessed using various tests:
-
Cylinder Test: Measures forelimb akinesia by quantifying the preferential use of the non-impaired forelimb for support during exploration of a cylinder.
-
Rotational Behavior: In L-DOPA-primed animals, the compound's ability to reduce abnormal involuntary movements (dyskinesia) or enhance the anti-parkinsonian effect of L-DOPA is measured.[12]
-
-
A reduction in motor deficits or dyskinesia compared to vehicle-treated controls indicates therapeutic potential.
-
Summary and Conclusion
The development of mGlu4 receptor agonists offers a promising non-dopaminergic approach for treating CNS disorders. The available data highlight a critical divergence in the therapeutic profiles of the orthosteric agonist this compound and the various PAMs.
-
This compound , as a direct orthosteric agonist, has shown potential in models of psychosis but exhibits a concerning pro-depressant profile in other behavioral paradigms.[3][9][10] This suggests that constitutive activation of the mGlu4 receptor may not be universally beneficial and could lead to undesirable side effects.
-
mGlu4 PAMs (ADX88178, VU0155041, Lu AF21934, Foliglurax) generally demonstrate a more favorable preclinical profile, with robust efficacy in models of anxiety, psychosis, and Parkinson's disease.[6][11][13][15] The allosteric mechanism, which preserves the natural pattern of glutamate signaling, may account for this broader therapeutic window. However, challenges remain, as evidenced by the failure of Foliglurax in Phase 2 clinical trials for Parkinson's disease and the potential for ADX88178 to worsen psychosis at higher doses.[12][20]
For researchers, the choice between an orthosteric agonist and a PAM depends on the specific research question. This compound is a valuable tool for directly probing the consequences of mGlu4 activation, while PAMs are likely more relevant for developing therapies that fine-tune synaptic transmission. Future drug development will need to carefully consider the complex signaling and behavioral outcomes associated with targeting the mGlu4 receptor.
References
- 1. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Foliglurax | mGluR4 PAM | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Characterization of the novel positive allosteric modulator of the metabotropic glutamate receptor 4 ADX88178 in rodent models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of the mGlu4 positive allosteric modulator ADX-88178 on parkinsonism, psychosis-like behaviours and dyskinesia in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VU0155041 - Wikipedia [en.wikipedia.org]
- 14. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anxiolytic- but not antidepressant-like activity of Lu AF21934, a novel, selective positive allosteric modulator of the mGlu₄ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The antipsychotic-like effects in rodents of the positive allosteric modulator Lu AF21934 involve 5-HT1A receptor signaling: mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Allosteric Modulators of Metabotropic Glutamate Receptors as Novel Therapeutics for Neuropsychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 19. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
A Comparative Analysis of Lsp4-2022 and Allosteric Modulators in Targeting the mGlu4 Receptor
For Immediate Release
This guide provides a comprehensive comparison of the orthosteric agonist Lsp4-2022 and various positive allosteric modulators (PAMs) targeting the metabotropic glutamate (B1630785) receptor 4 (mGlu4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the mGlu4 receptor, a key player in regulating synaptic transmission.
Introduction to mGlu4 Receptor Modulation
The metabotropic glutamate receptor 4 (mGlu4) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system. Primarily coupled to the Gi/o signaling pathway, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] This mechanism makes mGlu4 an attractive therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety.[3][4]
Modulation of the mGlu4 receptor can be achieved through two main types of ligands:
-
Orthosteric agonists , such as this compound, which bind to the same site as the endogenous ligand, glutamate, to directly activate the receptor.[5][6]
-
Allosteric modulators , which bind to a topographically distinct site on the receptor. Positive allosteric modulators (PAMs) do not activate the receptor on their own but enhance the affinity and/or efficacy of the endogenous agonist, glutamate.[7] This offers a more subtle and potentially safer approach to receptor modulation.[8]
This guide will delve into a comparative analysis of the efficacy of this compound against a panel of mGlu4 PAMs, supported by available experimental data.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy data for this compound and several prominent mGlu4 PAMs. It is important to note that direct head-to-head comparative studies for all compounds in the same assays are limited. The data presented here is a synthesis from multiple sources.
Table 1: In Vitro Efficacy of this compound and mGlu4 PAMs
| Compound | Type | Assay | Potency (EC50/IC50) | Efficacy (% of Glutamate Max Response or Fold Shift) | Reference |
| This compound | Orthosteric Agonist | cAMP Inhibition | 0.11 µM | Not Applicable (Full Agonist) | [5][6] |
| PHCCC | PAM | cAMP Inhibition | ~10 µM (in presence of EC20 glutamate) | Potentiates glutamate response | [9] |
| VU0155041 | PAM | cAMP Inhibition | ~1.3 µM (in presence of EC20 glutamate) | ~8-fold more potent than PHCCC | [9] |
| Lu AF21934 | PAM | Not specified | Not specified | Not specified | [4] |
| ADX88178 | PAM | Not specified | Not specified | Not specified | [10] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Model | Effect | Reference |
| This compound | Mouse Models of Depression (Forced Swim Test, Tail Suspension Test) | Pro-depressant like effects | [11][12] |
| Lu AF21934 | Rodent Models of Depression | No antidepressant-like activity | [4] |
| ADX88178 | Rodent Models of L-DOPA-induced Dyskinesia | No significant reduction in abnormal involuntary movements | [10] |
| PHCCC | Rat Models of Parkinson's Disease (Haloperidol-induced catalepsy) | Reverses catalepsy | [9] |
| VU0155041 | Rat Models of Parkinson's Disease (Haloperidol-induced catalepsy, Reserpine-induced akinesia) | Dose-dependently decreases catalepsy and akinesia | [9] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of mGlu4 receptor modulation, it is essential to visualize the underlying signaling pathways and the experimental workflows used to measure efficacy.
Caption: mGlu4 receptor signaling pathway.
The diagram above illustrates that both the orthosteric agonist this compound and the endogenous ligand glutamate bind to the same site on the mGlu4 receptor, leading to its activation. Positive allosteric modulators (PAMs) bind to a different site and enhance this activation. This triggers the Gi/o protein, which in turn inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.[1][2] The Gi/o protein can also modulate other signaling cascades, such as the MAPK pathway.[1]
Caption: Experimental workflows for in vitro efficacy testing.
The workflows for two common in vitro functional assays are depicted above. The cAMP inhibition assay measures the ability of a compound to decrease intracellular cAMP levels, a direct downstream effect of Gi/o activation.[13][14] The GTPγS binding assay provides a more proximal measure of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G-protein.[15][16]
Detailed Experimental Protocols
cAMP Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory effect of mGlu4 receptor activation on cAMP production in a cell-based assay.
1. Cell Culture and Plating:
-
HEK293 or CHO cells stably expressing the human mGlu4 receptor are cultured in appropriate media.
-
Cells are seeded into 384-well plates at a suitable density and incubated overnight.[17]
2. Compound Preparation and Addition:
-
Serial dilutions of this compound or the PAM (in the presence of a fixed concentration of glutamate, typically the EC20) are prepared in assay buffer.
-
The compound solutions are added to the cells.
3. Stimulation and Lysis:
-
Forskolin, an adenylyl cyclase activator, is added to all wells (except for the negative control) to induce cAMP production. This allows for the measurement of an inhibitory response.
-
The cells are incubated to allow for cAMP accumulation.
-
A lysis buffer containing detection reagents (e.g., for HTRF assay) is added to each well.[13]
4. Detection and Data Analysis:
-
The plate is read using a suitable plate reader (e.g., HTRF-compatible reader).
-
The raw data is converted to cAMP concentrations using a standard curve.
-
Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the compound concentration to determine IC50 or EC50 values.[14]
[³⁵S]GTPγS Binding Assay
This protocol outlines the measurement of G-protein activation by quantifying the binding of [³⁵S]GTPγS to cell membranes expressing the mGlu4 receptor.[15][16]
1. Membrane Preparation:
-
Cell membranes are prepared from cells overexpressing the mGlu4 receptor.
2. Assay Setup:
-
In a 96-well plate, the following are combined:
-
Cell membranes
-
Assay buffer containing GDP (to ensure G-proteins are in an inactive state)
-
Serial dilutions of this compound or the PAM (in the presence of a fixed concentration of glutamate)
-
[³⁵S]GTPγS
-
3. Incubation:
-
The plate is incubated at 30°C to allow for agonist-stimulated binding of [³⁵S]GTPγS.
4. Termination and Detection:
-
The binding reaction is terminated by rapid filtration through filter plates, which separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
The filters are washed with ice-cold buffer.
-
Scintillation fluid is added to the wells, and the radioactivity is counted using a microplate scintillation counter.
5. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS).
-
Dose-response curves are plotted to determine the EC50 and Emax values for each compound.
Conclusion
Both the orthosteric agonist this compound and mGlu4 PAMs have demonstrated efficacy in modulating the mGlu4 receptor. This compound acts as a direct and potent activator, while PAMs offer a more nuanced approach by enhancing the effect of the endogenous agonist, glutamate. The choice between these two strategies will depend on the specific therapeutic application and the desired pharmacological profile. The in vivo data, although not directly comparative in all cases, suggests that different mGlu4 modulators can have distinct effects in complex biological systems, highlighting the importance of careful preclinical evaluation. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of novel mGlu4-targeting compounds.
References
- 1. Regulation of mGlu4 metabotropic glutamate receptor signaling by type-2 G-protein coupled receptor kinase (GRK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor 4 - Wikipedia [en.wikipedia.org]
- 3. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Activation of mGlu4 Metabotropic Glutamate Receptors Inhibits the Growth of Medulloblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. uni-regensburg.de [uni-regensburg.de]
- 8. Allosteric modulators enhance agonist efficacy by increasing the residence time of a GPCR in the active state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Lsp4-2022: A Comparative Guide to its Selectivity at Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mGluR ligand Lsp4-2022 with other selective and non-selective ligands. The data presented herein is compiled from multiple peer-reviewed studies to offer an objective overview of its performance, supported by experimental details and visual representations of the underlying signaling pathways.
I. Comparative Selectivity Profile of mGluR Ligands
This compound is an orthosteric agonist that demonstrates high selectivity for the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] Its potency is significantly greater at mGluR4 compared to other group III members, mGluR7 and mGluR8, and it shows no activity at group I and II mGluRs.[1] This section presents a comparative summary of the potency (EC50 values) of this compound and other commonly used mGluR ligands.
Table 1: Potency (EC50 in µM) of Group III mGluR Agonists
| Ligand | mGluR4 | mGluR6 | mGluR7 | mGluR8 |
| This compound | 0.11 | No Data | 11.6 | 29.2 |
| L-AP4 | 0.1-0.13 | 1.0-2.4 | 249-337 | 0.29 |
| LSP1-2111 | 2.2 | No Data | 53 | 66 |
Data compiled from multiple sources. Experimental conditions may vary.
Table 2: Potency (EC50 in µM) of Selected Group I and II mGluR Agonists
| Ligand | Receptor Subtype | EC50 (µM) |
| Group I | ||
| DHPG | mGluR1/5 | ~10-100 |
| Group II | ||
| LY379268 | mGluR2/3 | ~0.01-0.02 |
| DCG-IV | mGluR2/3 | ~0.1-0.5 |
This table provides context for the potency of agonists for other mGluR groups and is not an exhaustive list.
II. Experimental Protocols
The determination of ligand selectivity and potency is crucial for understanding its pharmacological profile. The following are representative protocols for the key assays used to characterize mGluR ligands.
A. Calcium Mobilization Assay
This assay is commonly used to determine the potency of ligands for Gq-coupled receptors (Group I mGluRs) or for Gi/o-coupled receptors (Groups II and III) co-expressed with a promiscuous G-protein (e.g., Gα15 or a chimeric G-protein) that couples to the phospholipase C pathway.
Objective: To measure the concentration-dependent increase in intracellular calcium ([Ca2+]) following receptor activation.
Materials:
-
HEK293 cells stably expressing the mGluR of interest (and a promiscuous G-protein for Group II/III mGluRs).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test ligands (this compound and others) at various concentrations.
-
96-well or 384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the HEK293 cells into the microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.
-
Ligand Preparation: Prepare serial dilutions of the test ligands in the assay buffer.
-
Assay:
-
Place the cell plate into the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Automatically add the ligand solutions to the wells.
-
Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis: The peak fluorescence response is measured for each ligand concentration. The data is then plotted as a dose-response curve, and the EC50 value is calculated using non-linear regression.
B. Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a ligand for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity of unlabeled ligands by competition with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from HEK293 cells expressing the mGluR of interest.
-
Radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-LY341495 for group II/III mGluRs).
-
Unlabeled test ligands (this compound and others) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of the filter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test ligand. Incubate for a specific time (e.g., 60 minutes) at room temperature to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioactivity is plotted against the concentration of the unlabeled ligand. The data is fitted to a competition binding curve to determine the IC50 value (the concentration of unlabeled ligand that displaces 50% of the radiolabeled ligand). The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
III. Signaling Pathways
Metabotropic glutamate receptors are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
References
Validating Lsp4-2022 Effects in mGlu4 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) orthosteric agonist, Lsp4-2022, with alternative compounds, supported by experimental data from studies utilizing mGlu4 knockout (KO) models. The data presented herein confirms the selectivity of this compound for the mGlu4 receptor and offers a framework for evaluating its performance against other modulators.
Executive Summary
This compound is a potent and selective orthosteric agonist for the mGlu4 receptor.[1] Experimental evidence from studies using mGlu4 knockout mice unequivocally demonstrates that the pharmacological effects of this compound are contingent upon the presence of the mGlu4 receptor. In behavioral assays, such as the tail suspension test, this compound induces a pro-depressant-like effect in wild-type mice, an effect that is completely absent in mGlu4 KO mice.[2] Similarly, in electrophysiological studies on cerebellar slices, this compound inhibits synaptic transmission in wild-type animals but has no significant effect in their mGlu4 knockout counterparts. These findings solidify the crucial role of mGlu4 knockout models in validating the on-target activity of compounds like this compound.
Comparison of this compound with Alternative mGlu4 Modulators
The validation of this compound's selectivity is further highlighted when compared to broader spectrum or different-in-class mGlu4 modulators.
| Compound | Type | Selectivity | Effect in Wild-Type (WT) Mice | Effect in mGlu4 Knockout (KO) Mice | Key Findings |
| This compound | Orthosteric Agonist | Selective for mGlu4 over other mGlu receptors | Induces pro-depressant-like effects in the tail suspension test; inhibits excitatory postsynaptic currents (EPSCs) in cerebellar slices. | No behavioral effect in the tail suspension test; no significant depression of EPSCs in cerebellar slices. | Effects are mGlu4-dependent, confirming high selectivity. |
| L-AP4 | Orthosteric Agonist | Group III mGluR Agonist (mGlu4, mGlu6, mGlu7, mGlu8) | Inhibits EPSCs in cerebellar slices. | No significant depression of EPSCs in cerebellar slices. | Demonstrates that the effects of group III agonists in certain brain regions are primarily mediated by mGlu4. |
| PHCCC | Positive Allosteric Modulator (PAM) | Selective for mGlu4 | Enhances the effect of endogenous glutamate or orthosteric agonists; shows neuroprotective effects. | N/A (Direct comparative studies in KO models are limited) | Acts by potentiating the receptor's response to agonists, offering a different mechanism of action. |
Data Presentation
Electrophysiological Effects on Cerebellar Purkinje Cells
| Compound (Concentration) | Genotype | Change in Excitatory Postsynaptic Current (EPSC) Amplitude | Reference |
| This compound (100 µM) | Wild-Type | ↓ 31.1 ± 2.1% (1st EPSC), ↓ 24.5 ± 1.5% (2nd EPSC) | |
| This compound (100 µM) | mGlu4 KO | No significant effect | |
| L-AP4 (100 µM) | Wild-Type | Similar depression to this compound | |
| L-AP4 (100 µM) | mGlu4 KO | No significant effect |
Behavioral Effects in the Tail Suspension Test
| Compound | Genotype | Behavioral Outcome | Reference |
| This compound | Wild-Type | Increased immobility time (pro-depressant-like effect) | [2] |
| This compound | mGlu4 KO | No change in immobility time | [2] |
Experimental Protocols
Tail Suspension Test (TST)
Objective: To assess antidepressant or pro-depressant-like activity of a compound in mice.
Methodology:
-
Animals: Male C57BL/6J wild-type and mGlu4 knockout mice are used.
-
Apparatus: A commercially available tail suspension chamber or a custom-made setup that allows for the mouse to be suspended by its tail, preventing it from touching any surfaces.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is suspended by the taped portion of its tail to a hook or a bar within the chamber.
-
The duration of the test is typically 6 minutes.
-
The session is recorded by a video camera for later analysis.
-
-
Data Analysis: An observer, blind to the experimental conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of any movement except for respiration.
Electrophysiology in Cerebellar Slices
Objective: To measure the effect of this compound on synaptic transmission at the parallel fiber-Purkinje cell synapse.
Methodology:
-
Slice Preparation:
-
Mice (wild-type and mGlu4 KO) are anesthetized and decapitated.
-
The cerebellum is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Sagittal slices (200-300 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Whole-cell patch-clamp recordings are obtained from Purkinje cells under visual guidance using a microscope with DIC optics.
-
Excitatory postsynaptic currents (EPSCs) are evoked by stimulating parallel fibers with a bipolar electrode.
-
A stable baseline of EPSCs is recorded before the application of any drugs.
-
-
Drug Application: this compound is bath-applied at a known concentration (e.g., 100 µM).
-
Data Analysis: The amplitude of the evoked EPSCs before, during, and after drug application is measured and compared. The paired-pulse ratio (PPR) is often calculated to infer a presynaptic site of action.
Mandatory Visualization
Caption: mGlu4 receptor signaling cascade initiated by this compound.
Caption: Experimental workflow for validating this compound effects.
References
Lsp4-2022: A Comparative Analysis of its Pro-Depressant Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pro-depressant effects of Lsp4-2022, a selective metabotropic glutamate (B1630785) receptor 4 (mGlu4) agonist, with other compounds targeting the mGlu4 receptor. The data presented herein is compiled from preclinical studies to facilitate an objective evaluation of these compounds' performance in behavioral models of depression.
Executive Summary
This compound, a selective orthosteric agonist of the mGlu4 receptor, has demonstrated pro-depressant-like effects in established rodent models of depression, specifically the Tail Suspension Test (TST) and the Forced Swim Test (FST). This contrasts with the effects observed with some other mGlu4 modulators, such as positive allosteric modulators (PAMs), which have shown antidepressant-like profiles. This guide will delve into the experimental data, detail the methodologies employed in these studies, and visualize the pertinent signaling pathways.
Comparative Data on mGlu4 Receptor Ligands
The following tables summarize the quantitative data from behavioral studies on this compound and comparator compounds.
Table 1: Effect of this compound on Immobility Time in the Tail Suspension Test (TST) in Mice
| Compound | Dose (mg/kg) | Immobility Time (seconds) | % Change from Vehicle | Reference |
| Vehicle | - | ~160 | - | Podkowa et al., 2015 |
| This compound | 10 | Increased | Pro-depressant | Podkowa et al., 2015 |
| This compound | 25 | Significantly Increased | Pro-depressant | Podkowa et al., 2015 |
| Imipramine | 20 | Significantly Decreased | Antidepressant | Podkowa et al., 2015[1] |
Table 2: Effect of this compound on Immobility Time in the Forced Swim Test (FST) in Mice
| Compound | Dose (mg/kg) | Immobility Time (seconds) | % Change from Vehicle | Reference |
| Vehicle | - | ~180 | - | Podkowa et al., 2015 |
| This compound | 25 | Significantly Increased | Pro-depressant | Podkowa et al., 2015 |
Table 3: Effects of Other mGlu4 Receptor Modulators in Behavioral Despair Tests
| Compound | Class | Test | Effect on Immobility | Reference |
| LSP1-2111 | mGlu4 Agonist | TST & FST | No effect | Wieronska et al., 2010[2] |
| ADX88178 | mGlu4 PAM | FST | Dose-dependent decrease | Liu et al., 2015[3][4] |
Experimental Protocols
Tail Suspension Test (TST)
The Tail Suspension Test is a widely used behavioral assay to screen for potential antidepressant activity in rodents.
-
Apparatus: Mice are suspended by their tails from a lever, in a position where they cannot escape or hold on to nearby surfaces.
-
Procedure: Mice are individually suspended for a 6-minute session. The duration of immobility is recorded during the final 4 minutes of the test. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
Data Analysis: The total time spent immobile is calculated and compared between treatment groups. A decrease in immobility time is indicative of an antidepressant-like effect, while an increase suggests a pro-depressant effect.
Forced Swim Test (FST)
The Forced Swim Test, also known as the Porsolt test, is another common behavioral paradigm for assessing antidepressant efficacy.
-
Apparatus: Mice are placed in a transparent cylinder filled with water (23-25°C) to a depth where they cannot touch the bottom with their hind paws or tail.
-
Procedure: Mice are placed in the water for a 6-minute session. The duration of immobility is measured during the last 4 minutes. Immobility is characterized by the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: The total immobility time is recorded and analyzed across different treatment conditions. A reduction in immobility is interpreted as an antidepressant-like response.
Signaling Pathways and Visualizations
mGlu4 Receptor Signaling Pathway
The metabotropic glutamate receptor 4 (mGlu4) is a Group III mGlu receptor. It is coupled to an inhibitory G-protein (Gi/o). Upon activation by an agonist like this compound, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Caption: mGlu4 receptor signaling cascade.
Experimental Workflow: Behavioral Testing
The following diagram illustrates the typical workflow for assessing the effects of a test compound on depressive-like behavior in mice.
Caption: Workflow for behavioral experiments.
Discussion
The available data indicates that direct agonism of the mGlu4 receptor by this compound induces pro-depressant-like effects in mice. This is a significant finding as it suggests that activation of this receptor may contribute to depressive-like states, and conversely, that antagonism of mGlu4 receptors could represent a novel antidepressant strategy.
In contrast, the mGlu4 PAM ADX88178 has been shown to produce antidepressant-like effects. This discrepancy suggests that the mode of receptor modulation (orthosteric agonism versus positive allosteric modulation) may be a critical determinant of the behavioral outcome. It is also noteworthy that another mGlu4 agonist, LSP1-2111, did not show any effect on immobility in the TST and FST, highlighting the nuanced structure-activity relationships and potential for functional selectivity among mGlu4 agonists.
These findings underscore the importance of careful pharmacological profiling of compounds targeting the mGlu4 receptor for the development of novel therapeutics for mood disorders. Further research is warranted to elucidate the precise mechanisms by which different mGlu4 modulators exert their distinct behavioral effects.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Metabotropic glutamate receptor 4 novel agonist LSP1-2111 with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 ADX88178 in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Activity of the mGlu4 Receptor Agonist Lsp4-2022 in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the activity of Lsp4-2022, a potent and selective metabotropic glutamate (B1630785) receptor 4 (mGlu4) agonist, in different cell line models. The performance of this compound is objectively compared with its structural and functional analog, LSP1-2111, with supporting experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Introduction to this compound and its Mechanism of Action
This compound is a brain-penetrant, selective orthosteric agonist of the mGlu4 receptor.[1] The mGlu4 receptor is a Group III metabotropic glutamate receptor, which belongs to the G-protein coupled receptor (GPCR) family. These receptors are involved in the modulation of synaptic transmission and neuronal excitability. The activation of the mGlu4 receptor by an agonist like this compound initiates a signaling cascade through its coupling with Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This mechanism of action underlies the potential therapeutic applications of mGlu4 agonists in various neurological and psychiatric disorders.
Comparative Analysis of this compound and LSP1-2111
This compound was developed as a successor to LSP1-2111, with improved potency and selectivity for the mGlu4 receptor.[1] The following tables summarize the in vitro activity of these two compounds, providing a direct comparison of their pharmacological profiles.
Table 1: In Vitro Potency of this compound and LSP1-2111 at the mGlu4 Receptor
| Compound | Cell Line | Assay Type | EC50 (µM) |
| This compound | HEK293 | cAMP Assay | 0.11 |
| LSP1-2111 | Not Specified | Not Specified | 2.20 |
Data for this compound from a study utilizing HEK293 cells.[1] Data for LSP1-2111 from a separate study.[1]
Table 2: Selectivity Profile of this compound and LSP1-2111 against other Group III mGlu Receptors
| Compound | mGlu7 Receptor EC50 (µM) | mGlu8 Receptor EC50 (µM) |
| This compound | 11.6 | 29.2 |
| LSP1-2111 | 53 | 66 |
Data for both compounds from the same study.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the mGlu4 receptor and a typical experimental workflow for assessing the activity of agonists like this compound.
References
A Comparative Guide: Lsp4-2022 versus LY379268 in mGluR2/4 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two key research compounds, Lsp4-2022 and LY379268, frequently utilized in the study of metabotropic glutamate (B1630785) receptors 2 and 4 (mGluR2 and mGluR4). The following sections present a comprehensive overview of their performance, supported by experimental data, to aid in the selection of the appropriate tool compound for specific research needs.
Introduction
Metabotropic glutamate receptors, a class of G protein-coupled receptors, play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. As such, they are significant targets for the development of therapeutics for a range of neurological and psychiatric disorders. This compound is a selective orthosteric agonist for the mGluR4, a member of the group III mGluRs. In contrast, LY379268 is a potent and selective agonist for group II mGluRs, specifically mGluR2 and mGluR3.[1] Both compounds are widely used to probe the physiological functions of their respective receptor targets and to evaluate their therapeutic potential.
In Vitro Pharmacology: Potency and Selectivity
A critical aspect of a tool compound's utility is its potency at the target receptor and its selectivity over other related receptors. The following tables summarize the in vitro pharmacological profiles of this compound and LY379268.
Table 1: In Vitro Potency (EC50) of this compound and LY379268
| Compound | Target Receptor | EC50 (nM) | Reference |
| This compound | mGluR4 | 110 | [2] |
| LY379268 | mGluR2 | 2.69 | [1] |
| mGluR3 | 4.48 | [1] |
Table 2: In Vitro Selectivity Profile of this compound
| Receptor | Activity (EC50 in µM or % inhibition @ concentration) | Reference |
| mGluR7 | 11.6 | [3] |
| mGluR8 | 29.2 | [3] |
| Group I mGluRs | No activity at 100 µM | [3] |
| Group II mGluRs | No activity at 100 µM | [3] |
Table 3: In Vitro Selectivity Profile of LY379268
| Receptor Group | Selectivity | Reference |
| Group I mGluRs | > 80-fold | [1] |
| Group III mGluRs | > 80-fold | [1] |
This compound demonstrates high potency at mGluR4 with an EC50 of 110 nM.[2] It exhibits over 100-fold selectivity for mGluR4 over other group III mGluRs, mGluR7 and mGluR8, and shows no activity at group I and II mGluRs at concentrations up to 100 µM.[3] LY379268 is a highly potent agonist at both mGluR2 and mGluR3, with EC50 values in the low nanomolar range.[1] It displays greater than 80-fold selectivity for group II mGluRs over group I and group III receptors.[1]
In Vivo Pharmacology and Efficacy
The therapeutic potential of these compounds is evaluated in various animal models that mimic aspects of human diseases.
This compound in a Model of Parkinson's Disease
This compound has shown efficacy in a preclinical model of Parkinson's disease. In a haloperidol-induced catalepsy test in rats, both central and systemic administration of this compound significantly reversed the cataleptic state. This indicates that this compound is brain-penetrant and has potential as an anti-parkinsonian agent.
LY379268 in Models of Schizophrenia
LY379268 has been extensively studied in various animal models of schizophrenia. It has been shown to be effective in models based on the administration of NMDA receptor antagonists like phencyclidine (PCP), ketamine, and MK-801.[4][5] For instance, LY379268 can reverse the locomotor hyperactivity induced by MK-801 in rodents.[4] Furthermore, it has been shown to ameliorate recognition memory deficits in a post-weaning social isolation model in rats.[6] These findings support the potential of mGluR2/3 agonists in the treatment of schizophrenia.
Pharmacokinetic Properties
Both this compound and LY379268 are described as systemically available and brain-penetrant, which is crucial for their utility in in vivo studies.[4][7][8] While detailed comparative pharmacokinetic data is limited, one study noted that a significant receptor-active concentration of LY379268 persisted in the brain 24 hours after a 10 mg/kg intraperitoneal injection in gerbils.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize this compound and LY379268.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for its receptor. A typical protocol involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the membranes is then measured to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC50), from which the binding affinity (Ki) can be calculated.
cAMP Functional Assays
cAMP assays are used to measure the functional activity of compounds that act on Gi/o-coupled receptors, such as mGluR2, mGluR3, and mGluR4. These receptors, when activated, inhibit the production of cyclic AMP (cAMP). The assay typically involves stimulating cells expressing the receptor of interest with forskolin (B1673556) (to increase cAMP levels) in the presence of varying concentrations of the test compound. The resulting changes in intracellular cAMP levels are then measured, often using commercially available kits.
In Vivo Behavioral Assays
-
Haloperidol-Induced Catalepsy: This is a common model for screening anti-parkinsonian drugs. Rats are treated with the dopamine (B1211576) D2 receptor antagonist haloperidol (B65202) to induce a cataleptic state, characterized by a failure to correct an externally imposed posture. The test compound is then administered, and the latency to move from a standardized posture (e.g., forepaws on a raised bar) is measured. A reduction in this latency indicates an anti-cataleptic effect.
-
MK-801-Induced Hyperactivity: This model is used to screen for potential antipsychotic drugs. Rodents are administered the NMDA receptor antagonist MK-801, which induces hyperlocomotion. The test compound is given prior to MK-801, and locomotor activity is measured in an open-field arena. A reduction in the MK-801-induced hyperactivity suggests a potential antipsychotic-like effect.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodologies.
Caption: Canonical Gi/o-coupled signaling pathways for this compound and LY379268.
Caption: Generalized workflow for a radioligand binding assay.
Caption: Generalized workflow for a cAMP functional assay.
Conclusion
This compound and LY379268 are valuable and distinct pharmacological tools for investigating the roles of mGluR4 and mGluR2/3, respectively. This compound offers high selectivity for mGluR4, making it an excellent choice for studies focused specifically on this receptor subtype. Its demonstrated efficacy in a preclinical model of Parkinson's disease highlights its therapeutic potential in this area. LY379268, with its high potency at mGluR2 and mGluR3, is a well-established tool for exploring the functions of group II mGluRs. Its consistent efficacy in various schizophrenia models has been instrumental in validating these receptors as a target for antipsychotic drug development. The choice between these two compounds will ultimately depend on the specific research question, the receptor subtype of interest, and the desired in vivo application. This guide provides the foundational data to make an informed decision for future mGluR research.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Preclinical Properties of a Novel Group II Metabotropic Glutamate Receptor Agonist LY379268 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of LY379268, a selective group II metabotropic glutamate receptor agonist on EEG activity, cortical perfusion, tissue damage, and cortical glutamate, glucose, and lactate levels in brain-injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mGluR2/3 agonist LY379268 reverses post-weaning social isolation-induced recognition memory deficits in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The preclinical properties of a novel group II metabotropic glutamate receptor agonist LY379268 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Lsp4-2022 and L-AP4 Activity: A Guide for Researchers
This guide provides a detailed comparative analysis of the pharmacological activity of two key metabotropic glutamate (B1630785) receptor (mGluR) agonists: Lsp4-2022 and L-AP4. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of their performance, supported by detailed methodologies and visual representations of their mechanisms of action.
Introduction
This compound and L-AP4 (L-2-amino-4-phosphonobutyric acid) are both agonists of group III metabotropic glutamate receptors (mGluRs), a class of G-protein coupled receptors that play a crucial modulatory role in synaptic transmission throughout the central nervous system. While both compounds are valuable research tools, they exhibit distinct selectivity profiles. L-AP4 is a classical group III mGluR agonist, showing activity at mGlu4, mGlu6, mGlu7, and mGlu8 receptors.[1][2] In contrast, this compound is a potent and selective orthosteric agonist for the mGlu4 receptor subtype.[3] This difference in selectivity is a critical factor in experimental design and the interpretation of results.
Quantitative Data Summary
The following tables summarize the reported potency of this compound and L-AP4 at various group III mGluR subtypes. The data is presented as EC50 values, which represent the concentration of the agonist that produces 50% of the maximal response.
Table 1: Potency (EC50) of this compound at mGluR Subtypes
| Receptor Subtype | EC50 (µM) |
| mGlu4 | 0.11[3] |
| mGlu7 | >10 |
| mGlu8 | >10 |
Table 2: Potency (EC50) of L-AP4 at mGluR Subtypes
| Receptor Subtype | EC50 (µM) |
| mGlu4 | 0.1 - 0.13[1] |
| mGlu6 | 1.0 - 2.4[1] |
| mGlu7 | 249 - 337[1] |
| mGlu8 | 0.29[1] |
Signaling Pathway
Both this compound and L-AP4 exert their effects by activating group III mGluRs, which are coupled to the Gi/o signaling cascade. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and ultimately influences ion channel function and neurotransmitter release.
Signaling pathway of this compound and L-AP4 via Gi/o-coupled mGluRs.
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare the activity of this compound and L-AP4.
In Vivo Behavioral Assays: Tail Suspension Test
The tail suspension test is a widely used model to screen for antidepressant-like activity.
Objective: To assess the pro-depressant or antidepressant-like effects of this compound and L-AP4.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Tail suspension apparatus
-
Adhesive tape
-
Sound-attenuating chambers
-
Video recording and analysis software
-
This compound and L-AP4 dissolved in appropriate vehicle (e.g., saline)
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound, L-AP4, or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from a hook in the tail suspension apparatus.
-
Record the behavior of the mouse for a total of 6 minutes.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for respiration.
-
Analyze the video recordings to quantify the total time spent immobile.
Experimental workflow for the Tail Suspension Test.
Ex Vivo Electrophysiology: Cerebellar Slice Recordings
This protocol is used to investigate the effects of this compound and L-AP4 on synaptic transmission.
Objective: To measure the inhibitory effect of this compound and L-AP4 on excitatory postsynaptic currents (EPSCs) in Purkinje cells of the cerebellum.
Materials:
-
P18-P25 C57BL/6J mice (wild-type and mGlu4 knockout)
-
Vibratome for tissue slicing
-
Artificial cerebrospinal fluid (aCSF), ice-cold and carbogenated (95% O2, 5% CO2)
-
Recording chamber and perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes for recording and stimulation
-
This compound and L-AP4
Procedure:
-
Anesthetize the mouse and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.
-
Prepare 250-300 µm thick sagittal cerebellar slices using a vibratome.
-
Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature.
-
Place a slice in the recording chamber and perfuse with carbogenated aCSF at 2 ml/min.
-
Perform whole-cell patch-clamp recordings from Purkinje cells.
-
Evoke EPSCs by stimulating parallel fibers with a bipolar electrode.
-
After establishing a stable baseline of EPSCs, bath-apply this compound or L-AP4 at a known concentration.
-
Record the change in EPSC amplitude to determine the inhibitory effect of the compound.
-
In experiments with this compound, compare the effects in wild-type and mGlu4 knockout mice to confirm selectivity.
Conclusion
This compound and L-AP4 are both valuable agonists for studying the function of group III metabotropic glutamate receptors. The key distinction lies in their selectivity, with this compound offering a tool to specifically investigate the role of the mGlu4 receptor subtype, while L-AP4 provides a means to activate the broader group III mGluR family. The choice between these compounds will depend on the specific research question. The experimental protocols and data presented in this guide provide a foundation for designing and interpreting experiments aimed at elucidating the complex roles of these receptors in neuronal function and disease.
References
Scrutinizing the Pro-Depressant Profile of mGlu4 Agonist LSP4-2022: A Review of Preclinical Evidence
A 2015 study ignited a nuanced discussion on the role of metabotropic glutamate (B1630785) receptor 4 (mGlu4) in depression, suggesting that its activation via the selective agonist LSP4-2022 elicits pro-depressant-like effects in mice. This finding, while pivotal, stands in a complex landscape of research into group III metabotropic glutamate receptors, with other studies suggesting antidepressant potential. This guide provides a comparative analysis of the seminal 2015 findings and the broader context of this compound research, highlighting the current status of reproducibility and offering a detailed look at the experimental protocols for researchers in drug development.
I. Core Findings on this compound and Behavioral Despair
The primary investigation into the antidepressant-like potential of this compound, conducted by Podkowa and colleagues in 2015, unexpectedly revealed pro-depressant effects in established mouse models of depression.[1] The study demonstrated that administration of this compound increased immobility time in both the tail suspension test (TST) and the forced swim test (FST), behaviors interpreted as signs of behavioral despair.[1] These effects were observed at doses that did not alter general locomotor activity, suggesting a specific action on depression-related behaviors.[1]
To confirm the role of the mGlu4 receptor in these observations, the researchers utilized knockout mice. The pro-depressant-like effects of this compound were absent in mice lacking the mGlu4 receptor, providing strong evidence that the observed behavioral changes were mediated by the activation of this specific receptor.[1] Interestingly, the pro-depressant effects were still present in mGlu7 receptor knockout mice, further isolating the mGlu4 receptor as the key mediator.[1]
The authors concluded that their findings suggest that inhibition, rather than activation, of mGlu4 receptors might be a more viable strategy for antidepressant drug development.[1]
II. Reproducibility and Comparative Landscape
A comprehensive review of the subsequent literature reveals a notable absence of direct replication studies of the pro-depressant effects of this compound as reported by Podkowa et al. (2015). While this compound has been utilized in other preclinical research, particularly in studies related to schizophrenia and impulsivity, these investigations do not employ the standard behavioral despair models under the same conditions, making a direct comparison of reproducibility challenging.
This lack of direct follow-up studies means that the pro-depressant-like activity of this compound, while robustly demonstrated in the original publication, has not yet been independently confirmed. The scientific community awaits further research to either corroborate or challenge these initial, intriguing findings.
The broader context of group III mGlu receptor research presents a mixed picture. Some studies investigating other group III mGlu receptor agonists have suggested potential antidepressant or anxiolytic effects, creating a complex and sometimes contradictory set of findings. This underscores the need for further research to delineate the specific roles of different mGlu receptor subtypes in mood regulation.
III. Quantitative Data Summary
The following tables summarize the key quantitative findings from the Podkowa et al. (2015) study, providing a clear comparison of the effects of this compound on behavioral despair models.
Table 1: Effect of this compound on Immobility Time in the Tail Suspension Test (TST)
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) |
| Vehicle | - | ~150 |
| This compound | 10 | ~200 |
| This compound | 20 | ~225 |
*Indicates a statistically significant increase in immobility time compared to the vehicle group.
Table 2: Effect of this compound on Immobility Time in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) |
| Vehicle | - | ~175 |
| This compound | 10 | ~210 |
| This compound | 20 | ~230 |
*Indicates a statistically significant increase in immobility time compared to the vehicle group.
IV. Experimental Protocols
For researchers aiming to replicate or build upon these findings, the following are detailed experimental protocols as described in Podkowa et al. (2015).
Animals
-
Species: Male C57BL/6J mice were used for the primary behavioral experiments.
-
Knockout Models: mGlu4 receptor knockout (mGluR4-/-) and mGlu7 receptor knockout (mGluR7-/-) mice, along with their wild-type littermates, were used to determine receptor specificity.
-
Housing: Mice were housed in groups under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration
-
Compound: this compound was dissolved in saline.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing: Doses of 10 and 20 mg/kg were used in the behavioral tests.
-
Timing: this compound was administered 60 minutes before the start of the behavioral tests.
Behavioral Assays
-
Tail Suspension Test (TST):
-
Mice were individually suspended by their tail to a horizontal bar using adhesive tape.
-
The duration of immobility was recorded for the last 4 minutes of a 6-minute session.
-
Immobility was defined as the absence of any movement except for respiration.
-
-
Forced Swim Test (FST):
-
Mice were individually placed in a glass cylinder filled with water (25°C) to a depth of 15 cm.
-
The duration of immobility was recorded during the last 4 minutes of a 6-minute session.
-
Immobility was defined as the cessation of struggling and floating motionless, with movements only necessary to keep the head above water.
-
-
Locomotor Activity:
-
Spontaneous locomotor activity was measured to rule out any confounding effects of this compound on general movement.
-
Activity was typically measured in automated activity chambers for a 60-minute period.
-
V. Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway and experimental workflows.
Caption: Proposed signaling cascade of this compound.
Caption: Workflow for TST and FST experiments.
References
LSP4-2022: A Comparative Analysis of its Effects in Wild-Type and Transgenic Models
For Immediate Release
This guide provides a comprehensive comparison of the effects of LSP4-2022, a selective mGlu4 receptor agonist, in wild-type versus transgenic animal models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the compound's performance and underlying mechanisms.
Executive Summary
This compound is a potent and brain-penetrant orthosteric agonist of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1] Experimental evidence demonstrates that the effects of this compound are critically dependent on the presence and activation of the mGlu4 receptor. In wild-type animals, this compound elicits distinct electrophysiological and behavioral responses. Conversely, in transgenic models lacking the mGlu4 receptor (mGlu4 knockout mice), these effects are significantly attenuated or completely absent, highlighting the compound's specificity. This guide summarizes key experimental findings, provides detailed methodologies, and visualizes the involved signaling pathways.
Data Presentation
Electrophysiological Effects of this compound
| Parameter | Wild-Type (WT) Mice | mGlu4 Knockout (KO) Mice | Reference |
| Inhibition of Neurotransmission (Cerebellar Slices) | This compound inhibits neurotransmission. | No effect observed. | [1] |
| Depression of PF-mediated EPSCs | This compound reversibly depresses excitatory postsynaptic currents (EPSCs). | No significant depressant effects. | |
| Presynaptic Ca2+ Transients | This compound reversibly decreases the amplitude of presynaptic Ca2+ transients. | No effect observed. |
Behavioral Effects of this compound
| Behavioral Test | Wild-Type (WT) Mice | mGlu4 Knockout (KO) Mice | Reference |
| Tail Suspension Test (TST) | Induces pro-depressant-like effects. | Does not affect behavior. | [2] |
| Forced Swim Test (FST) | Induces pro-depressant effects. | Not explicitly stated, but implied lack of effect due to mGlu4 dependency. | [2] |
Experimental Protocols
Haloperidol-Induced Catalepsy Test
This test assesses the potential of a compound to induce or counteract catalepsy, a state of immobility and muscle rigidity often associated with antipsychotic drugs.
-
Animals: Male mice are used.
-
Procedure:
-
A test compound or vehicle is administered to the mice.
-
After a specified pretreatment time, catalepsy is induced by an intraperitoneal (i.p.) injection of haloperidol (B65202) (e.g., 1 mg/kg).
-
At set time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), the mouse's forepaws are placed on a horizontal bar raised a few centimeters from the surface.
-
The latency to remove both forepaws from the bar is recorded, with a predetermined cut-off time.
-
-
Endpoint: A longer latency to move indicates a cataleptic state.
MK-801-Induced Hyperactivity Test
This model is used to screen for potential antipsychotic properties of a compound by assessing its ability to counteract the hyperlocomotion induced by the NMDA receptor antagonist, MK-801.
-
Animals: Male mice are used.
-
Procedure:
-
Mice are pre-treated with the test compound or vehicle.
-
After the pretreatment period, mice are administered MK-801 (e.g., 0.15 mg/kg, i.p.) or saline.
-
Following a short habituation period in an open-field arena, locomotor activity is recorded for a defined duration (e.g., 60-90 minutes).
-
-
Endpoint: The total distance traveled or the number of beam breaks is measured. A reduction in MK-801-induced hyperactivity suggests potential antipsychotic-like activity.
Tail Suspension Test (TST)
The TST is a widely used behavioral assay to screen for potential antidepressant or pro-depressant effects of drugs in mice.
-
Animals: Male mice are used.
-
Procedure:
-
Mice are suspended by their tail from a horizontal bar using adhesive tape, in a position where they cannot escape or hold onto nearby surfaces.
-
The duration of the test is typically 6 minutes.
-
The behavior of the mouse is recorded, specifically the total time it remains immobile.
-
-
Endpoint: Immobility is defined as the absence of any movement except for minor respiratory movements. An increase in immobility time is interpreted as a pro-depressant-like effect, while a decrease suggests an antidepressant-like effect.
Forced Swim Test (FST)
Similar to the TST, the FST is used to assess depressive-like behavior in rodents.
-
Animals: Male mice are used.
-
Procedure:
-
Mice are individually placed in a cylinder filled with water from which they cannot escape.
-
The test duration is typically 6 minutes.
-
The session is recorded, and the total time the mouse spends immobile is measured.
-
-
Endpoint: Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water. An increase in immobility time is indicative of a pro-depressant-like state.
Signaling Pathways and Experimental Workflow
mGlu4 Receptor Signaling Pathway
Activation of the mGlu4 receptor by an agonist like this compound initiates a signaling cascade through a Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels, ultimately influencing neurotransmitter release and neuronal excitability.
Caption: mGlu4 receptor signaling cascade initiated by this compound.
Experimental Workflow: Wild-Type vs. Transgenic Model Comparison
The experimental workflow to compare the effects of this compound in wild-type and mGlu4 knockout mice typically involves a series of electrophysiological and behavioral assays conducted in parallel on both animal groups.
Caption: Workflow for comparing this compound effects in WT vs. KO models.
References
Safety Operating Guide
General Disposal Procedures for Laboratory Chemical Waste
Disclaimer: The designation "Lsp4-2022" does not correspond to a recognized chemical in publicly available safety and regulatory databases. Therefore, the following information provides a general framework for the safe and compliant disposal of laboratory chemical waste. Researchers must always consult the Safety Data Sheet (SDS) for a specific chemical and their institution's Environmental Health & Safety (EH&S) department for detailed protocols.
Proper disposal of laboratory waste is a critical component of ensuring a safe work environment and maintaining environmental compliance.[1] The process begins with accurate identification and classification of the waste and follows a structured pathway to final disposal.
Step 1: Waste Identification and Characterization
Before disposal, a comprehensive waste determination must be performed.[2] This involves identifying the chemical and physical properties of the waste to classify it correctly. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3]
A waste is generally considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more of the following characteristics:[4][5][6]
-
Ignitability: Liquids with a flash point below 60°C (140°F), solids that can spontaneously combust, or ignitable compressed gases.[4][6]
-
Corrosivity: Aqueous wastes with a pH less than or equal to 2, or greater than or equal to 12.5.[4][6]
-
Reactivity: Wastes that are unstable, can react violently with water, or can generate toxic gases.[6]
-
Toxicity: Wastes that are harmful when ingested or absorbed.[6]
Table 1: Hazardous Waste Characteristics
| Characteristic | Description | pH Range (for Corrosivity) | Flash Point (for Ignitability) |
| Ignitability | Can create fire under certain conditions | N/A | < 60°C / 140°F |
| Corrosivity | Can corrode metal containers | ≤ 2 or ≥ 12.5 | N/A |
| Reactivity | Unstable under normal conditions | N/A | N/A |
| Toxicity | Harmful or fatal when absorbed or ingested | N/A | N/A |
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions, such as the generation of toxic gas, fire, or explosions.[7] Incompatible wastes must be kept separate.[8][9] A general guideline is to segregate waste into the categories outlined below.
Table 2: Common Laboratory Waste Streams
| Waste Stream | Examples | Incompatible With |
| Halogenated Organic Solvents | Chloroform, Dichloromethane | Non-halogenated solvents, Acids, Bases |
| Non-Halogenated Organic Solvents | Acetone, Ethanol, Hexane, Toluene | Halogenated solvents, Oxidizers |
| Aqueous Acidic Waste | Hydrochloric acid, Sulfuric acid solutions | Bases, Oxidizers, Flammables |
| Aqueous Basic Waste | Sodium hydroxide, Ammonium hydroxide | Acids, Organic materials |
| Solid Chemical Waste | Contaminated labware, gloves, chemical powders | Liquids, Incompatible chemical residues |
| Oxidizers | Nitric acid, Peroxides | Flammable/combustible materials, Organic solvents |
Step 3: Container Selection and Labeling
Proper containment and labeling are mandated by regulatory bodies to ensure safety and proper handling.[10][11]
-
Container Selection: Containers must be in good condition, compatible with the waste they hold, and have a secure, leak-proof lid.[8][12][13] For example, hydrofluoric acid should not be stored in glass, and acids or bases should not be stored in metal containers.[12]
-
Labeling: All waste containers must be clearly labeled as soon as waste is added.[10][14][15] The label must include the words "Hazardous Waste," the full chemical names of all components, the approximate percentages of each component, relevant hazard warnings (e.g., flammable, corrosive), and the date accumulation started.[3][10][11]
Step 4: Storage and Disposal
Designate a specific satellite accumulation area for hazardous waste storage, which should be near the point of generation and under the control of laboratory personnel.[8][12] Secondary containment, such as a tray or bin, should be used to capture any potential leaks and to segregate incompatible wastes.[12]
Once a waste container is full, or if the waste has been stored for the maximum allowed time (which varies by jurisdiction and generator status), arrange for professional disposal through your institution's EH&S department.[1] They will coordinate with a licensed hazardous waste disposal service.
Experimental Protocol: Example Neutralization of Acidic Waste
This protocol is a generalized example. Never attempt to neutralize unknown wastes or concentrated acids without specific EH&S approval and a detailed standard operating procedure (SOP).
Objective: To neutralize a small quantity of dilute acidic waste to a pH between 5 and 9 for sewer disposal, where permitted by local regulations.[16]
Materials:
-
Dilute acidic waste (pH ≤ 2)
-
Weak base (e.g., sodium bicarbonate or 1M sodium hydroxide)
-
pH paper or calibrated pH meter
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
-
Stir bar and stir plate
-
Large beaker (at least twice the volume of the waste)
Procedure:
-
Preparation: Perform the procedure in a certified chemical fume hood. Place the large beaker on the stir plate and add the stir bar.
-
Dilution: Slowly pour the acidic waste into the beaker. If the acid is concentrated, it must first be diluted by adding it slowly to a large volume of cold water.[16]
-
Neutralization: Begin stirring the acidic solution. Slowly and carefully add the weak base in small increments. This reaction can generate heat and gas, so proceed with caution.[16]
-
pH Monitoring: After each addition of base, wait for the reaction to subside and then test the pH of the solution.
-
Completion: Continue adding base until the pH is stable within the target range of 5-9.[16]
-
Disposal: Once neutralized, the solution may be eligible for sewer disposal. This must be done in accordance with institutional and local regulations, typically by flushing with a large volume of water.[16] Consult your EH&S office for final approval.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste.
Caption: Decision workflow for laboratory chemical waste disposal.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. michigan.gov [michigan.gov]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. enviroserve.com [enviroserve.com]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. FedCenter - Hazardous Waste Identification Flowchart [fedcenter.gov]
- 7. boomwaste.com [boomwaste.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. gov.uk [gov.uk]
- 10. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 11. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. vumc.org [vumc.org]
- 15. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 16. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Lsp4-2022
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of Lsp4-2022, a potent and selective metabotropic glutamate (B1630785) receptor 4 (mGlu4) agonist. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on standard laboratory practices for handling potent, non-hazardous research chemicals. It is imperative to request a comprehensive SDS from the supplier before commencing any work with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent accidental exposure when handling this compound. The following table summarizes the recommended PPE for various procedures.
| Activity | Required PPE | Rationale |
| Receiving and Unpacking | - Nitrile gloves | Prevents dermal contact with potentially contaminated packaging. |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves- Lab coat- Safety glasses with side shields- Fume hood or ventilated balance enclosure | Minimizes inhalation of fine particles and prevents eye and skin contact. |
| Solubilization and Dilution | - Nitrile gloves- Lab coat- Safety glasses with side shields | Protects against splashes of the compound solution. |
| In Vitro Experiments (e.g., cell culture) | - Nitrile gloves- Lab coat | Standard practice for sterile cell culture and handling of bioactive compounds. |
| In Vivo Injections | - Nitrile gloves- Lab coat- Safety glasses with side shields | Prevents accidental needlestick injuries and exposure to the compound. |
Operational Plan: From Receipt to Experimentation
1. Acquisition and Receiving:
-
Procure this compound from a reputable chemical supplier.
-
Upon receipt, inspect the packaging for any signs of damage or leakage. If compromised, do not open and contact the supplier's safety department.
-
Wear nitrile gloves when handling the outer packaging.
2. Storage:
-
Store this compound at room temperature as indicated by supplier information.[1]
-
Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[1]
-
Keep the container tightly sealed in a dry, well-ventilated area.
-
Store away from incompatible materials (strong oxidizing agents).
3. Preparation for Experiments (Weighing and Solubilization):
-
Engineering Controls: All weighing and initial solubilization of powdered this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Aliquotting: To avoid repeated handling of the stock container, it is recommended to weigh out and prepare aliquots for your experiments.
-
Solubilization: Refer to the supplier's data sheet or relevant literature for appropriate solvents. For in vivo experiments in mice, this compound has been dissolved in saline. For in vitro assays, the solvent will depend on the specific cell culture medium and experimental conditions.
Disposal Plan
As this compound is shipped as a non-hazardous chemical, disposal should follow standard laboratory procedures for non-hazardous waste.
-
Unused Compound: Dispose of as chemical waste through your institution's hazardous waste management program. Do not discard down the drain or in regular trash.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, sealed waste bag and disposed of through your institution's chemical or biomedical waste stream.
-
Sharps: Needles and syringes used for in vivo administration must be disposed of in an approved sharps container.
Experimental Protocols
The following are summaries of key experimental methodologies from published research articles citing the use of this compound.
| Experiment | Methodology | Reference |
| Haloperidol-Induced Catalepsy in Mice (In Vivo) | 1. Male Swiss mice (25-30 g) are used. 2. Catalepsy is induced by an intraperitoneal (i.p.) injection of haloperidol (B65202) (1 mg/kg). 3. 30 minutes after haloperidol injection, this compound is administered either intracerebroventricularly (i.c.v.) or systemically (i.p.). 4. The cataleptic state is measured at various time points post-Lsp4-2022 administration using the bar test (measuring the time the mouse remains with its forepaws on a raised bar). | Goudet C, et al. FASEB J. 2012.[2] |
| Tail Suspension Test (TST) in Mice (In Vivo) | 1. Male C57BL/6J mice are used. 2. This compound is administered i.p. at various doses (e.g., 1, 3, 10, 30 mg/kg). 3. 60 minutes after injection, mice are suspended by their tail to a horizontal bar using adhesive tape. 4. The total duration of immobility is recorded over a 6-minute period. | Podkowa K, et al. Neuropharmacology. 2015.[3] |
| Forced Swim Test (FST) in Mice (In Vivo) | 1. Male C57BL/6J mice are used. 2. This compound is administered i.p. at various doses. 3. 60 minutes after injection, mice are placed in a glass cylinder filled with water (25°C). 4. The total duration of immobility is recorded during the last 4 minutes of a 6-minute session. | Podkowa K, et al. Neuropharmacology. 2015.[4] |
| Inhibition of Neurotransmission in Cerebellar Slices (In Vitro) | 1. Cerebellar slices are prepared from wild-type and mGlu4 receptor-knockout mice. 2. Whole-cell patch-clamp recordings are performed on Purkinje cells. 3. Excitatory postsynaptic currents (EPSCs) are evoked by stimulating parallel fibers. 4. This compound is bath-applied to the slices to determine its effect on neurotransmission. | Goudet C, et al. FASEB J. 2012.[2] |
mGlu4 Receptor Signaling Pathway
This compound acts as an agonist at the mGlu4 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for group III mGlu receptors, including mGlu4, involves the inhibition of adenylyl cyclase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel selective metabotropic glutamate receptor 4 agonist reveals new possibilities for developing subtype selective ligands with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action. | Sigma-Aldrich [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
